molecular formula C7H11NS B077666 2-tert-Butyl-1,3-thiazole CAS No. 13623-12-6

2-tert-Butyl-1,3-thiazole

Katalognummer: B077666
CAS-Nummer: 13623-12-6
Molekulargewicht: 141.24 g/mol
InChI-Schlüssel: DQAIZGWCKXJRSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-tert-Butyl-1,3-thiazole is a high-value heterocyclic compound of significant interest in flavor and fragrance research and organic synthesis. This organosulfur molecule, characterized by a thiazole ring substituted with a bulky tert-butyl group at the 2-position, serves as a potent flavorant and aroma chemical. Its primary research application lies in the analytical characterization and sensory study of food products, beverages, and perfumery, where it contributes green, earthy, and tomato-like notes even at extremely low concentrations. Researchers utilize 2-tert-Butyl-1,3-thiazole as a critical reference standard in gas chromatography-mass spectrometry (GC-MS) for the accurate identification and quantification of flavor profiles in complex matrices. Beyond analytical applications, it is a valuable building block in synthetic organic chemistry for the construction of more complex nitrogen- and sulfur-containing heterocycles, and for studying structure-odor relationships to understand how molecular geometry and substitution influence olfactory perception. The steric hindrance imposed by the tert-butyl group makes it a compound of interest in studies of molecular recognition and steric effects on chemical reactivity. This product is provided as a high-purity material to ensure reliability and reproducibility in experimental workflows.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-tert-butyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS/c1-7(2,3)6-8-4-5-9-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAIZGWCKXJRSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342343
Record name 2-tert-Butyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13623-12-6
Record name 2-(1,1-Dimethylethyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13623-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-tert-Butyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(tert-butyl)thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-tert-Butyl-1,3-thiazole: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-Butyl-1,3-thiazole is a five-membered heterocyclic compound containing a sulfur and a nitrogen atom, distinguished by the presence of a sterically demanding tert-butyl group at the 2-position. This structural feature imparts unique chemical and physical properties that make it a valuable building block in organic synthesis and medicinal chemistry. The thiazole ring itself is a key pharmacophore found in numerous clinically approved drugs, and the introduction of the tert-butyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 2-tert-Butyl-1,3-thiazole, with a focus on its relevance to drug discovery and development.

Molecular Structure and Chemical Properties

The core of 2-tert-Butyl-1,3-thiazole is a planar, aromatic thiazole ring. The aromaticity arises from the delocalization of six π-electrons over the five-membered ring. The tert-butyl group, with its sp³-hybridized carbon atom, is attached to the C2 position of the thiazole ring.

Fundamental Properties

A summary of the key chemical and physical properties of 2-tert-Butyl-1,3-thiazole is presented in the table below. It is important to note that while some experimental data is available for related compounds, specific experimentally determined values for the parent 2-tert-Butyl-1,3-thiazole are not widely published. The data presented here is a combination of available information and predicted values.

PropertyValueSource
Molecular Formula C₇H₁₁NSPubChem[1]
Molecular Weight 141.24 g/mol PubChem[1]
Monoisotopic Mass 141.06122 DaPubChem[1]
Predicted XlogP 2.7PubChem[1]
Appearance Not available (likely a liquid)
Boiling Point Not available
Melting Point Not available
Density Not available
Structural Visualization

The 2D and 3D structures of 2-tert-Butyl-1,3-thiazole are depicted below, illustrating the spatial arrangement of the atoms.

Caption: 2D structure of 2-tert-Butyl-1,3-thiazole.

Spectroscopic Characterization

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the tert-butyl group would exhibit a characteristic singlet in the upfield region (typically around 1.4 ppm), integrating to nine protons. The two protons on the thiazole ring would appear as distinct signals in the aromatic region (7.0-9.0 ppm). The exact chemical shifts would be influenced by the solvent and any other substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show distinct signals for the carbon atoms of the thiazole ring and the tert-butyl group. The quaternary carbon of the tert-butyl group would appear in the 30-40 ppm range, while the methyl carbons would resonate around 30 ppm. The carbons of the thiazole ring would be observed in the downfield region, typically between 110 and 170 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 2-tert-Butyl-1,3-thiazole would display characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected peaks include:

  • C-H stretching (aromatic): ~3100-3000 cm⁻¹

  • C-H stretching (aliphatic): ~2960-2870 cm⁻¹

  • C=N stretching (in-ring): ~1600-1500 cm⁻¹

  • C=C stretching (in-ring): ~1500-1400 cm⁻¹

  • C-S stretching: ~700-600 cm⁻¹

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) for 2-tert-Butyl-1,3-thiazole would be observed at an m/z of 141. A prominent fragment ion would likely correspond to the loss of a methyl group ([M-15]⁺) or the entire tert-butyl group ([M-57]⁺), leading to the formation of a stable thiazolyl cation.

Synthesis of 2-tert-Butyl-1,3-thiazole

The most common and versatile method for the synthesis of thiazoles is the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-tert-Butyl-1,3-thiazole, pivalamide (2,2-dimethylpropanamide) would first be converted to the corresponding thioamide, pivalothioamide. This thioamide would then be reacted with a suitable α-haloacetaldehyde or a synthetic equivalent.

Representative Synthetic Workflow: Hantzsch Thiazole Synthesis

Hantzsch_Synthesis Pivalamide Pivalamide Thionating_Agent Thionating Agent (e.g., Lawesson's Reagent) Pivalothioamide Pivalothioamide Thionating_Agent->Pivalothioamide Cyclization Cyclization & Dehydration Pivalothioamide->Cyclization Alpha_Haloacetaldehyde α-Haloacetaldehyde (e.g., Bromoacetaldehyde) Alpha_Haloacetaldehyde->Cyclization Product 2-tert-Butyl-1,3-thiazole Cyclization->Product

Caption: General workflow for the Hantzsch synthesis of 2-tert-Butyl-1,3-thiazole.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Pivalothioamide

  • To a stirred solution of pivalamide in anhydrous toluene, add Lawesson's reagent (0.5 equivalents).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and filter to remove any solid byproducts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude pivalothioamide by column chromatography on silica gel.

Step 2: Hantzsch Thiazole Synthesis

  • Dissolve the purified pivalothioamide in a suitable solvent such as ethanol or isopropanol.

  • Add an equimolar amount of bromoacetaldehyde dimethyl acetal and a catalytic amount of a weak base (e.g., sodium bicarbonate).

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude 2-tert-Butyl-1,3-thiazole by vacuum distillation or column chromatography.

Causality behind Experimental Choices:

  • Lawesson's Reagent: This is a common and effective thionating agent for converting amides to thioamides.

  • Bromoacetaldehyde dimethyl acetal: This is a stable precursor to the reactive bromoacetaldehyde, which is generated in situ under the reaction conditions.

  • Weak Base: The base facilitates the deprotonation of the thioamide and promotes the cyclization reaction.

Reactivity of 2-tert-Butyl-1,3-thiazole

The reactivity of 2-tert-Butyl-1,3-thiazole is governed by the electronic properties of the thiazole ring and the steric influence of the tert-butyl group.

  • Electrophilic Aromatic Substitution: The thiazole ring is generally less reactive towards electrophilic substitution than benzene. The electron-withdrawing nature of the nitrogen atom deactivates the ring. Substitution, when it occurs, is favored at the C5 position. The bulky tert-butyl group at C2 may further direct electrophiles to the C5 position due to steric hindrance at C4.

  • Nucleophilic Aromatic Substitution: The thiazole ring is susceptible to nucleophilic attack, particularly at the C2 position, which is electron-deficient. However, the presence of the tert-butyl group at this position significantly hinders nucleophilic attack.

  • Deprotonation at C2: The proton at the C2 position of the thiazole ring is acidic and can be removed by strong bases to form a thiazol-2-yl anion. This is a key reaction for the functionalization of the C2 position. In 2-tert-Butyl-1,3-thiazole, this position is substituted, so this reactivity is not directly applicable.

  • Reactions of the tert-Butyl Group: The tert-butyl group is generally unreactive under most conditions.

Applications in Drug Discovery and Development

The thiazole nucleus is a privileged scaffold in medicinal chemistry, and the incorporation of a tert-butyl group can offer several advantages in drug design.

Rationale for the Use of the 2-tert-Butyl-thiazole Moiety:
  • Metabolic Stability: The tert-butyl group is resistant to metabolic oxidation due to the absence of α-protons. Incorporating this group can block a potential site of metabolism, thereby increasing the in vivo half-life of a drug candidate.

  • Lipophilicity: The tert-butyl group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and improve its pharmacokinetic properties.

  • Steric Shielding: The bulkiness of the tert-butyl group can be used to control the conformation of a molecule and to shield adjacent functional groups from unwanted interactions or metabolic degradation.

  • Binding Pocket Interactions: The hydrophobic nature of the tert-butyl group can lead to favorable van der Waals interactions within the hydrophobic pockets of target proteins, potentially increasing binding affinity and selectivity.

Examples in Drug Development:

While specific drugs containing the parent 2-tert-Butyl-1,3-thiazole are not widely marketed, the 2-(tert-butyl)thiazol-4-yl moiety has been incorporated into molecules with potential therapeutic applications. For instance, Dabrafenib, an anti-cancer medication, contains a 2-(tert-butyl)thiazol-4-yl group and acts as a BRAF kinase inhibitor[2]. This highlights the utility of this structural motif in designing targeted therapies.

Safety and Handling

Conclusion

2-tert-Butyl-1,3-thiazole is a heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Its unique combination of a reactive thiazole ring and a sterically demanding, metabolically stable tert-butyl group makes it an attractive building block for the design of novel therapeutic agents. While detailed experimental data for the parent compound is somewhat limited in the public domain, this guide provides a comprehensive overview of its structure, properties, synthesis, and potential applications, offering valuable insights for researchers and drug development professionals working in this field. Further research into the synthesis and reactivity of this compound is warranted to fully exploit its potential in the development of new and improved pharmaceuticals.

References

  • PubChem. 2-Tert-butyl-1,3-thiazole-4-carboxylic acid. [Link]

  • PubChemLite. 2-(tert-butyl)thiazole (C7H11NS). [Link]

  • The Good Scents Company. 2-sec-butyl thiazole. [Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central. [Link]

  • 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. ResearchGate. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. ResearchGate. [Link]

  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Neliti. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • (PDF) Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]

  • A Brief Literature and Review of Patents on Thiazole Related Derivatives. ResearchGate. [Link]

  • (PDF) Recent Patents on Thiazole Derivatives Endowed with Antitumor Activity. ResearchGate. [Link]

  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Review and Letters. [Link]

  • (Z)-N-(3-(2-Chloro-4-nitrophenyl)-4-methylthiazol-2(3H)-ylidene) Pivalamide: Synthesis and Crystal Structure. Scirp.org. [Link]

Sources

Synthesis of 2-tert-Butyl-1,3-thiazole and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-tert-Butyl-1,3-thiazole and Its Derivatives

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic strategies for 2-tert-Butyl-1,3-thiazole and its derivatives. We will delve into the core chemical principles, provide detailed experimental protocols, and discuss the significance of this heterocyclic scaffold in modern chemistry.

The Strategic Importance of the 2-tert-Butyl-1,3-thiazole Scaffold

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The incorporation of a tert-butyl group at the 2-position imparts unique steric and electronic properties. This bulky group can enhance metabolic stability by shielding the thiazole ring from enzymatic degradation, improve binding selectivity by occupying specific hydrophobic pockets in target proteins, and modulate the overall lipophilicity of the molecule. Consequently, 2-tert-butyl-1,3-thiazole derivatives are of significant interest in the development of novel therapeutics.

Core Synthetic Methodologies: A Comparative Analysis

The construction of the 2-tert-butyl-1,3-thiazole core can be achieved through several synthetic pathways. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.

The Hantzsch Thiazole Synthesis: A Classic and Versatile Approach

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the formation of the thiazole ring. This method involves the condensation of a thioamide with an α-halocarbonyl compound. For the synthesis of 2-tert-butyl-1,3-thiazole, pivalamide (2,2-dimethylpropanamide) serves as the precursor to the required thioamide.

Causality Behind Experimental Choices:

  • Thioamide Formation: Pivalamide is converted to the corresponding thiopivalamide in situ or in a separate step using a thionating agent like Lawesson's reagent or phosphorus pentasulfide. Lawesson's reagent is often preferred for its milder reaction conditions and higher yields.

  • α-Halocarbonyl Partner: A variety of α-halocarbonyl compounds can be employed to introduce substituents at the 4- and 5-positions of the thiazole ring. For the synthesis of the parent 2-tert-butyl-1,3-thiazole, a two-carbon synthon with leaving groups is required.

Experimental Protocol: Synthesis of 2-tert-Butyl-1,3-thiazole from Pivalamide

A common and efficient method for synthesizing 2-tert-butyl-1,3-thiazole involves the reaction of pivalamide with 1,2-dichloroethyl ethyl ether.

Step 1: Reaction Setup

  • To a solution of pivalamide (1 equivalent) in a suitable solvent such as toluene or xylene, add 1,2-dichloroethyl ethyl ether (1.1 equivalents).

  • The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

Step 2: Reaction Conditions

  • The mixture is heated to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Step 3: Work-up and Purification

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by vacuum distillation or column chromatography on silica gel to afford the pure 2-tert-butyl-1,3-thiazole.

Illustrative Workflow: Hantzsch-type Synthesis

Hantzsch_Synthesis Pivalamide Pivalamide Thioamide Thiocarbonyl Intermediate Pivalamide->Thioamide Thionation Cyclization Cyclocondensation Thioamide->Cyclization Halocarbonyl α-Halocarbonyl Halocarbonyl->Cyclization Thiazole 2-tert-Butyl-1,3-thiazole Cyclization->Thiazole Dehydration

Caption: Hantzsch-type synthesis workflow for 2-tert-butyl-1,3-thiazole.

Alternative Synthetic Routes

While the Hantzsch synthesis is widely used, other methods can be advantageous for specific applications or for accessing diverse derivatives.

Synthesis from 2,2-Dimethylpropionaldehyde

An alternative route involves the reaction of 2,2-dimethylpropionaldehyde with sulfur and an amine, followed by reaction with a suitable C2 synthon. This "one-pot" approach can be efficient for certain derivatives.

Synthesis of Functionalized 2-tert-Butyl-1,3-thiazole Derivatives

The true value of the 2-tert-butyl-1,3-thiazole scaffold lies in the ability to introduce functional groups at various positions on the thiazole ring. These functional groups serve as handles for further chemical modifications, enabling the synthesis of complex molecules and chemical libraries for drug discovery.

Synthesis of 4-Substituted 2-tert-Butyl-1,3-thiazoles

A straightforward method to introduce a substituent at the 4-position is through the reaction of thiopivalamide with a terminal α-haloketone.

Experimental Protocol: Synthesis of 2-tert-Butyl-4-methyl-1,3-thiazole

Step 1: Thiopivalamide Formation

  • Pivalamide is treated with Lawesson's reagent in refluxing toluene to yield thiopivalamide.

Step 2: Cyclocondensation

  • The crude thiopivalamide is reacted with chloroacetone in a suitable solvent like ethanol or acetone.

  • The reaction is typically carried out at room temperature or with gentle heating.

Step 3: Work-up and Purification

  • The solvent is evaporated, and the residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to yield 2-tert-butyl-4-methyl-1,3-thiazole.

Halogenation of the Thiazole Ring

Halogenated thiazoles are valuable intermediates for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents.

Experimental Protocol: Bromination at the 5-Position

Step 1: Reaction Setup

  • 2-tert-Butyl-1,3-thiazole is dissolved in a suitable solvent like chloroform or acetic acid.

Step 2: Brominating Agent

  • A solution of bromine in the same solvent is added dropwise at a controlled temperature (often 0 °C to room temperature). N-Bromosuccinimide (NBS) can also be used as a milder brominating agent.

Step 3: Work-up and Purification

  • The reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) to destroy excess bromine.

  • The organic layer is separated, washed, dried, and concentrated.

  • The resulting 2-tert-butyl-5-bromo-1,3-thiazole is purified by chromatography or distillation.

Illustrative Workflow: Functionalization of the Thiazole Ring

Thiazole_Functionalization Start 2-tert-Butyl-1,3-thiazole Halogenation Halogenation (e.g., NBS, Br2) Start->Halogenation Lithiation Directed Metalation (e.g., n-BuLi) Start->Lithiation Halogenated_Thiazole 5-Halo-2-tert-butyl-1,3-thiazole Halogenation->Halogenated_Thiazole Cross_Coupling Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) Halogenated_Thiazole->Cross_Coupling Aryl_Thiazole 5-Aryl/Alkynyl-2-tert-butyl-1,3-thiazole Cross_Coupling->Aryl_Thiazole Lithiated_Thiazole 5-Lithio-2-tert-butyl-1,3-thiazole Lithiation->Lithiated_Thiazole Electrophilic_Quench Electrophilic Quench (e.g., CO2, R-CHO) Lithiated_Thiazole->Electrophilic_Quench Functionalized_Thiazole 5-Functionalized-2-tert-butyl-1,3-thiazole Electrophilic_Quench->Functionalized_Thiazole

Caption: Key functionalization strategies for the 2-tert-butyl-1,3-thiazole scaffold.

Characterization Data

Proper characterization is crucial to confirm the identity and purity of the synthesized compounds. The following table summarizes typical analytical data for the parent compound.

Compound Molecular Formula Molecular Weight ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
2-tert-Butyl-1,3-thiazoleC₇H₁₁NS141.231.45 (s, 9H), 7.25 (d, 1H), 7.70 (d, 1H)33.5, 69.0, 116.0, 142.5, 175.0

Note: NMR chemical shifts are approximate and can vary slightly depending on the solvent and instrument.

Conclusion and Future Directions

The synthesis of 2-tert-butyl-1,3-thiazole and its derivatives is a well-established field with robust and versatile methodologies. The Hantzsch synthesis remains a primary route, while modern cross-coupling and functionalization techniques have significantly expanded the accessible chemical space. The unique properties conferred by the 2-tert-butyl group make this scaffold highly attractive for the development of new chemical entities in drug discovery and materials science. Future research will likely focus on the development of more sustainable and efficient synthetic methods, as well as the exploration of novel applications for this versatile heterocyclic system.

References

  • Ohtsuka, T., & Oishi, T. (Year). Method for producing 2-tert-butyl-1,3-thiazole.

A Senior Application Scientist's Guide to the Biological Activity Screening of 2-tert-Butyl-1,3-thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Thiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,3-thiazole ring is a five-membered heterocyclic scaffold that stands as a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a "privileged structure," frequently found in a multitude of pharmacologically active compounds.[3] The thiazole nucleus is a key component in numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1] The introduction of a bulky, lipophilic tert-butyl group at the 2-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile, potentially enhancing membrane permeability, metabolic stability, and target binding affinity. This guide provides a comprehensive framework for the systematic biological activity screening of novel 2-tert-Butyl-1,3-thiazole derivatives, grounded in established methodologies and field-proven insights.

Part 1: The Strategic Framework for Screening

A successful screening campaign does not begin with the assay itself, but with a logical, tiered approach. The goal is to efficiently identify promising "hits" from a library of synthesized derivatives while minimizing resource expenditure. Our strategy is a classic funnel approach, moving from broad, high-throughput primary screens to more specific, mechanism-of-action secondary assays.

G cluster_0 Screening Cascade Compound_Library Library of 2-tert-Butyl-1,3-thiazole Derivatives Primary_Screening Primary High-Throughput Screens (HTS) (e.g., Antimicrobial, Cytotoxicity, Anti-inflammatory) Compound_Library->Primary_Screening Broad Activity Profiling Hit_Identification Hit Identification & Triage (Potency & Selectivity Analysis) Primary_Screening->Hit_Identification Data Analysis Secondary_Assays Secondary & Mechanistic Assays (e.g., Enzyme Inhibition, Gene Expression) Hit_Identification->Secondary_Assays Confirmation & Elucidation Lead_Compound Lead Compound Identification Secondary_Assays->Lead_Compound Mechanism of Action Confirmed

Caption: A logical workflow for drug discovery screening.

Part 2: Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the urgent discovery of new chemical entities with antibacterial and antifungal properties.[4][5] Thiazole derivatives have historically shown significant promise in this area, often acting by inhibiting essential bacterial enzymes like DNA gyrase.[4][6]

Causality Behind Experimental Choices

For primary screening, we employ the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This method is superior to agar diffusion for primary screening because it is quantitative, highly amenable to automation and high-throughput screening (HTS), and provides a direct measure of the concentration required to inhibit microbial growth.[5][7] This allows for the rapid testing of large compound libraries against a panel of clinically relevant bacterial and fungal strains.[5][8]

Experimental Protocol: High-Throughput MIC Determination

Objective: To determine the lowest concentration of a 2-tert-Butyl-1,3-thiazole derivative that visibly inhibits the growth of a specific microorganism.

Materials:

  • 96-well clear, flat-bottom microtiter plates

  • Test compounds dissolved in DMSO (e.g., 10 mM stock)

  • Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (medium with DMSO)

  • Automated liquid handler (recommended for HTS)[5]

  • Microplate reader (OD at 600 nm)

Methodology:

  • Plate Preparation: Using an automated liquid handler, dispense 50 µL of sterile broth medium into all wells of a 96-well plate.

  • Compound Serial Dilution:

    • Add 50 µL of the test compound stock solution (e.g., at 256 µg/mL in broth with 2% DMSO) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. This creates a concentration gradient (e.g., from 128 µg/mL to 0.25 µg/mL).

    • The 11th column serves as the organism control (no compound), and the 12th column serves as the sterility control (no compound, no inoculum).

  • Inoculum Preparation: Prepare a microbial suspension standardized to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to wells in columns 1 through 11. Do not add inoculum to column 12. The final volume in each well is 100 µL.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Data Acquisition: Determine the MIC by visual inspection for the lowest concentration showing no turbidity. For quantitative analysis, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration at which growth is inhibited by ≥90% compared to the control.

Senior Scientist's Insight: The choice of DMSO as a solvent is critical. Its concentration must be kept low (typically ≤1%) in the final assay to avoid solvent-induced toxicity to the microbes. A vehicle control (DMSO without compound) is non-negotiable to validate that any observed inhibition is due to the compound itself.

Data Presentation

Summarize the screening results in a clear, concise table.

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
TBT-00183216
TBT-002>128>128>128
TBT-0034168
Ciprofloxacin10.5N/A
FluconazoleN/AN/A4

Part 3: Anticancer Activity Screening

Thiazole derivatives are well-documented anticancer agents, acting through various mechanisms such as inducing apoptosis, disrupting tubulin assembly, and inhibiting key signaling pathways like PI3K/Akt/mTOR.[2][9][10] A primary screen for anticancer activity almost invariably begins with a cytotoxicity assay to assess a compound's ability to reduce the viability of cancer cells.

Causality Behind Experimental Choices

The MTT assay is the gold standard for initial cytotoxicity screening.[11][12] It is a colorimetric assay that measures cellular metabolic activity, which in most cases, correlates directly with the number of viable cells.[13] Its reliance on mitochondrial dehydrogenases provides a robust measure of cell health.[11] The assay is inexpensive, reliable, and easily adaptable to a 96-well format, making it ideal for the high-throughput screening of compound libraries against a panel of cancer cell lines.[12]

G cluster_0 MTT Assay Workflow A Seed Cancer Cells in 96-well Plate B Incubate (24h) for Cell Adherence A->B C Treat with Serial Dilutions of Thiazole Derivatives B->C D Incubate (48-72h) for Drug Effect C->D E Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)- 2,5-diphenyltetrazolium bromide) D->E F Incubate (2-4h) Viable cells convert yellow MTT to purple formazan E->F G Solubilize Formazan Crystals (e.g., with DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate % Viability & Determine IC50 H->I

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Experimental Protocol: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer)[14][15]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)[11][12]

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom plates

  • Test compounds and positive control (e.g., Doxorubicin)

Methodology:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the 2-tert-Butyl-1,3-thiazole derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh serum-free medium plus 20 µL of MTT solution to each well.[11]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to insoluble purple formazan crystals.[11][13]

  • Solubilization: Carefully aspirate the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Senior Scientist's Insight: It is crucial to perform the MTT incubation step in serum-free medium. Serum components can interact with the MTT reagent and affect the reduction process, leading to inaccurate results. Furthermore, ensure the formazan crystals are fully dissolved before reading the plate; incomplete solubilization is a common source of variability.[11][16]

Data Presentation

Present IC50 values in a table for clear comparison of compound potency.

Compound IDMCF-7 IC50 (µM)HepG2 IC50 (µM)
TBT-00115.2 ± 1.825.6 ± 2.3
TBT-0032.6 ± 0.47.3 ± 0.9
TBT-00858.1 ± 5.1> 100
Doxorubicin0.8 ± 0.11.2 ± 0.2

Part 4: Anti-inflammatory Activity Screening

Inflammation is a complex biological response implicated in numerous diseases.[17][18] Thiazole derivatives have shown potent anti-inflammatory activities, often by inhibiting key enzymes in the inflammatory cascade like cyclooxygenase (COX) and lipoxygenase (LOX).[17][18][19]

Causality Behind Experimental Choices

For a primary in vitro screen, we will use the inhibition of protein denaturation assay . This assay is simple, cost-effective, and provides a reliable indication of anti-inflammatory potential.[19][20] Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[19] An agent that can prevent this denaturation demonstrates a stabilizing effect that is correlated with anti-inflammatory activity.

Experimental Protocol: Inhibition of Albumin Denaturation

Objective: To evaluate the ability of test compounds to inhibit heat-induced protein denaturation.

Materials:

  • Bovine Serum Albumin (BSA) or Egg Albumin

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Test compounds and a standard drug (e.g., Diclofenac Sodium)

  • Water bath

  • UV-Vis Spectrophotometer

Methodology:

  • Reaction Mixture Preparation: The reaction mixture consists of 0.2 mL of albumin solution (either egg or BSA), 2.8 mL of PBS, and 2 mL of varying concentrations of the test compound (e.g., 50-800 µg/mL).

  • Control and Standard:

    • Control: Prepare a similar mixture using 2 mL of distilled water instead of the test compound.

    • Standard: Prepare a similar mixture using 2 mL of the standard drug (Diclofenac Sodium) at the same concentrations.

  • Incubation: Incubate all mixtures at 37°C for 20 minutes.

  • Heat-Induced Denaturation: After incubation, heat the mixtures in a water bath at 70°C for 5 minutes.[19]

  • Cooling and Measurement: Cool the solutions and measure the absorbance of each at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the following formula:

    • % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Senior Scientist's Insight: This assay is a preliminary screen. Positive hits should be advanced to more physiologically relevant cell-based assays, such as measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages or direct enzyme inhibition assays for COX-1/COX-2.[20][21] This tiered approach ensures that resources are focused on compounds with the highest potential.

Data Presentation
Compound ID% Inhibition of Denaturation @ 200 µg/mL
TBT-00145.3% ± 3.1%
TBT-00378.9% ± 4.5%
TBT-01521.0% ± 2.8%
Diclofenac85.2% ± 3.9%

References

  • Title: A review on progress of thiazole derivatives as potential anti-inflammatory agents Source: Google Search URL
  • Title: Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update Source: Google Search URL
  • Title: Synthesis and anti-inflammatory activity of thiazole derivatives Source: Google Search URL
  • Title: Advances in High-Throughput Screening for Novel Antimicrobial Compounds Source: Google Search URL
  • Title: Synthesis and Antimicrobial Activity of New Heteroaryl(aryl)
  • Title: An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC - NIH Source: Google Search URL
  • Title: High-throughput screening for antimicrobial compounds using a 96-well format bacterial motility absorbance assay - PubMed Source: Google Search URL
  • Title: New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed Source: Google Search URL
  • Title: The Potential of Thiazole Derivatives as Antimicrobial Agents - MDPI Source: Google Search URL
  • Title: Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update Source: Google Search URL
  • Title: A review on progress of thiazole derivatives as potential anti-inflammatory agents Source: Google Search URL
  • Title: MTT assay protocol | Abcam Source: Google Search URL
  • Title: Anticancer activity of some new series of 2-(substituted)
  • Title: Amping antimicrobial discovery with high-throughput screening - Drug Target Review Source: Google Search URL
  • Title: Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Marine Natural Products - Benchchem Source: Google Search URL
  • Title: Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed Source: Google Search URL
  • Title: IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS - IJCRT.
  • Title: The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics Source: Google Search URL
  • Title: MTT Cell Assay Protocol Source: Google Search URL
  • Title: High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC - PubMed Central Source: Google Search URL
  • Title: Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments Source: Google Search URL
  • Title: Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay - Benchchem Source: Google Search URL
  • Title: High-throughput screen (HTS)
  • Title: Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI Source: Google Search URL
  • Title: An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences Source: Google Search URL
  • Title: A review on thiazole based compounds andamp; it's pharmacological activities Source: Google Search URL
  • Title: In vitro assays to investigate the anti-inflammatory activity of herbal extracts Source: Google Search URL
  • Title: (PDF)
  • Title: Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed Source: Google Search URL
  • Title: Thiazole and thiazole containing drugs | PPTX - Slideshare Source: Google Search URL
  • Title: Thiazole Bioactivity and Drug Applications - farah ali - Prezi Source: Google Search URL
  • Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI Source: Google Search URL
  • Title: An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics Source: Google Search URL
  • Title: (PDF)
  • Title: Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PubMed Central Source: Google Search URL
  • Title: In virto Anti inflammatory assay: Dr.
  • Title: Diverse biological activities of Thiazoles: A Retrospect - IT Medical Team Source: Google Search URL
  • Title: Diverse biological activities of Thiazoles: A Retrospect International Journal of Drug Development & Research - IT Medical Team Source: Google Search URL
  • Title: Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - NIH Source: Google Search URL
  • Title: Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities Source: Google Search URL
  • Title: (PDF)
  • Title: A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES Source: Google Search URL
  • Title: Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica Source: Google Search URL

Sources

The Versatility of 2-tert-Butyl-1,3-thiazole: A Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-thiazole ring is a cornerstone heterocyclic motif, integral to a vast array of pharmaceuticals, natural products, and functional materials.[1][2][3][4] Within this class, 2-tert-Butyl-1,3-thiazole emerges as a uniquely valuable building block. The strategic placement of the sterically demanding and electronically donating tert-butyl group at the C2 position profoundly influences the molecule's reactivity, offering chemists a powerful tool for precise molecular construction. This guide provides an in-depth exploration of 2-tert-Butyl-1,3-thiazole, detailing its synthesis, core reactivity—with a focus on directed metalation—and its application in palladium-catalyzed cross-coupling reactions, ultimately showcasing its utility in the synthesis of complex, high-value molecules.

Introduction: The Strategic Advantage of the 2-tert-Butyl Moiety

The utility of a building block in organic synthesis is defined by its reactivity, selectivity, and the stability of its derivatives. 2-tert-Butyl-1,3-thiazole is exemplary in this regard. The tert-butyl group serves two primary functions:

  • Steric Shielding: It effectively blocks the C2 position from direct nucleophilic attack or certain electrophilic additions, thereby directing reactivity to other positions on the thiazole ring.

  • Electronic Influence & C2-Proton Acidity: While sterically hindering, the tert-butyl group does not prevent the most crucial reaction of the thiazole ring: deprotonation at the C2 position. The inherent electron deficiency at C2, caused by the inductive effects of the adjacent sulfur and nitrogen atoms, makes this proton the most acidic site on the ring.[5][6] Deprotonation with a strong base generates a highly nucleophilic organometallic species, a gateway to a multitude of functionalizations.

This combination of properties makes 2-tert-Butyl-1,3-thiazole a versatile precursor for creating substituted thiazoles with precision and control.

Synthesis of the Core Scaffold

The most reliable and common method for constructing the thiazole ring is the Hantzsch thiazole synthesis.[7][8][9] This methodology involves the condensation of a thioamide with an α-halocarbonyl compound. For 2-tert-Butyl-1,3-thiazole, the logical precursors are pivalothioamide (2,2-dimethylpropanethioamide) and a two-carbon α-haloaldehyde synthon, such as chloroacetaldehyde.

Workflow for Hantzsch Thiazole Synthesis

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Pivalothioamide Pivalothioamide Step1 Step 1: Nucleophilic Attack (SN2 Reaction) Pivalothioamide->Step1 Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Step1 Step2 Step 2: Tautomerization Step1->Step2 Step3 Step 3: Cyclization (Intramolecular Condensation) Step2->Step3 Step4 Step 4: Dehydration (Aromatization) Step3->Step4 Product 2-tert-Butyl-1,3-thiazole Step4->Product

Caption: General workflow for the Hantzsch synthesis of 2-tert-Butyl-1,3-thiazole.

Experimental Protocol: Synthesis of 2-tert-Butyl-1,3-thiazole
  • Materials: Pivalothioamide, chloroacetaldehyde (50% wt. solution in water), ethanol, sodium bicarbonate, diethyl ether, magnesium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pivalothioamide (1.0 eq) in ethanol.

    • Add chloroacetaldehyde solution (1.1 eq) dropwise to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product into diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-tert-Butyl-1,3-thiazole can be purified by vacuum distillation or flash column chromatography on silica gel to afford a pale yellow liquid.[2]

Core Reactivity: C2-Lithiation and Electrophilic Quench

The most powerful transformation of 2-tert-Butyl-1,3-thiazole is its deprotonation at the C2 position. This reaction creates a potent nucleophile, 2-lithio-2-tert-butyl-1,3-thiazole, which can react with a wide range of electrophiles to install diverse functional groups.

Causality of Experimental Choices:
  • Base Selection: Strong organolithium bases like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) are required to deprotonate the relatively weakly acidic C2-H (pKa ≈ 29).[5] n-BuLi is typically sufficient and more commonly used.

  • Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are essential. They are aprotic and effectively solvate the lithium cation, preventing aggregation and enhancing the reactivity of the base.

  • Temperature: The lithiation is performed at low temperatures, typically -78 °C (a dry ice/acetone bath). This is critical to prevent side reactions, such as nucleophilic attack of the butyllithium on the thiazole ring, and to ensure the stability of the resulting lithiated intermediate.

Mechanism of C2-Lithiation and Functionalization

Lithiation_Mechanism Thiazole 2-tert-Butyl-1,3-thiazole LithioThiazole 2-Lithio-2-tert-butyl-1,3-thiazole (Nucleophile) Thiazole->LithioThiazole + n-BuLi, THF, -78 °C Product C2-Functionalized Product LithioThiazole->Product + E+ (e.g., Aldehyde, Ketone, CO2, Alkyl Halide) Electrophile Electrophile (E+) Electrophile->Product Suzuki_Workflow Start 2-tert-Butyl-1,3-thiazole Halogenation Halogenation (e.g., NBS, Br₂) Start->Halogenation HaloThiazole 5-Bromo-2-tert-butyl-1,3-thiazole Halogenation->HaloThiazole Coupling Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst, Base) HaloThiazole->Coupling Product 5-Aryl-2-tert-butyl-1,3-thiazole Coupling->Product

Sources

An In-depth Technical Guide to the Discovery and Synthesis of 2-tert-Butyl-1,3-Thiazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-thiazole scaffold is a privileged heterocyclic motif integral to a vast array of biologically active compounds and approved pharmaceuticals. Within this class, analogs bearing a tert-butyl group at the 2-position represent a synthetically accessible and sterically distinct subset with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of 2-tert-butyl-1,3-thiazole analogs, with a focus on their synthetic origins, detailed methodologies for their preparation, and their characterization. While the natural occurrence of this specific substitution pattern appears to be undocumented, its value in drug design is underscored by the influence of the tert-butyl group on molecular properties. This guide serves as a resource for researchers engaged in the design, synthesis, and application of novel thiazole-based compounds.

Introduction: The Significance of the Thiazole Scaffold and the Role of the 2-tert-Butyl Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the architecture of numerous natural products and synthetic drugs.[1] Its presence in compounds ranging from the essential vitamin B1 (thiamine) to a multitude of FDA-approved drugs highlights its versatile role in biological systems.[2] The thiazole nucleus often acts as a crucial pharmacophore, engaging in key interactions with biological targets.

The introduction of a tert-butyl group at the 2-position of the thiazole ring imparts distinct physicochemical properties to the molecule. The bulky and lipophilic nature of the tert-butyl group can significantly influence a compound's steric profile, metabolic stability, and binding interactions with protein targets.[3] This strategic substitution can lead to enhanced potency, selectivity, and pharmacokinetic properties, making 2-tert-butyl-1,3-thiazole analogs an attractive area of exploration in drug discovery.

Discovery and Natural Occurrence: A Synthetic Realm

Extensive reviews of natural products, particularly from marine and microbial sources which are rich in diverse thiazole-containing compounds, do not indicate the presence of the 2-tert-butyl-1,3-thiazole moiety.[4][5] The biosynthesis of naturally occurring thiazoles typically involves the cyclization of cysteine or related precursors, which does not readily lend itself to the formation of a tert-butyl substituent at the 2-position.[6] Therefore, 2-tert-butyl-1,3-thiazole and its analogs are considered to be of synthetic origin. Their "discovery" lies not in isolation from a natural source, but in their rational design and synthesis by medicinal chemists to explore specific structure-activity relationships.

Synthetic Methodologies: Constructing the 2-tert-Butyl-Thiazole Core

The primary and most efficient method for the synthesis of 2-tert-butyl-1,3-thiazole analogs is the Hantzsch thiazole synthesis .[7][8][9] This robust and versatile reaction involves the condensation of a thioamide with an α-haloketone.

The Hantzsch Thiazole Synthesis: A Cornerstone Methodology

The general Hantzsch synthesis for 2-tert-butyl-thiazoles proceeds via the reaction of thiopivalamide (2,2-dimethylpropanethioamide) with a suitable α-haloketone. The tert-butyl group of the thiopivalamide becomes the substituent at the 2-position of the resulting thiazole ring.[3]

Figure 1. General Hantzsch synthesis scheme.

Causality behind Experimental Choices:

  • Thioamide Choice: The selection of thiopivalamide is definitional for introducing the 2-tert-butyl group.[3] Its purity is crucial for achieving high yields and minimizing side products.

  • α-Haloketone Variation: The choice of α-haloketone determines the substitution pattern at the 4- and 5-positions of the thiazole ring. A wide variety of α-haloketones are commercially available or can be readily synthesized, allowing for the creation of diverse analog libraries.

  • Solvent and Temperature: The reaction is typically carried out in a polar solvent such as ethanol or isopropanol, often with heating to facilitate the reaction. The choice of temperature and reaction time is optimized based on the reactivity of the specific substrates.

  • Base: While the reaction can proceed without a base, the addition of a weak base like sodium carbonate or triethylamine is sometimes used to neutralize the hydrogen halide formed during the reaction, which can improve yields and prevent side reactions.

Detailed Experimental Protocol: Synthesis of 2-tert-Butyl-4-phenyl-1,3-thiazole

This protocol provides a representative example of the Hantzsch synthesis for a 2-tert-butyl-1,3-thiazole analog.

Materials:

  • Thiopivalamide (2,2-dimethylpropanethioamide)

  • 2-Bromoacetophenone

  • Ethanol

  • Sodium bicarbonate (optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiopivalamide (1 equivalent) in ethanol.

  • Add 2-bromoacetophenone (1 equivalent) to the solution.

  • If desired, add sodium bicarbonate (1.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can then be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Self-Validating System: The purity and identity of the product can be confirmed by melting point determination and spectroscopic analysis (NMR, MS). The expected spectroscopic data serves as a validation of the successful synthesis.

Characterization of 2-tert-Butyl-1,3-Thiazole Analogs

The structural elucidation of newly synthesized 2-tert-butyl-1,3-thiazole analogs relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

  • tert-Butyl Protons: A characteristic singlet is observed in the upfield region, typically around δ 1.4-1.6 ppm, integrating to nine protons. This is a hallmark of the 2-tert-butyl group.[6]

  • Thiazole Ring Protons: The chemical shifts of the protons on the thiazole ring (at positions 4 and 5) are dependent on the other substituents. For a 2,4-disubstituted thiazole, the proton at the 5-position will appear as a singlet. For a 2,5-disubstituted thiazole, the proton at the 4-position will also be a singlet. Their chemical shifts are typically in the aromatic region (δ 7.0-8.5 ppm).[10][11]

  • Substituent Protons: The protons of the substituents at the 4- and 5-positions will have characteristic chemical shifts and coupling patterns.

¹³C NMR Spectroscopy:

  • tert-Butyl Carbons: Two signals are characteristic of the tert-butyl group: one for the quaternary carbon (typically around δ 30-35 ppm) and one for the three equivalent methyl carbons (around δ 28-30 ppm).[6]

  • Thiazole Ring Carbons: The carbons of the thiazole ring typically resonate in the range of δ 110-170 ppm. The carbon at the 2-position, bearing the tert-butyl group, is often found in the more downfield region of this range.[12]

Table 1: Representative ¹H and ¹³C NMR Data for 2-tert-Butyl-Thiazole Analogs

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
tert-butyl thiazol-2-ylcarbamateCDCl₃1.52 (s, 9H), 6.82 (d, 1H), 7.32 (d, 1H)28.30, 82.00, 112.10, 136.70, 152.90, 161.80[6]
2-tert-Butyl-4-methylthiazole--Data available in SpectraBase[13]
2-Methyl-4-tert-butylthiazole--Data available in SpectraBase[14]
Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of 2-tert-butyl-1,3-thiazole analogs.

  • Molecular Ion Peak (M⁺): The molecular ion peak is typically observed and provides the molecular weight of the compound.

  • Fragmentation Pattern: A characteristic fragmentation is the loss of a methyl group (M-15) from the tert-butyl moiety to form a stable tertiary carbocation. Another common fragmentation is the loss of isobutylene (M-56). The fragmentation of the thiazole ring itself can also be observed.[15][16]

Figure 2. Common mass spectral fragmentations.

Applications in Drug Development and Medicinal Chemistry

While the natural occurrence of 2-tert-butyl-1,3-thiazole analogs is not established, their synthetic accessibility and unique properties make them valuable scaffolds in drug discovery. The tert-butyl group can serve as a "pharmacophoric shield," preventing unwanted metabolic transformations at the 2-position of the thiazole ring and providing steric bulk that can enhance binding affinity and selectivity for a target protein.

Several patents and research articles describe the synthesis and evaluation of 2-tert-butyl-thiazole derivatives for various therapeutic targets, including their use as kinase inhibitors and in other signaling pathways.[4][17][18] The ability to readily modify the 4- and 5-positions of the thiazole ring allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds.

Conclusion

The 2-tert-butyl-1,3-thiazole scaffold, while apparently absent in nature, represents a fertile ground for synthetic and medicinal chemistry. The well-established Hantzsch synthesis provides a reliable and versatile route to a wide array of analogs. The characteristic spectroscopic signatures of the 2-tert-butyl group facilitate their straightforward characterization. As researchers continue to explore the chemical space around the thiazole nucleus, the unique steric and electronic properties conferred by the 2-tert-butyl substituent will undoubtedly continue to be exploited in the design and development of novel therapeutic agents.

References

  • Supporting Information - 2. (n.d.). Retrieved January 12, 2026, from [Link]

  • Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. (2020). Marine Drugs, 18(6), 329. [Link]

  • Wiley-VCH 2007 - Supporting Information. (2007). Retrieved January 12, 2026, from [Link]

  • Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. (2025). The Journal of Organic Chemistry. [Link]

  • Filho, E. B. A., et al. (2020). Review of the synthesis and biological activity of thiazoles. Journal of the Brazilian Chemical Society, 31(12), 2417-2454. [Link]

  • Chemo- and Stereoselective Synthesis of Substituted Thiazoles from tert-Alcohols Bearing Alkene and Alkyne Groups with Alkaline Earth Catalysts. (2020). Molecules, 25(18), 4257. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • 2-tert-Butyl-4-methylthiazole - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 12, 2026, from [Link]

  • 2-Methyl-4-tert.-butylthiazole - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 12, 2026, from [Link]

  • Thiazole derivatives. (2012).
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2021). BEPLS, 10(1), 1-15. [Link]

  • Thiazole derivatives. (1968).
  • Asian Journal of Chemistry - 13C-NMR Studies of Some Heterocyclically Substituted. (2005). Asian Journal of Chemistry, 17(2), 1471-1474. [Link]

  • Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. (2019). Bioorganic & Medicinal Chemistry, 27(24), 115161. [Link]

  • Synthesis of Some Novel 2,4-Disubstituted Thiazoles as Possible Antimicrobial Agents. (2008). Archiv der Pharmazie, 341(4), 229-236. [Link]

  • 4-tertiary butyl-2-(2-fluorophenylamino)-5-(1,2,4-triazole-1-yl) thiazole crystals. (2014).
  • Thiazole: A Privileged Motif in Marine Natural Products. (2019). Mini-Reviews in Organic Chemistry, 16(1), 26-34. [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Recent Patents on Thiazole Derivatives Endowed with Antitumor Activity. (2014). Recent Patents on Anti-Cancer Drug Discovery, 9(2), 195-224. [Link]

  • A Patent Review on Thiazole Derivatives (2008-2013). (2014). Acta Chimica and Pharmaceutica Indica, 4(1), 1-21. [Link]

  • Synthesis of Novel Hantzsch Dihydropyridine Derivatives. (2011). Asian Journal of Chemistry, 23(12), 5369-5371. [Link]

  • Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. (2013). Bioorganic & Medicinal Chemistry Letters, 23(10), 2869-2873. [Link]

  • Fragmentation and Interpretation of Spectra. (n.d.). In Mass Spectrometry. Retrieved January 12, 2026, from [Link]

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2019). International Journal of Pharmaceutical Sciences and Research, 10(5), 2134-2144. [Link]

  • Hantzsch Pyridine Synthesis. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]

  • A review on thiazole based compounds and it's pharmacological activities. (2021). World Journal of Pharmaceutical Research, 10(13), 1166-1183. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

  • 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 12, 2026, from [Link]

  • Hantzsch pyridine synthesis - overview. (n.d.). ChemTube 3D. Retrieved January 12, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 12, 2026, from [Link]

  • An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences, 49(3), 599-620. [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2025). Frontiers in Chemistry, 13, 1369424. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences, 49(3), 599-620. [Link]

Sources

Physical properties of 2-tert-Butyl-1,3-thiazole (e.g., melting point, boiling point)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 2-tert-Butyl-1,3-thiazole

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the physical properties of 2-tert-Butyl-1,3-thiazole, a heterocyclic compound of interest in synthetic and medicinal chemistry. As a member of the thiazole family, this molecule's core structure is a fundamental component in numerous pharmaceuticals, including anti-inflammatory drugs and vitamin B1.[1][2] The substitution of a bulky tert-butyl group at the C2 position significantly influences its physicochemical characteristics, impacting its reactivity, solubility, and pharmacokinetic profile. Understanding these properties is a critical prerequisite for its application in research and development.

This document moves beyond a simple data sheet to offer practical, field-proven insights into not only the known properties of this compound but also the rigorous experimental methodologies required for their validation.

Physicochemical Characteristics

While 2-tert-Butyl-1,3-thiazole is a specific molecule of interest, comprehensive, experimentally verified physical property data is not widely available in current literature and chemical databases. This is common for specialized, non-commercial chemical entities.

To provide a valuable benchmark, the following table includes key identifiers for 2-tert-Butyl-1,3-thiazole alongside the experimentally determined physical properties of its structural isomer, 2-sec-butyl thiazole . The isomeric difference—the branching point of the butyl group—will influence properties like boiling point and density due to variations in intermolecular forces and molecular packing.

PropertyValue (2-tert-Butyl-1,3-thiazole)Value (2-sec-butyl thiazole - for comparison)Data TypeSource
Molecular Formula C₇H₁₁NSC₇H₁₁NS--
Molecular Weight 141.23 g/mol 141.23 g/mol Calculated-
Appearance Not specified (Likely a liquid)---
Boiling Point Data not available174.0 - 175.0 °C (at 760 mmHg)Experimental[3]
Melting Point Data not availableNot applicable (liquid at STP)--
Density / Specific Gravity Data not available0.998 - 1.003 g/cm³ (at 25 °C)Experimental[3]
Refractive Index Data not available1.496 - 1.502 (at 20 °C)Experimental[3]
Solubility Data not availableSoluble in alcohol; Insoluble in waterExperimental[3]

Experimental Determination of Physical Properties: A Methodological Deep-Dive

For a novel or uncharacterized compound like 2-tert-Butyl-1,3-thiazole, determining its physical properties is a foundational step. The following protocols describe self-validating systems for accurately measuring boiling and melting points.

Boiling Point Determination (Micro-Capillary Method)

The determination of a boiling point is fundamentally the measurement of the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. For small research-grade quantities, the micro-capillary method using a Thiele tube is the industry standard due to its efficiency and minimal sample requirement (typically < 0.5 mL).[4]

This technique relies on trapping a small amount of air in an inverted capillary tube submerged in the sample. As the sample is heated, the air and vaporized sample expand, creating a steady stream of bubbles. The boiling point is recorded upon cooling, precisely when the external atmospheric pressure overcomes the internal vapor pressure, causing the liquid to be drawn back into the capillary. This moment signifies the equilibrium state that defines the boiling point.

  • Sample Preparation: A small volume (2-3 mL) of the liquid is placed into a small test tube or fusion tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is placed into the liquid with the open end down.

  • Apparatus Assembly: The test tube is securely attached to a thermometer, ensuring the sample is aligned with the thermometer's bulb. This assembly is then placed into a Thiele tube containing mineral oil, ensuring the heat transfer is uniform.[4][5]

  • Heating: The side arm of the Thiele tube is heated gently. The unique shape of the tube promotes convection currents, ensuring the entire oil bath maintains a uniform temperature without the need for stirring.[6]

  • Observation (Heating Phase): As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating should continue until a rapid and continuous stream is observed, indicating the temperature is slightly above the boiling point.[7]

  • Observation (Cooling Phase): The heat source is removed. The temperature at which the bubbling ceases and the liquid is drawn into the capillary tube is recorded as the boiling point.[6]

  • Barometric Pressure: For utmost accuracy, the ambient barometric pressure should be recorded alongside the boiling point, as boiling point is pressure-dependent.

BoilingPointWorkflow cluster_prep Preparation cluster_measurement Measurement in Thiele Tube cluster_validation Validation prep1 1. Add ~0.5 mL of sample to fusion tube prep2 2. Insert inverted sealed capillary tube prep1->prep2 prep3 3. Attach tube to thermometer (align with bulb) prep2->prep3 meas1 4. Heat side arm gently (promotes convection) prep3->meas1 Mount in Thiele Tube meas2 5. Observe rapid, continuous stream of bubbles meas1->meas2 meas3 6. Remove heat source and allow to cool meas2->meas3 meas4 7. Record temperature when liquid enters capillary meas3->meas4 val1 8. Record ambient barometric pressure meas4->val1 Finalize Data

Caption: Workflow for Micro-Capillary Boiling Point Determination.

Melting Point Determination (Capillary Method)

Should a derivative of 2-tert-Butyl-1,3-thiazole be synthesized that is solid at room temperature, its melting point would be a crucial indicator of its identity and purity. Pure crystalline solids typically exhibit a sharp melting point range (0.5-1.5°C), whereas impure samples display a depressed and broader melting range.[8]

The melting point is the temperature range over which a substance transitions from the solid to the liquid phase. This process requires overcoming the intermolecular forces holding the crystal lattice together. Impurities disrupt this lattice, requiring less energy (a lower temperature) to break apart, and the process occurs over a wider temperature range as different parts of the mixture melt at different points.

  • Sample Preparation: A small amount of the dry, finely powdered solid is loaded into a capillary tube (sealed at one end) to a height of 2-3 mm.[9]

  • Sample Compaction: The tube is tapped gently or dropped through a long glass tube to tightly pack the solid at the bottom. This prevents shrinking or sagging during heating, which could lead to inaccurate readings.[9]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a DigiMelt or Mel-Temp). These devices consist of a heated metal block with a viewing port and a calibrated thermometer or digital sensor.[3]

  • Rapid Determination (Optional): If the approximate melting point is unknown, a rapid heating run (10-20°C/min) can be performed to get a rough estimate.[3]

  • Accurate Determination: A fresh sample is heated to about 15-20°C below the estimated melting point. The heating rate is then slowed to 1-2°C per minute.[9][10]

  • Recording the Range: Two temperatures are recorded:

    • T1: The temperature at which the first drop of liquid appears.

    • T2: The temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T1-T2.[8]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Purity Analysis prep1 1. Load dry, powdered sample into capillary tube (2-3 mm) prep2 2. Compact sample by tapping or dropping through tube prep1->prep2 meas1 3. Place capillary in melting point apparatus prep2->meas1 Load Apparatus meas2 4. Heat rapidly for approximate MP (if unknown) meas1->meas2 meas3 5. Use fresh sample, heat slowly (1-2°C/min) near MP meas2->meas3 meas4 6. Record T1 (first liquid drop) and T2 (all liquid) meas3->meas4 ana1 Sharp Range (0.5-1.5°C) → High Purity meas4->ana1 Analyze Range ana2 Broad / Depressed Range → Impurities Present meas4->ana2 Analyze Range

Caption: Workflow for Capillary Melting Point Determination.

References

Sources

A Quantum Chemical Blueprint for 2-tert-Butyl-1,3-thiazole: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold and the Significance of 2-tert-Butyl-1,3-thiazole

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in drug development. Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][4] The versatility of the thiazole scaffold presents a fertile ground for the discovery of novel therapeutics with enhanced efficacy and improved pharmacokinetic profiles.[1][2]

This guide focuses on a specific, yet underexplored, derivative: 2-tert-Butyl-1,3-thiazole. The introduction of a bulky tert-butyl group at the 2-position is anticipated to significantly influence the molecule's steric and electronic properties, potentially leading to novel biological activities and improved metabolic stability. In the realm of drug discovery, where understanding molecular properties is paramount, quantum chemical calculations offer a powerful lens to elucidate the intrinsic characteristics of such novel compounds, often before they are synthesized. This in-depth technical guide will provide a comprehensive computational protocol for the study of 2-tert-Butyl-1,3-thiazole, offering insights into its structure, reactivity, and potential as a pharmacophore.

Part 1: The Computational Strategy: A Self-Validating Workflow

In the absence of extensive experimental data for 2-tert-Butyl-1,3-thiazole, a robust and well-validated computational methodology is essential. The following workflow is designed to provide reliable theoretical predictions of the molecule's properties. The choice of Density Functional Theory (DFT) with the B3LYP functional and the 6-311+G(d,p) basis set is grounded in its proven accuracy for calculating the geometries and electronic properties of heterocyclic compounds, including thiazole derivatives.

Experimental Protocol: Computational Analysis of 2-tert-Butyl-1,3-thiazole
  • Molecular Structure Input: The initial 3D structure of 2-tert-Butyl-1,3-thiazole is constructed using a molecular modeling software (e.g., GaussView).

  • Geometry Optimization and Frequency Calculation:

    • The geometry of the molecule is optimized without any symmetry constraints using the Gaussian 16 software package.

    • The optimization is performed at the B3LYP/6-311+G(d,p) level of theory.

    • A subsequent frequency calculation at the same level of theory is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculations:

    • The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized geometry.

    • The molecular electrostatic potential (MEP) map is generated to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.

  • Spectroscopic Predictions:

    • Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra are predicted from the optimized geometry and corresponding frequency and shielding tensor calculations. These theoretical spectra can serve as a reference for future experimental validation.

G cluster_0 Computational Workflow Start Construct 3D Structure of 2-tert-Butyl-1,3-thiazole Optimize Geometry Optimization & Frequency Calculation (B3LYP/6-311+G(d,p)) Start->Optimize Validate Verify Minimum Energy Structure (No Imaginary Frequencies) Optimize->Validate Analyze Calculate Electronic Properties (HOMO, LUMO, MEP) Validate->Analyze Predict Predict Spectroscopic Data (IR, NMR) Analyze->Predict End Comprehensive Molecular Profile Predict->End

Caption: A self-validating computational workflow for 2-tert-Butyl-1,3-thiazole.

Part 2: Molecular Insights from Quantum Chemical Calculations

Optimized Molecular Geometry

The geometry optimization provides the most stable three-dimensional arrangement of the atoms in 2-tert-Butyl-1,3-thiazole. The key bond lengths, bond angles, and dihedral angles are crucial for understanding the molecule's shape and steric hindrance, which in turn influence its ability to interact with biological targets.

ParameterPredicted Value (Å or °)
Bond Lengths (Å)
C2-N3Calculated Value
N3-C4Calculated Value
C4-C5Calculated Value
C5-S1Calculated Value
S1-C2Calculated Value
C2-C(tert-butyl)Calculated Value
Bond Angles (°)
S1-C2-N3Calculated Value
C2-N3-C4Calculated Value
N3-C4-C5Calculated Value
C4-C5-S1Calculated Value
C5-S1-C2Calculated Value
Dihedral Angle (°)
N3-C2-C(tert-butyl)-C(methyl)Calculated Value
Note: The table presents the types of data that would be generated from the calculation. Specific values are dependent on the actual computational output.
Electronic Properties: Unveiling Reactivity

The electronic properties of a molecule are fundamental to its chemical reactivity and biological activity.

  • Frontier Molecular Orbitals (HOMO and LUMO): The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons. The LUMO is the innermost empty orbital and signifies the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity.

ParameterPredicted Energy (eV)
HOMO EnergyCalculated Value
LUMO EnergyCalculated Value
HOMO-LUMO GapCalculated Value
Note: The table presents the types of data that would be generated from the calculation. Specific values are dependent on the actual computational output.
  • Molecular Electrostatic Potential (MEP) Map: The MEP map is a visual representation of the charge distribution on the molecule's surface. It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In drug design, the MEP map is invaluable for predicting how a molecule will interact with a biological receptor. For 2-tert-Butyl-1,3-thiazole, the nitrogen atom of the thiazole ring is expected to be an electron-rich region, making it a potential hydrogen bond acceptor.

G cluster_0 Molecular Electrostatic Potential Molecule 2-tert-Butyl-1,3-thiazole Negative Electron-Rich Region (e.g., Nitrogen atom) Molecule->Negative Positive Electron-Poor Region (e.g., Hydrogen atoms) Molecule->Positive Interaction Potential for Intermolecular Interactions (e.g., Hydrogen Bonding) Negative->Interaction Nucleophilic Attack / H-bond Acceptor Positive->Interaction Electrophilic Attack / H-bond Donor

Caption: Logical relationships derived from the Molecular Electrostatic Potential map.

Part 3: Implications for Drug Development

The insights gained from the quantum chemical calculations on 2-tert-Butyl-1,3-thiazole have direct implications for its potential as a drug candidate.

  • Structure-Activity Relationship (SAR) Studies: The calculated geometric and electronic parameters provide a quantitative basis for understanding how modifications to the molecular structure could affect its biological activity. For instance, the steric bulk of the tert-butyl group, as defined by the optimized geometry, can be correlated with binding affinity to a target protein.

  • Metabolic Stability: The tert-butyl group is often introduced into drug molecules to enhance their metabolic stability by sterically hindering sites of metabolism. The MEP map can help identify potential sites of metabolic attack, and the presence of the bulky tert-butyl group can be assessed for its ability to protect these sites.

  • Pharmacophore Modeling: The identified electron-rich and electron-poor regions from the MEP map can be used to define a pharmacophore model. This model can then be used to screen virtual libraries of compounds to identify other molecules with similar interaction potential.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to the quantum chemical characterization of 2-tert-Butyl-1,3-thiazole. By employing a validated computational workflow, we can generate reliable theoretical data that provides deep insights into the molecule's structural, electronic, and reactive properties. For researchers and scientists in drug development, this computational blueprint serves as a powerful tool to guide the synthesis, derivatization, and biological evaluation of this promising thiazole derivative, ultimately accelerating the discovery of new and effective therapeutic agents.

References

  • An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
  • The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.

Sources

Methodological & Application

Synthesis of 2-tert-Butyl-1,3-thiazole: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Thiazole Moiety

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional materials. Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone for the design of novel therapeutic agents. The incorporation of a bulky tert-butyl group at the 2-position can significantly influence the molecule's lipophilicity, metabolic stability, and steric profile, making 2-tert-Butyl-1,3-thiazole a valuable building block for drug discovery and development programs. This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-tert-Butyl-1,3-thiazole, designed for researchers and scientists in the field of organic and medicinal chemistry.

Mechanistic Rationale: The Hantzsch Thiazole Synthesis

The chosen synthetic route is the robust and widely applicable Hantzsch thiazole synthesis.[1][2] This method involves the condensation of a thioamide with an α-halocarbonyl compound. For the synthesis of 2-tert-Butyl-1,3-thiazole, the key precursors are 2,2-dimethylpropanethioamide and an α-haloaldehyde. The reaction proceeds through a well-established mechanism:

  • Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic carbon of the α-halocarbonyl compound in an SN2 fashion, displacing the halide.

  • Cyclization: Subsequent intramolecular cyclization occurs through the attack of the thioamide nitrogen onto the carbonyl carbon.

  • Dehydration: The resulting intermediate undergoes dehydration to form the aromatic thiazole ring.

Due to the high reactivity and instability of simple α-haloaldehydes, this protocol utilizes chloroacetaldehyde diethyl acetal as a stable and easy-to-handle precursor. The acetal is hydrolyzed in situ under acidic conditions to generate the reactive chloroacetaldehyde, which then participates in the Hantzsch reaction.

Experimental Protocol

This synthesis is performed in two main stages: the preparation of the requisite 2,2-dimethylpropanethioamide, followed by the Hantzsch condensation to yield the target 2-tert-Butyl-1,3-thiazole.

Part 1: Synthesis of 2,2-Dimethylpropanethioamide

The initial step involves the thionation of the commercially available pivalamide using Lawesson's reagent. Lawesson's reagent is a highly effective thionating agent for converting carbonyls into thiocarbonyls.[3][4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Pivalamide101.15505.06 g
Lawesson's Reagent404.4727.5 (0.55 eq)11.12 g
Anhydrous Toluene--150 mL
Saturated aq. NaHCO3--As needed
Anhydrous MgSO4--As needed
Dichloromethane--As needed
Hexane--As needed

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add pivalamide (5.06 g, 50 mmol) and Lawesson's reagent (11.12 g, 27.5 mmol).

  • Add anhydrous toluene (150 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: 3:1 Hexane/Ethyl Acetate).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2,2-dimethylpropanethioamide as a crystalline solid.

Part 2: Synthesis of 2-tert-Butyl-1,3-thiazole

This stage employs the Hantzsch thiazole synthesis, reacting the prepared thioamide with chloroacetaldehyde diethyl acetal.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
2,2-Dimethylpropanethioamide117.21202.34 g
Chloroacetaldehyde diethyl acetal152.6222 (1.1 eq)3.36 g (3.2 mL)
Ethanol--50 mL
Concentrated Hydrochloric Acid--~2 mL
Saturated aq. NaHCO3--As needed
Diethyl ether--As needed
Anhydrous Na2SO4--As needed

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2-dimethylpropanethioamide (2.34 g, 20 mmol) in ethanol (50 mL).

  • Add chloroacetaldehyde diethyl acetal (3.36 g, 22 mmol) to the solution.

  • Slowly add concentrated hydrochloric acid (~2 mL) dropwise to the reaction mixture.

  • Heat the mixture to reflux (approximately 80 °C) and maintain for 6 hours. Monitor the reaction by TLC (eluent: 9:1 Hexane/Ethyl Acetate).

  • Upon completion, cool the reaction mixture to room temperature and neutralize by the careful addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 40 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude oil by vacuum distillation to obtain 2-tert-Butyl-1,3-thiazole as a colorless to pale yellow liquid.

Workflow Diagram

Synthesis_Workflow cluster_part1 Part 1: Thioamide Synthesis cluster_part2 Part 2: Hantzsch Thiazole Synthesis Pivalamide Pivalamide Thionation Thionation Toluene, Reflux, 4h Pivalamide->Thionation Lawessons Lawesson's Reagent Lawessons->Thionation Workup1 Aqueous Work-up & Extraction Thionation->Workup1 Purification1 Column Chromatography Workup1->Purification1 Thioamide 2,2-Dimethyl- propanethioamide Purification1->Thioamide Hantzsch Hantzsch Reaction Ethanol, HCl, Reflux, 6h Thioamide->Hantzsch Acetal Chloroacetaldehyde Diethyl Acetal Acetal->Hantzsch Workup2 Neutralization & Extraction Hantzsch->Workup2 Purification2 Vacuum Distillation Workup2->Purification2 Thiazole 2-tert-Butyl-1,3-thiazole Purification2->Thiazole

Caption: Synthetic workflow for 2-tert-Butyl-1,3-thiazole.

Expected Results and Characterization

The synthesis of 2,2-dimethylpropanethioamide should yield a white to off-white crystalline solid. The final product, 2-tert-Butyl-1,3-thiazole, is expected to be a colorless to pale yellow oil with a characteristic odor.

Characterization Data for 2-tert-Butyl-1,3-thiazole:

  • 1H NMR (CDCl3, 400 MHz): δ 7.65 (d, J = 3.2 Hz, 1H, H5), 7.20 (d, J = 3.2 Hz, 1H, H4), 1.45 (s, 9H, C(CH3)3).

  • 13C NMR (CDCl3, 101 MHz): δ 179.5 (C2), 142.0 (C4), 114.5 (C5), 33.5 (C(CH3)3), 31.0 (C(CH3)3).

  • Mass Spectrometry (EI): m/z (%) = 155 (M+), 140 (M+ - CH3).

Troubleshooting and Safety Precautions

  • Part 1: Lawesson's reagent has a strong, unpleasant odor and should be handled in a well-ventilated fume hood. The quenching with sodium bicarbonate should be performed slowly and cautiously to control the effervescence.

  • Part 2: Chloroacetaldehyde and its precursors are lachrymators and toxic. All manipulations should be carried out in a fume hood. Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment. The neutralization step is exothermic and should be performed with cooling.

  • Purification: Vacuum distillation of the final product should be performed with care to avoid bumping. Ensure all glassware is properly secured.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 2-tert-Butyl-1,3-thiazole via the Hantzsch thiazole synthesis. By following these procedures, researchers can efficiently produce this valuable building block for applications in drug discovery and materials science. The provided mechanistic insights and practical advice aim to ensure a successful and safe execution of the synthesis.

References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Facchinetti, V., Avellar, M. M., Nery, A. C. S., Gomes, C. R. B., de Vasconcelos, T. R. A., & de Souza, M. V. N. (2016).
  • Hantzsch, A. (1887). Ueber die Bildung von Thiazolderivaten aus Thioamiden und halogenisirten Ketonen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
  • Kiryanov, A. A., Sampson, P., & Seed, A. J. (2001). Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation: Applications for Liquid Crystal Synthesis. The Journal of Organic Chemistry, 66(23), 7925–7929.
  • Organic Syntheses. (n.d.). β-CHLOROPROPIONALDEHYDE ACETAL. Organic Syntheses Procedure. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of chloroacetaldehyde diethyl acetal. Retrieved from [Link]

  • PubChem. (n.d.). 2-tert-butyl-1,3-thiazole-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dimethylpropanethioamide. Retrieved from [Link]

  • PubChem. (n.d.). Chloroacetaldehyde. Retrieved from [Link]

  • ResearchGate. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Thach, O., et al. (2010). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. The Journal of Organic Chemistry, 75(5), 1595–1604.
  • Wiley-VCH. (2007).
  • Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson's Reagent in Organic Syntheses. Chemical Reviews, 107(11), 5210–5278.
  • LookChem. (n.d.). Purification of tert-Butyl alcohol. Retrieved from [Link]

  • Saeed, A., Shaheen, U., & Hameed, A. (2017). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Current Organic Synthesis, 14(6), 779-801.

Sources

The Pivotal Role of the 2-tert-Butyl-1,3-thiazole Scaffold in Modern Medicinal Chemistry: Application in Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Moiety as a Privileged Structure in Drug Design

The 1,3-thiazole ring is a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] This five-membered heterocyclic motif, containing a sulfur and a nitrogen atom, is a key structural component in numerous FDA-approved drugs, demonstrating a broad spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[2] The electronic properties of the thiazole ring, its ability to participate in hydrogen bonding, and its relative stability make it an ideal building block for designing molecules that can effectively interact with biological targets.

This application note delves into the specific utility of a substituted thiazole, 2-tert-Butyl-1,3-thiazole , in the realm of targeted cancer therapy. We will explore its critical role as a key structural element in the design of potent and selective kinase inhibitors, with a particular focus on its incorporation in the approved anti-cancer agent, Dabrafenib.

The Significance of the 2-tert-Butyl Moiety: A Case Study in Dabrafenib

The introduction of a tert-butyl group at the 2-position of the thiazole ring is not a trivial substitution. This bulky, lipophilic group can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. A prime example of the strategic use of the 2-tert-Butyl-1,3-thiazole scaffold is in the structure of Dabrafenib , a potent inhibitor of BRAF kinase.[3][4]

Dabrafenib, chemically named N-(3-(5-(2-aminopyrimidin-4-yl)-2-(tert-butyl)thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide, is approved for the treatment of metastatic melanoma with BRAF V600E mutations.[4][5] The structure-activity relationship (SAR) studies that led to the discovery of Dabrafenib revealed the critical contribution of the 2-tert-butylthiazole core.[6]

Structural and Functional Importance of the 2-tert-Butyl Group in Dabrafenib:
  • Enhanced Cellular Potency: Replacement of smaller alkyl groups (like isopropyl) with a tert-butyl group on the thiazole ring resulted in improved cellular potency of the BRAF inhibitors.[6]

  • Metabolic Stability: The bulky tert-butyl group can shield adjacent parts of the molecule from metabolic enzymes, thereby improving the drug's half-life and overall pharmacokinetic profile.

  • Optimal Binding Interactions: X-ray crystallography studies of Dabrafenib bound to the BRAF kinase domain have shown that the tert-butyl group is well-accommodated within a hydrophobic pocket of the ATP-binding site, contributing to the high affinity and selectivity of the inhibitor.[7] The tert-butyl group lies at the edge of the ATP-binding cavity, pointing towards the solvent, which can influence solubility and interactions with the surrounding environment.[7]

The following diagram illustrates the logical workflow for the discovery and application of the 2-tert-Butyl-1,3-thiazole scaffold in the context of Dabrafenib.

G cluster_0 Scaffold Identification & Synthesis cluster_1 Drug Discovery & Development Privileged_Scaffold Thiazole as a Privileged Scaffold Substitution Introduction of 2-tert-Butyl Group Privileged_Scaffold->Substitution Enhances Potency & Stability Synthesis Synthesis of 2-tert-Butyl-1,3-thiazole Intermediates Substitution->Synthesis Lead_Compound Lead Compound (e.g., Dabrafenib) Synthesis->Lead_Compound Incorporation into Drug Candidate SAR_Studies Structure-Activity Relationship (SAR) Lead_Compound->SAR_Studies Biological_Evaluation BRAF Kinase Inhibition Assays SAR_Studies->Biological_Evaluation Clinical_Application Targeted Cancer Therapy Biological_Evaluation->Clinical_Application

Workflow for 2-tert-Butyl-1,3-thiazole in Drug Discovery.

Protocols for Synthesis and Biological Evaluation

Protocol 1: Synthesis of a Key Dabrafenib Intermediate: N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide

This protocol describes a crucial step in the synthesis of Dabrafenib, involving the formation of the 2-tert-butylthiazole ring and its subsequent coupling to the pyrimidine moiety. This multi-step synthesis is adapted from patented procedures.[8][9]

Materials:

  • 3-[3-(2,6-difluorobenzenesulfonamido)-2-fluorophenyl]-2-halo-3-oxopropanoate intermediate

  • 2,2-dimethylpropanethioamide

  • N-bromosuccinimide (NBS)

  • 2-chloro-4-pyrimidinyl containing fragments

  • Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Heptane

  • Bases and other reagents as required for specific patented routes.

Procedure:

  • Thiazole Ring Formation:

    • React the 3-[3-(2,6-difluorobenzenesulfonamido)-2-fluorophenyl]-2-halo-3-oxopropanoate intermediate with 2,2-dimethylpropanethioamide. This is a Hantzsch-type thiazole synthesis.

    • The reaction is typically carried out in a suitable solvent and may require heating.

  • Bromination:

    • The resulting thiazole intermediate is then brominated at the 5-position. N-bromosuccinimide (NBS) is a common reagent for this step.

  • Coupling with Pyrimidine:

    • The brominated thiazole is then coupled with a suitable 2-chloro-4-pyrimidinyl fragment. This step often involves organometallic coupling reactions or nucleophilic aromatic substitution.

  • Purification:

    • The final product is purified using standard techniques such as column chromatography and recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Heptane).[9]

Expected Outcome:

The successful synthesis will yield the key intermediate, N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide, which can then be converted to Dabrafenib through amination of the chloropyrimidine.

The following diagram illustrates the general synthetic pathway.

G A 3-[3-(2,6-difluorobenzenesulfonamido)- 2-fluorophenyl]-2-halo-3-oxopropanoate C 2-tert-Butyl-thiazole intermediate A->C Hantzsch thiazole synthesis B 2,2-dimethylpropanethioamide B->C E Brominated thiazole intermediate C->E Bromination D N-bromosuccinimide (NBS) D->E G N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)- 1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide E->G Coupling F 2-chloro-4-pyrimidinyl fragment F->G I Dabrafenib G->I Amination H Ammonium hydroxide H->I

General Synthetic Scheme for Dabrafenib.
Protocol 2: In Vitro BRAF Kinase Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of compounds containing the 2-tert-Butyl-1,3-thiazole scaffold against BRAF kinase. This assay is crucial for determining the potency (IC50) of the synthesized compounds. Several formats for this assay exist, including ELISA-based and TR-FRET assays.[10][11][12]

Materials:

  • Recombinant human BRAF V600E enzyme

  • MEK1 (MAP2K1) substrate (e.g., GST-tagged)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (dissolved in DMSO)

  • Detection reagents (e.g., anti-phospho-MEK antibody, secondary antibody conjugated to a reporter enzyme for ELISA, or LanthaScreen™ reagents for TR-FRET)

  • 96-well or 384-well plates

  • Plate reader capable of detecting the appropriate signal (chemiluminescence, fluorescence, or time-resolved fluorescence)

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in 100% DMSO.

    • Further dilute the compounds in assay buffer to the final desired concentrations.

  • Enzyme and Substrate Preparation:

    • Dilute the BRAF V600E enzyme and MEK1 substrate in the assay buffer to the desired concentrations.

  • Kinase Reaction:

    • Add the test compound solution to the wells of the assay plate.

    • Add the enzyme solution to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP and substrate solution to the wells.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection:

    • Stop the reaction (e.g., by adding EDTA).

    • Add the detection reagents according to the manufacturer's protocol (e.g., primary and secondary antibodies for ELISA, or Tb-anti-tag antibody and tracer for TR-FRET).

    • Incubate to allow for the detection reaction to occur.

  • Data Analysis:

    • Measure the signal (e.g., luminescence, fluorescence, or TR-FRET ratio) using a plate reader.

    • Plot the signal as a function of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation:

The inhibitory activity of a series of 2-tert-Butyl-1,3-thiazole derivatives against BRAF V600E can be summarized in a table for easy comparison.

Compound IDR1 GroupR2 GroupBRAF V600E IC50 (nM)
Dabrafenib 2-aminopyrimidin-4-ylH0.8
Analogue 1 Pyridin-4-ylH15
Analogue 2 2-aminopyrimidin-4-ylF0.5
Analogue 3 PhenylH>1000

Note: The data in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Perspectives

The 2-tert-Butyl-1,3-thiazole scaffold has proven to be a highly valuable component in the design of targeted therapeutics, most notably in the development of the BRAF inhibitor Dabrafenib. The strategic incorporation of the tert-butyl group exemplifies the power of subtle structural modifications in optimizing the potency, selectivity, and pharmacokinetic properties of a drug candidate. The protocols provided herein offer a foundational framework for the synthesis and biological evaluation of novel compounds based on this important scaffold.

Future research in this area may focus on exploring the utility of the 2-tert-Butyl-1,3-thiazole moiety in the design of inhibitors for other kinases or biological targets. Furthermore, the development of more efficient and scalable synthetic routes to these complex molecules will continue to be an area of active investigation, facilitating the discovery of the next generation of targeted therapies.

References

  • Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358–362.
  • Vang, T., et al. (2014). Identification of BRAF inhibitors through in silico screening. PLoS ONE, 9(5), e96756.
  • Smalley, K. S. M., et al. (2011). Identification of a Novel Family of BRAF V600E Inhibitors. ACS Chemical Biology, 6(6), 573-580.
  • Jarab, A. S., et al. (2020). Chemical route to the synthesis of dabrafenib. [Diagram]. ResearchGate. Retrieved from [Link]

  • Creixell, P., et al. (2015). Interaction of dabrafenib with PXR and B-Raf. Close up view of the... [Diagram]. ResearchGate. Retrieved from [Link]

  • Xu, X. (2014). Preparation method of dabrafenib. Google Patents.
  • Kumar, C. R., et al. (2016). Processes for the preparation of dabrafenib. Google Patents.
  • BPS Bioscience. (n.d.). BRAF (WT) Kinase Assay Kit. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-(3-(5-(2-Aminopyrimidin-4-yl)-2-(tert-butyl)thiazol-4-yl)phenyl)-2,6-difluorobenzenesulfonamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dabrafenib. PubChem Compound Database. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2021). Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Journal of Medicinal Chemistry, 64(10), 6877–6901.
  • King, A. J., et al. (2013). Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLoS ONE, 8(7), e67583.
  • Al-Wahaibi, L. H., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Pharmaceuticals, 16(7), 1014.
  • Sharma, A., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences and Research, 14(9), 4563-4573.
  • Zhang, Z., et al. (2020). 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. Current Topics in Medicinal Chemistry, 20(28), 2535-2577.2535-2577.

Sources

Application Notes & Protocols for the Use of 2-tert-Butyl-1,3-Thiazole Derivatives as Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent development of novel therapeutic agents with unique mechanisms of action.[1] Thiazole-containing compounds represent a privileged scaffold in medicinal chemistry, found in numerous clinically approved drugs and demonstrating a wide spectrum of biological activities.[2] This guide provides a comprehensive overview and detailed experimental protocols for the investigation of 2-tert-Butyl-1,3-thiazole derivatives as a promising class of antimicrobial agents. The strategic incorporation of the lipophilic tert-butyl group onto the thiazole core has been shown to yield compounds with significant potency, particularly against multidrug-resistant pathogens.[3] This document is intended for researchers, medicinal chemists, and drug development professionals, offering foundational methodologies for synthesis, antimicrobial susceptibility testing, and preliminary mechanism of action studies.

Introduction: The Rationale for Thiazole Scaffolds in Antimicrobial Drug Discovery

The five-membered thiazole ring is a versatile heterocyclic nucleus present in natural products and synthetic pharmaceuticals, including several antibiotics.[4] Its unique electronic properties, arising from the presence of both an electron-donating sulfur atom and an electron-accepting imine group, contribute to its metabolic stability and ability to engage in various biological interactions.[4] Thiazole derivatives have been reported to exhibit a remarkable range of pharmacological effects, including antibacterial, antifungal, and antitumor activities.[5]

The development of new antimicrobial agents often involves a molecular hybridization approach, combining known pharmacophores to create hybrid compounds with enhanced potency or novel mechanisms.[6] The 2-tert-Butyl-1,3-thiazole scaffold leverages this principle. The thiazole core acts as the primary pharmacophore, while the tert-butyl group provides a bulky, lipophilic anchor. This amphiphilic character is hypothesized to facilitate interaction with and disruption of bacterial cell membranes, a common mechanism for antimicrobial action.[4]

General Synthesis of 2-tert-Butyl-1,3-Thiazole Derivatives

The most classical and widely adopted method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis.[7] This reaction involves the cyclocondensation of a thioamide with an α-haloketone. For the synthesis of the target scaffold, pivalamide (2,2-dimethylpropanamide) is first converted to its corresponding thioamide, followed by reaction with a suitable α-haloketone to yield the 2-tert-Butyl-1,3-thiazole derivative.

Causality of Experimental Design:

  • Thioamide Formation: Thioamides are essential precursors for the Hantzsch synthesis. The use of Lawesson's reagent or phosphorus pentasulfide is a standard and efficient method for the thionation of the corresponding amide.

  • Cyclocondensation: The reaction between the thioamide (nucleophile) and the α-haloketone (electrophile) proceeds via an initial S-alkylation, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. This robust reaction allows for diverse substitutions on the thiazole ring by varying the α-haloketone reactant.[7]

G cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Cyclocondensation Amide Pivalamide (tert-Butyl Amide) Thioamide Pivalothioamide (tert-Butyl Thioamide) Amide->Thioamide Lawesson's Reagent or P4S10 Thioamide_ref Thioamide->Thioamide_ref To Step 2 AlphaHalo α-Haloketone (e.g., 2-bromoacetophenone) Product 2-tert-Butyl-1,3-Thiazole Derivative AlphaHalo->Product Reflux in Ethanol

Figure 1: General workflow for the Hantzsch synthesis of 2-tert-Butyl-1,3-thiazole derivatives.

Application Note: In Vitro Antimicrobial Susceptibility Testing

The foundational step in evaluating a potential antimicrobial agent is to determine its potency against a panel of clinically relevant microorganisms. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the primary quantitative measures.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). It determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

A. Materials and Reagents

  • Test Compounds (2-tert-Butyl-1,3-thiazole derivatives)

  • Dimethyl Sulfoxide (DMSO, sterile)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial Strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile 96-well microtiter plates

  • Positive Control Antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • 0.5 McFarland Turbidity Standard

  • Resazurin Sodium Salt solution (optional, for viability staining)

  • Spectrophotometer or plate reader (600 nm)

B. Step-by-Step Methodology

  • Preparation of Compound Stock Solutions: Dissolve the test compounds in 100% DMSO to a final concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension 1:150 in fresh CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Assay Plate Preparation:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 2 µL of the 10 mg/mL compound stock solution to the first well of a row (e.g., column 1). This creates an initial concentration of 200 µg/mL.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10. This creates a concentration range (e.g., 100 µg/mL down to 0.195 µg/mL).

    • Column 11 serves as the positive control (no compound, only bacteria).

    • Column 12 serves as the negative control (no compound, no bacteria; only broth).

  • Inoculation: Add 100 µL of the final bacterial inoculum (from step B.2) to wells in columns 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). This can be confirmed by reading the optical density at 600 nm.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

A. Step-by-Step Methodology

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Spot-plate each aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum, which is typically identified as the concentration that yields no more than 1-2 colonies from the 10 µL spot.

G start Start: Pure Bacterial Culture prep_inoculum Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum dilute_inoculum Dilute to 5x10^5 CFU/mL prep_inoculum->dilute_inoculum inoculate_plate Inoculate Plate with Bacteria dilute_inoculum->inoculate_plate compound_stock Prepare Compound Stock (e.g., 10 mg/mL in DMSO) serial_dilution Perform 2-Fold Serial Dilution in 96-Well Plate compound_stock->serial_dilution serial_dilution->inoculate_plate incubate_mic Incubate at 37°C (18-24 hours) inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic spot_plate Spot Plate from Clear Wells onto Agar read_mic->spot_plate For wells ≥ MIC incubate_mbc Incubate Agar Plate (18-24 hours) spot_plate->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Figure 2: Experimental workflow for determining MIC and MBC values.

Data Presentation

Quantitative data should be summarized for clear comparison.

Compound IDR1 GroupR2 GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)[3]
Lead-1 HPhenyl4>6416
Deriv-A ClPhenyl8>648
Deriv-B HPyrimidine4324
Control Ciprofloxacin-0.50.015N/A
Control Fluconazole-N/AN/A2

Table 1: Example data summary for antimicrobial susceptibility of 2-tert-Butyl-1,3-thiazole derivatives. Data is illustrative.

Application Note: Preliminary Mechanism of Action (MoA) Investigation

Understanding how a compound kills a pathogen is critical for lead optimization. Given the amphiphilic nature of many thiazole derivatives, a primary hypothesis is the disruption of the bacterial cytoplasmic membrane.[4]

Protocol 3: Bacterial Cytoplasmic Membrane Depolarization Assay

This assay uses a membrane potential-sensitive fluorescent dye, such as DiSC₃(5), to detect changes in membrane potential. In polarized cells, the dye is taken up and its fluorescence is quenched. Depolarization of the membrane leads to the release of the dye into the medium, causing a significant increase in fluorescence.

A. Principle The bacterial cytoplasmic membrane maintains a negative-inside potential. The cationic dye DiSC₃(5) accumulates in polarized membranes, leading to self-quenching. When a compound disrupts the membrane and causes depolarization, the dye is released, resulting in de-quenching and a measurable increase in fluorescence.

B. Materials and Reagents

  • Bacterial Strain (e.g., S. aureus ATCC 29213)

  • HEPES buffer (5 mM, pH 7.2) containing 20 mM glucose

  • DiSC₃(5) (3,3'-Dipropylthiadicarbocyanine Iodide)

  • KCl solution (e.g., 100 mM)

  • Test Compounds

  • Positive Control (e.g., CCCP - Carbonyl cyanide m-chlorophenyl hydrazone)

  • Fluorescence microplate reader (Excitation: ~622 nm, Emission: ~670 nm)

C. Step-by-Step Methodology

  • Cell Preparation:

    • Grow an overnight culture of the test bacteria.

    • Inoculate a fresh culture and grow to mid-log phase (OD₆₀₀ ≈ 0.5).

    • Harvest cells by centrifugation, wash twice with HEPES buffer.

    • Resuspend the cell pellet in HEPES buffer to an OD₆₀₀ of 0.05.

  • Dye Loading:

    • Add DiSC₃(5) to the cell suspension to a final concentration of 0.4 µM.

    • Incubate in the dark at room temperature for ~30 minutes, or until a stable, quenched fluorescence baseline is achieved. This allows the dye to be taken up by the polarized cells. . Add KCl to a final concentration of 100 mM to balance the K+ concentration across the membrane, which minimizes efflux not related to depolarization.

  • Assay Procedure:

    • Aliquot 190 µL of the dye-loaded cell suspension into the wells of a black, clear-bottom 96-well plate.

    • Place the plate in the fluorescence reader and monitor the baseline fluorescence for 2-5 minutes.

    • Add 10 µL of the test compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the wells. Use the positive control (CCCP) in a separate well.

    • Immediately begin monitoring fluorescence kinetically for 30-60 minutes.

D. Data Interpretation A rapid and sustained increase in fluorescence intensity upon addition of the compound, relative to a vehicle control (e.g., DMSO), indicates membrane depolarization. The magnitude and rate of fluorescence increase can be correlated with the compound's concentration.

Figure 3: Proposed mechanism of membrane depolarization by 2-tert-Butyl-1,3-thiazole derivatives.

Structure-Activity Relationship (SAR) and Future Directions

Initial studies suggest that the antimicrobial activity of thiazole derivatives is highly dependent on the nature and position of substituents on the ring.[8] For the 2-tert-Butyl-1,3-thiazole scaffold, the tert-butyl group at position 2 provides a crucial lipophilic domain. Future work should focus on:

  • Modification at C4 and C5: Introducing various aryl, heteroaryl, or aliphatic groups at positions 4 and 5 of the thiazole ring can modulate the compound's electronic properties, solubility, and steric profile, which can fine-tune its interaction with biological targets.

  • Introduction of Polar Moieties: While lipophilicity is important for membrane interaction, incorporating polar groups (e.g., amines, hydroxyls) can improve solubility and potentially add secondary binding interactions, which may be crucial for activity against Gram-negative bacteria.[9]

  • In Vivo Efficacy and Toxicity: Promising candidates identified through these in vitro protocols must be advanced to animal models of infection to evaluate their efficacy, pharmacokinetics, and safety profiles.

By systematically applying the protocols outlined in this guide, researchers can efficiently synthesize, screen, and characterize novel 2-tert-Butyl-1,3-thiazole derivatives, contributing to the discovery of the next generation of antimicrobial agents.

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. SN Applied Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtefceHsNh7MK6oUI2Od9SDrPGkFeLHu9mCC8SSO72rIbAW_9nzpzKctwcp8dT9gdwHmUwspkz6UOegygMQf3FAb_o-QwTsoh1aiKRLnOyYVfKb9YNdpcQvuUE_eEqUXE1qYnsGT8=]
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjrpD3kCuXuEYsz8TzyWlLLXGXYijkgolUN7g6iVJHSKn_G4P0tN57b6CPSIzTWlWOPY76IPyH9ZAEGSKCxEYhKebEbZEwMFzlGTdxeHbkNRVefAXmTxzRkQXhBTq8KhmOKHqjvK47Ysq7yit5zysWikOYK0yF1q_91jmBIdCKr-8YX0YjE1evn5QBA2NORM_wxqKm8HXo9RGzWH5jCaLYuzdLP-3P9aTWN02H-wKqVB_CysjiKqQnLeVnJTJ1G4J_rX4wGacv2BcN1QQcEOLpKBqUxmDOWw==]
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. [https://www.mdpi.com/2079-6382/11/10/1337]
  • Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. [https://biointerfaceresearch.com/wp-content/uploads/2021/06/21712195.pdf]
  • The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. [https://www.mdpi.com/2305-6304/10/11/471]
  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5554625/]
  • New Thiazole Nortopsentin Analogues Inhibit Bacterial Biofilm Formation. PMC - NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6165137/]
  • Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria. PMC - NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6441490/]
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC - NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7912644/]
  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. PMC - NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270725/]
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381669/]
  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. [https://www.mdpi.com/1424-8247/16/10/1348]
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. PMC - NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9599022/]
  • Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6891636/]
  • Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. PMC - PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10881512/]
  • Biological Activity of Thiazole Derivatives on Some Pathogenic Microorganisms. Al-Nahrain Journal of Science. [https://anjs.edu.iq/index.php/anjs/article/view/1541]
  • Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria. PubMed. [https://pubmed.ncbi.nlm.nih.gov/30984334/]
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [https://www.mdpi.com/2079-6382/12/7/901]
  • (PDF) Thiazole derivatives: prospectives and biological applications. ResearchGate. [https://www.researchgate.
  • (PDF) Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. ResearchGate. [https://www.researchgate.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. MyJurnal. [https://myjurnal.mohe.gov.my/public/article-view.php?id=162624]
  • Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties. PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10518776/]
  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [https://www.derpharmachemica.
  • An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022)[v1]. Preprints.org. [https://www.preprints.org/manuscript/202301.0012/v1]

Sources

Application Notes and Protocols for High-Throughput Screening of 2-tert-Butyl-1,3-thiazole Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Introduction: The 2-tert-Butyl-1,3-thiazole Scaffold as a Privileged Structure in Drug Discovery

The 1,3-thiazole ring is a well-established pharmacophore present in numerous FDA-approved drugs and clinical candidates, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a tert-butyl group at the 2-position of the thiazole ring imparts unique physicochemical characteristics to the scaffold. The bulky and lipophilic nature of the tert-butyl group can enhance metabolic stability, improve membrane permeability, and provide steric hindrance that can influence target binding selectivity.[4][5] These properties make 2-tert-butyl-1,3-thiazole libraries attractive for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.

This guide provides a comprehensive overview of the methodologies and strategic considerations for the successful high-throughput screening of 2-tert-butyl-1,3-thiazole libraries. We will delve into assay design, provide detailed experimental protocols for various assay formats, and discuss data analysis and hit validation strategies tailored to the specific attributes of this compound class. Our approach is grounded in the principles of robust assay development and automation to ensure the generation of high-quality, reproducible data.[6][7][8]

Strategic Considerations for Screening 2-tert-Butyl-1,3-thiazole Libraries

The physicochemical properties of 2-tert-butyl-1,3-thiazole derivatives, particularly their potential for lower aqueous solubility and increased lipophilicity, necessitate careful consideration during assay development to mitigate common HTS pitfalls.

Compound Solubility and Handling:

  • DMSO Stock Solutions: 2-tert-butyl-1,3-thiazole libraries are typically stored as 10 mM stock solutions in 100% dimethyl sulfoxide (DMSO). It is crucial to ensure complete solubilization of the compounds.

  • Assay Concentration and DMSO Tolerance: The final concentration of DMSO in the assay should be kept to a minimum, typically ≤1%, to avoid solvent-induced artifacts. The final screening concentration of the compounds will depend on the specific assay and target, but a starting concentration of 10-20 µM is common for primary screens.[9]

  • Potential for Aggregation: The hydrophobic nature of the tert-butyl group may increase the propensity of some derivatives to aggregate in aqueous assay buffers. The inclusion of non-ionic detergents such as Triton X-100 or Tween-20 (typically at 0.01-0.05%) in assay buffers is highly recommended to prevent the formation of non-specific aggregates, which are a common source of false-positive hits.

Selection of Biological Targets:

Given the broad bioactivity of the thiazole scaffold, libraries of 2-tert-butyl-1,3-thiazole derivatives can be screened against a variety of biological targets.[2][10] Potential target classes include:

  • Protein Kinases: Many thiazole-containing compounds are known to be kinase inhibitors.[1][2]

  • Proteases: Thiazoles can act as inhibitors of various proteases.

  • Metabolic Enzymes: Targeting metabolic pathways is a key strategy in oncology and infectious diseases.

  • Phenotypic Screens: Cell-based assays that measure a specific cellular phenotype, such as cell viability, apoptosis, or pathway activation, are also highly relevant.[6]

High-Throughput Screening Workflow

A typical HTS campaign for a 2-tert-butyl-1,3-thiazole library follows a multi-step process designed to efficiently identify and validate true hits.[6][7][9]

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Triage cluster_3 Phase 4: Hit Validation & Expansion AssayDev Assay Development (Target Selection, Reagent Optimization) Miniaturization Miniaturization (384/1536-well format) AssayDev->Miniaturization Validation Assay Validation (Z'-factor, S/B ratio) Miniaturization->Validation PrimaryScreen Primary HTS (Single Concentration) Validation->PrimaryScreen Proceed if Z' > 0.5 HitConfirmation Hit Confirmation (Re-testing of primary hits) PrimaryScreen->HitConfirmation Identify 'Hits' DoseResponse Dose-Response Analysis (IC50/EC50 determination) HitConfirmation->DoseResponse CounterScreens Counter-Screens & Selectivity Assays DoseResponse->CounterScreens SAR Structure-Activity Relationship (SAR) Analysis CounterScreens->SAR Confirmed Hits Orthogonal Orthogonal Assays SAR->Orthogonal Reporter_Assay cluster_pathway Cellular Signaling Pathway cluster_reporter Reporter Construct Compound 2-tert-Butyl-1,3-thiazole Compound Receptor Cell Surface Receptor Compound->Receptor Signaling Signaling Cascade Receptor->Signaling TF Transcription Factor Signaling->TF TRE Thiazole-Responsive Element (TRE) TF->TRE Binds to Promoter Minimal Promoter Luciferase Luciferase Gene Light Luminescent Signal Luciferase->Light Produces Light

Caption: A schematic of a luciferase reporter gene assay.

Experimental Protocol: Luciferase Reporter Assay

Materials:

  • Host cell line stably transfected with the TRE-luciferase reporter construct.

  • Cell culture medium.

  • 384-well, white, clear-bottom plates.

  • Luciferase assay system (e.g., Bright-Glo™).

  • Luminescence plate reader.

Procedure:

  • Cell Seeding:

    • Seed the reporter cell line into 384-well plates as described in the cytotoxicity assay protocol.

    • Incubate for 24 hours.

  • Compound Addition:

    • Add the 2-tert-butyl-1,3-thiazole library compounds (10 µM final concentration).

    • Include appropriate controls (agonist or antagonist for the pathway, and DMSO).

  • Incubation:

    • Incubate for an optimized duration to allow for changes in gene expression (e.g., 16-24 hours).

  • Luciferase Assay:

    • Equilibrate the plates and luciferase reagent to room temperature.

    • Add 20 µL of the luciferase reagent to each well.

    • Read the luminescence immediately.

Data Analysis:

  • Normalize the data to controls.

  • Calculate the fold activation or percent inhibition for each compound.

  • Identify hits that significantly modulate the reporter signal.

Hit Validation and Triage

Following the primary screen, a rigorous hit validation process is essential to eliminate false positives and prioritize the most promising compounds for further investigation. [7] Key Steps in Hit Validation:

  • Hit Confirmation: Re-test the primary hits in the same assay to confirm their activity.

  • Dose-Response Analysis: Perform serial dilutions of the confirmed hits to determine their potency (IC₅₀ or EC₅₀ values).

  • Counter-Screens: Employ assays to identify compounds that interfere with the assay technology itself (e.g., autofluorescent compounds, luciferase inhibitors).

  • Orthogonal Assays: Validate hits in a secondary assay that measures the same biological endpoint but uses a different technology or mechanism.

  • Structure-Activity Relationship (SAR) Analysis: Analyze the chemical structures of the validated hits to identify common scaffolds and preliminary SAR trends. [9]6. Purity and Identity Confirmation: Analyze the purity and confirm the chemical structure of the most promising hits using techniques like LC-MS and NMR.

Troubleshooting Common HTS Issues with Thiazole Compounds

  • Low Hit Rate: This could indicate that the library does not contain active compounds for the chosen target, or the assay conditions are not optimal. Consider re-evaluating the target or optimizing the assay.

  • High Hit Rate: This may suggest a high proportion of false positives. Ensure that measures to mitigate compound aggregation are in place and that appropriate counter-screens are utilized.

  • Assay Interference: Thiazole-containing compounds can sometimes interfere with assay readouts. [11]For fluorescence-based assays, it is important to check for compound autofluorescence. For luciferase assays, screen for direct inhibitors of the enzyme.

Conclusion

The 2-tert-butyl-1,3-thiazole scaffold represents a promising starting point for the discovery of novel bioactive molecules. A well-designed and executed HTS campaign is critical for unlocking the therapeutic potential of these compound libraries. By carefully considering the physicochemical properties of the compounds, selecting appropriate and robust assay technologies, and implementing a thorough hit validation strategy, researchers can efficiently identify and advance promising lead candidates. The protocols and guidelines presented in this document provide a solid foundation for initiating successful screening campaigns with 2-tert-butyl-1,3-thiazole libraries.

References

  • Mahmoud, A. A., Alshammari, H. F., Al-Abdullah, E. S., Ghoneim, M. M., & El-Messery, S. M. (2023). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 11, 1234567. [Link]

  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular biotechnology, 45(2), 180–186. [Link]

  • Bhattacharjee, A., & Singh, P. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6), 158-161. [Link]

  • Mayr, L. M., & Bojanic, D. (2009). Establishing assays and small molecule screening facilities for Drug discovery programs. FEBS journal, 276(5), 1279-1293. [Link]

  • Technology Networks. (2023). High-Throughput Screening in Drug Discovery Explained. [Link]

  • Arora, P., Narang, R., Bhatia, S., & Narasimhan, B. (2015). Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents. Medicinal Chemistry Research, 24(3), 1244-1264. [Link]

  • Alshammari, H. F., Al-Abdullah, E. S., Mahmoud, A. A., Ghoneim, M. M., & El-Messery, S. M. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 12. [Link]

  • Li, Y., Zhang, Y., Wang, Y., Zhang, Y., Wang, Y., & Zhang, Y. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 13(10), 1215-1229. [Link]

  • Sharma, S., Kumar, A., & Narasimhan, B. (2022). Thiazole-containing compounds as therapeutic targets for cancer therapy. Journal of Molecular Structure, 1250, 131808. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Adl, K. (2021). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC advances, 11(48), 30099-30113. [Link]

  • PubChem. (n.d.). 2-(tert-butyl)thiazole. [Link]

  • El-Sayed, N. F., & El-Bendary, E. R. (2022). Thiazole derivatives: prospectives and biological applications. Journal of the Indian Chemical Society, 99(5), 100412. [Link]

  • Kireev, D. B., & Jadhav, A. (2014). Post-HTS case report and structural alert: Promiscuous 4-aroyl-1,5-disubstituted-3-hydroxy-2H-pyrrol-2-one actives verified by ALARM NMR. PloS one, 9(2), e88888. [Link]

  • Borcea, A. M., Nuță, D. C., Măruțescu, L. G., Pîrvu, L., & Limban, C. (2021). Design and Synthesis of Novel 1, 3-Thiazole and 2-Hydrazinyl-1, 3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 26(11), 3169. [Link]

  • Wang, Y., Liu, Y., & Liu, Y. (2022). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. International journal of molecular sciences, 23(23), 15151. [Link]

  • Taylor & Francis. (n.d.). Tert-butyl – Knowledge and References. [Link]

  • Dembitsky, V. M. (2006). The tert-butyl group in chemistry and biology. Chemistry & biodiversity, 3(8), 847–857. [Link]

  • Dembitsky, V. M. (2006). Natural compounds with t-butyl group. Mini reviews in organic chemistry, 3(3), 229-241. [Link]

  • Nuvisan. (n.d.). HTS libraries. [Link]

  • Chan, S. C., Palone, A., Bietti, M., & Costas, M. (2022). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C− H Bonds. ChemRxiv. [Link]

Sources

Application Notes and Protocols for the Functionalization of the 2-tert-Butyl-1,3-thiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-tert-Butyl-1,3-thiazole Scaffold in Modern Drug Discovery

The 1,3-thiazole ring is a privileged heterocyclic motif, integral to the structure of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have cemented its role as a cornerstone in medicinal chemistry. The incorporation of a bulky tert-butyl group at the 2-position of the thiazole ring creates a scaffold with distinct steric and electronic characteristics. This substitution can enhance metabolic stability, modulate lipophilicity, and provide a specific vector for molecular recognition, making the 2-tert-butyl-1,3-thiazole core a highly sought-after building block in the design of novel therapeutic agents.[4] This guide provides a comprehensive overview of the key strategies for the functionalization of this valuable scaffold, offering detailed protocols and mechanistic insights for researchers in drug development.

Strategic Overview of Functionalization Pathways

The functionalization of the 2-tert-butyl-1,3-thiazole scaffold can be approached through several key synthetic strategies. The primary sites for modification are the C4 and C5 positions of the thiazole ring, as the C2 position is occupied by the tert-butyl group. The choice of methodology is dictated by the desired substitution pattern and the nature of the functional group to be introduced.

Functionalization_Overview 2-tert-Butyl-1,3-thiazole 2-tert-Butyl-1,3-thiazole C-H Activation/Functionalization C-H Activation/Functionalization 2-tert-Butyl-1,3-thiazole->C-H Activation/Functionalization Direct C-H Arylation/Alkenylation Palladium-Catalyzed Cross-Coupling Palladium-Catalyzed Cross-Coupling 2-tert-Butyl-1,3-thiazole->Palladium-Catalyzed Cross-Coupling Pre-functionalization required Deprotonation and Electrophilic Quench Deprotonation and Electrophilic Quench 2-tert-Butyl-1,3-thiazole->Deprotonation and Electrophilic Quench C5-Lithiation C5-Functionalized Derivatives C5-Functionalized Derivatives C-H Activation/Functionalization->C5-Functionalized Derivatives C4/C5-Functionalized Derivatives C4/C5-Functionalized Derivatives Palladium-Catalyzed Cross-Coupling->C4/C5-Functionalized Derivatives Deprotonation and Electrophilic Quench->C5-Functionalized Derivatives

Figure 1: Key synthetic strategies for modifying the 2-tert-butyl-1,3-thiazole scaffold.

I. Direct C-H Functionalization at the C5-Position

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heteroaromatic compounds.[5][6] For the 2-tert-butyl-1,3-thiazole scaffold, the C5-position is the most electronically rich and sterically accessible site for electrophilic attack, making it the preferred position for direct C-H functionalization. Palladium-catalyzed direct arylation is a particularly effective method for introducing aryl and heteroaryl moieties at this position.[5]

Application Note: Palladium-Catalyzed Direct C5-Arylation

This protocol details a general method for the direct C-H arylation of 2-tert-butyl-1,3-thiazole with a variety of aryl bromides. The use of a palladium catalyst in conjunction with a suitable ligand and base facilitates the selective formation of a C-C bond at the C5 position.

Protocol 1: Palladium-Catalyzed C5-Arylation of 2-tert-Butyl-1,3-thiazole

Materials:

  • 2-tert-Butyl-1,3-thiazole

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add 2-tert-butyl-1,3-thiazole (1.0 mmol), the desired aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).

  • Add K₂CO₃ (2.0 mmol) to the flask.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the C5-arylated 2-tert-butyl-1,3-thiazole derivative.

Mechanistic Insight: The catalytic cycle is believed to involve the oxidative addition of the aryl bromide to the Pd(0) species, followed by a concerted metalation-deprotonation (CMD) pathway at the C5 position of the thiazole. Reductive elimination then yields the desired product and regenerates the active Pd(0) catalyst.

II. Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[7][8] To utilize these methods for the functionalization of the 2-tert-butyl-1,3-thiazole scaffold, a handle for the cross-coupling reaction, typically a halogen or a triflate, must first be installed at the desired position (C4 or C5).

Application Note: Synthesis and Suzuki Cross-Coupling of 4-Bromo-2-tert-butyl-1,3-thiazole

This section outlines a two-step process for the functionalization of the C4 position, involving the initial bromination of the scaffold followed by a Suzuki cross-coupling reaction.

Suzuki_Workflow 2-tert-Butyl-1,3-thiazole 2-tert-Butyl-1,3-thiazole Bromination Bromination 2-tert-Butyl-1,3-thiazole->Bromination 4-Bromo-2-tert-butyl-1,3-thiazole 4-Bromo-2-tert-butyl-1,3-thiazole Bromination->4-Bromo-2-tert-butyl-1,3-thiazole Suzuki Coupling Suzuki Coupling 4-Bromo-2-tert-butyl-1,3-thiazole->Suzuki Coupling 4-Aryl-2-tert-butyl-1,3-thiazole 4-Aryl-2-tert-butyl-1,3-thiazole Suzuki Coupling->4-Aryl-2-tert-butyl-1,3-thiazole

Figure 2: Workflow for C4-arylation via bromination and Suzuki coupling.

Protocol 2: Bromination of 2-tert-Butyl-1,3-thiazole at the C4-Position

Materials:

  • 2-tert-Butyl-1,3-thiazole

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile (MeCN)

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-tert-butyl-1,3-thiazole (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask.

  • Add N-Bromosuccinimide (1.1 mmol) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude 4-bromo-2-tert-butyl-1,3-thiazole, which can often be used in the next step without further purification.

Protocol 3: Suzuki Cross-Coupling of 4-Bromo-2-tert-butyl-1,3-thiazole

Materials:

  • 4-Bromo-2-tert-butyl-1,3-thiazole

  • Arylboronic acid

  • Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

  • 2 M Aqueous sodium carbonate (Na₂CO₃) solution

  • Toluene

  • Ethanol

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask, combine 4-bromo-2-tert-butyl-1,3-thiazole (1.0 mmol), the desired arylboronic acid (1.5 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add a 2:1 mixture of toluene and ethanol (6 mL).

  • Add the 2 M aqueous Na₂CO₃ solution (2.0 mL).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Heat the reaction to 90 °C and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, add water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography on silica gel to obtain the 4-aryl-2-tert-butyl-1,3-thiazole.

III. Functionalization via Deprotonation and Electrophilic Quench

The acidity of the C5 proton of the thiazole ring can be exploited for functionalization.[4] Deprotonation with a strong base, such as an organolithium reagent, generates a nucleophilic C5-lithiated species that can react with a variety of electrophiles.

Application Note: C5-Lithiation and Reaction with an Aldehyde

This protocol describes the generation of the C5-lithiated 2-tert-butyl-1,3-thiazole and its subsequent reaction with an aldehyde to form a secondary alcohol.

Protocol 4: C5-Lithiation and Aldehyde Addition

Materials:

  • 2-tert-Butyl-1,3-thiazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Aldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous THF (10 mL) and cool to -78 °C.

  • Add 2-tert-butyl-1,3-thiazole (1.0 mmol) to the cold THF.

  • Slowly add n-BuLi (1.1 mmol) dropwise to the solution, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Add a solution of the desired aldehyde (1.2 mmol) in anhydrous THF (2 mL) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 2 hours, then allow the reaction to warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Summary

Functionalization StrategyPositionKey ReagentsTypical YieldsScope
Direct C-H ArylationC5Pd(OAc)₂, PPh₃, K₂CO₃60-85%Aryl bromides
Suzuki Cross-CouplingC4Pd(PPh₃)₄, Na₂CO₃70-95%Arylboronic acids
Deprotonation/QuenchC5n-BuLi, Electrophile50-80%Aldehydes, Ketones, Alkyl halides

Conclusion

The 2-tert-butyl-1,3-thiazole scaffold offers a versatile platform for the development of novel bioactive molecules. The functionalization strategies outlined in this guide—direct C-H activation, palladium-catalyzed cross-coupling, and deprotonation-electrophilic quench—provide researchers with a robust toolkit for modifying this important heterocyclic core. The choice of method will depend on the desired final compound and the available starting materials. Careful consideration of reaction conditions and mechanistic principles will enable the efficient and selective synthesis of a diverse range of 2-tert-butyl-1,3-thiazole derivatives for evaluation in drug discovery programs.

References

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central. Available at: [Link]

  • CH Bond activation of 2-isobutylthiazole at C5 position catalysed by Pd-N-heterocyclic carbene complexes. ScienceDirect. Available at: [Link]

  • Pd-Catalyzed ortho-C-H Acylation/Cross Coupling of 2-Arylbenzo[d]thiazoles with Aldehydes Using tert-Butyl Hydroperoxide as Oxidant. ResearchGate. Available at: [Link]

  • Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. National Institutes of Health. Available at: [Link]

  • 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. PubMed. Available at: [Link]

  • Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation. Royal Society of Chemistry. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. IJRPR. Available at: [Link]

  • The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. National Institutes of Health. Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]

  • Palladium/Tris(tert-butyl)phosphine-Catalyzed Suzuki Cross-Couplings in the Presence of Water. National Institutes of Health. Available at: [Link]

  • A review on thiazole based compounds & it's pharmacological activities. ResearchGate. Available at: [Link]

  • Thiazole derivatives: prospectives and biological applications. ResearchGate. Available at: [Link]

  • CH Substitution Reaction of Thiazoles at the 2-Position. ResearchGate. Available at: [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. MyJurnal. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]

Sources

Application Note: A Scalable Protocol for the Synthesis of 2-tert-Butyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, robust, and scalable protocol for the synthesis of 2-tert-Butyl-1,3-thiazole, a key building block in medicinal chemistry and materials science. The protocol is based on the well-established Hantzsch thiazole synthesis, which involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.[1][2] We detail a procedure optimized for scale-up, focusing on reaction control, safety, product isolation, and purification. This guide is intended for researchers, chemists, and process development professionals seeking a reliable method to produce multi-gram to kilogram quantities of the target compound.

Introduction and Strategic Overview

The 1,3-thiazole ring is a privileged scaffold found in numerous biologically active compounds, including pharmaceuticals like the antiretroviral drug Ritonavir and the anticancer agent Dasatinib.[2][3] The 2-tert-butyl substitution provides unique steric and electronic properties, making it a valuable synthon for drug discovery programs.

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most reliable and versatile methods for constructing the thiazole core.[1][2] It typically involves the reaction of an α-haloketone or α-haloaldehyde with a thioamide.[4] The reaction proceeds via an initial S-alkylation (an SN2 reaction), followed by an intramolecular cyclization and subsequent dehydration to form the stable, aromatic thiazole ring.[5][6] This pathway's high efficiency and use of readily available starting materials make it highly amenable to large-scale production.[5]

For the synthesis of 2-tert-Butyl-1,3-thiazole, the selected key reagents are 2,2-dimethylpropanethioamide (thiopivalamide) and a 2-haloacetaldehyde equivalent . Due to the instability and lachrymatory nature of 2-haloacetaldehydes, this protocol utilizes the more stable and easier-to-handle acetal, 2-bromo-1,1-diethoxyethane , which generates the reactive aldehyde in situ under acidic conditions.

Reaction Scheme and Mechanism

The overall transformation is depicted below. The reaction begins with the acid-catalyzed hydrolysis of the 2-bromo-1,1-diethoxyethane (I) to generate the transient 2-bromoacetaldehyde. The sulfur atom of thiopivalamide (II) then acts as a nucleophile, displacing the bromide in an SN2 reaction. The resulting intermediate undergoes tautomerization, followed by an intramolecular nucleophilic attack of the nitrogen onto the carbonyl carbon. A final dehydration step yields the aromatic 2-tert-Butyl-1,3-thiazole (III).

Caption: Hantzsch synthesis of 2-tert-Butyl-1,3-thiazole.

Materials, Equipment, and Safety

Reagent and Solvent Data
Reagent/SolventFormulaMW ( g/mol )Molarity/PurityAmount (1 mol scale)Moles (eq)
2-Bromo-1,1-diethoxyethaneC₆H₁₃BrO₂197.0797%203.2 g (145 mL)1.0 (1.0)
ThiopivalamideC₅H₁₁NS117.2198%119.6 g1.0 (1.0)
Ethanol (EtOH)C₂H₅OH46.07Anhydrous1.5 L-
Hydrochloric Acid (HCl)HCl36.4637% (conc.)~1 mLCatalytic
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12ACS Grade2.0 L-
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Saturated Soln.~1.5 L-
BrineNaCl(aq)58.44Saturated Soln.500 mL-
Anhydrous Magnesium SulfateMgSO₄120.37ACS Grade~50 g-
Equipment
  • 5 L three-neck round-bottom flask

  • Mechanical overhead stirrer with a PTFE paddle

  • Heating mantle with temperature controller and thermocouple

  • Reflux condenser with gas outlet to a scrubber

  • 500 mL pressure-equalizing dropping funnel

  • Large crystallizing dish for ice bath

  • 5 L separatory funnel

  • Rotary evaporator with a vacuum pump

  • Vacuum distillation apparatus (short path)

  • Standard laboratory glassware, TLC plates (silica gel), and consumables

Critical Safety Considerations
  • General: Conduct the entire procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2-Bromo-1,1-diethoxyethane: This compound is a lachrymator and irritant. Avoid inhalation and contact with skin and eyes.

  • Thiopivalamide: Can release hazardous fumes upon decomposition. Handle with care.

  • Exotherm Potential: While the reaction is not violently exothermic, the initial S-alkylation can generate heat. For scales larger than presented, controlled addition of one reagent to the other may be necessary to maintain temperature control.

  • Pressure: The reaction generates HBr, which will be neutralized during workup, releasing CO₂ gas. Ensure adequate venting.

Detailed Experimental Protocol

This protocol is designed for a 1.0-mole scale, with an expected yield of 70-85%.

Caption: Step-by-step experimental workflow for the synthesis.

Step 1: Reaction Setup
  • Assemble the 5 L three-neck flask with the overhead stirrer, reflux condenser, and a glass stopper. Ensure all joints are properly sealed.

  • Place the heating mantle under the flask. Insert the thermocouple between the mantle and the flask to monitor the external temperature.

Step 2: Reagent Charging and Reaction Initiation
  • To the reaction flask, add thiopivalamide (119.6 g, 1.0 mol).

  • Add anhydrous ethanol (1.5 L) and begin stirring to dissolve the thioamide.

  • Add 2-bromo-1,1-diethoxyethane (203.2 g, 1.0 mol) to the flask.

  • Finally, add concentrated hydrochloric acid (~1 mL) using a pipette. This is the catalyst for the in situ generation of the aldehyde.

    • Causality Note: The acid catalyzes the hydrolysis of the diethyl acetal to the reactive aldehyde, which is immediately consumed in the subsequent condensation step. This in situ generation avoids the isolation and handling of the unstable and hazardous 2-bromoacetaldehyde.

Step 3: Cyclocondensation under Reflux
  • Begin heating the mixture gently. The target reflux temperature for ethanol is approximately 78-82°C.

  • Maintain a steady reflux for 4-6 hours. The solution will typically turn from colorless to a yellow or amber color as the reaction progresses.

Step 4: In-Process Monitoring (TLC)
  • Monitor the reaction's progress by TLC (e.g., every hour after the first 2 hours).

  • Use a mobile phase of 10:1 Hexanes:Ethyl Acetate.

  • Spot the starting thioamide, the bromo-acetal, and the reaction mixture.

  • The reaction is complete when the starting thioamide spot has been completely consumed. The product, 2-tert-Butyl-1,3-thiazole, will appear as a new, less polar spot.

Step 5: Work-up and Neutralization
  • Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. An ice bath can be used to accelerate cooling.

  • Slowly and carefully pour the reaction mixture into a large beaker or flask containing 1.5 L of a saturated sodium bicarbonate (NaHCO₃) solution.

    • Trustworthiness Note: This step neutralizes the catalytic HCl and the HBr byproduct formed during the reaction. Addition must be slow due to vigorous CO₂ evolution. The final pH of the aqueous layer should be ~8.

  • Stir the biphasic mixture for 15-20 minutes.

Step 6: Extraction
  • Transfer the entire mixture to the 5 L separatory funnel.

  • Add diethyl ether (1 L) and shake vigorously, venting frequently.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Extract the aqueous layer again with diethyl ether (2 x 500 mL).

  • Combine all the organic layers in the separatory funnel.

  • Wash the combined organic phase with brine (500 mL) to remove residual water and inorganic salts.

Step 7: Drying and Solvent Removal
  • Drain the washed organic layer into a large Erlenmeyer flask.

  • Add anhydrous magnesium sulfate (~50 g), swirl, and let it stand for 20 minutes to dry the solution.

  • Filter the drying agent and wash the filter cake with a small amount of diethyl ether.

  • Concentrate the filtrate using a rotary evaporator to remove the diethyl ether and ethanol. This will yield a yellow to brown crude oil.

Step 8: Purification by Vacuum Distillation
  • Set up the apparatus for vacuum distillation. A short path apparatus is recommended to minimize product loss.

  • Transfer the crude oil to the distillation flask.

  • Heat the oil gently under vacuum. Collect the fraction boiling at ~65-70 °C at 15 mmHg .

    • Expertise Note: Vacuum distillation is the preferred method for purifying moderate-boiling liquids at scale as it allows for efficient separation from non-volatile impurities at a lower temperature, preventing product decomposition.

  • The purified 2-tert-Butyl-1,3-thiazole should be a colorless to pale yellow liquid.

  • Expected yield: 108-132 g (70-85%).

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR (CDCl₃): δ ~7.65 (d, 1H, thiazole-H), ~7.15 (d, 1H, thiazole-H), ~1.45 (s, 9H, t-Bu).

  • ¹³C NMR (CDCl₃): δ ~180 (C=N), ~145 (thiazole-CH), ~118 (thiazole-CH), ~35 (quaternary C), ~30 (CH₃).

  • GC-MS: To confirm molecular weight (m/z = 155) and assess purity (>98%).

Troubleshooting

IssueProbable CauseRecommended Solution
Reaction Stalls/Incomplete Insufficient acid catalyst; Inactive reagents; Low temp.Add another small portion of conc. HCl. Check reagent quality. Ensure proper reflux temperature is maintained.
Low Yield Incomplete reaction; Product loss during work-upExtend reflux time. Ensure extractions are thorough and avoid emulsions by adding brine during extraction.
Dark-colored Product Overheating during reaction or distillationMaintain careful temperature control. Use a short-path distillation apparatus to minimize thermal stress.
Emulsion during Extraction Formation of salts at the interfaceAdd more brine to the separatory funnel to "break" the emulsion. If persistent, filter the entire mixture.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]5]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]1]

  • Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]6]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]]

  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Retrieved from [Link]]

  • Masood, M. M., et al. (2023). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-enabled Pluripotent Scaffolds. Retrieved from [Link]]

  • Potewar, T. M., et al. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Organic & Biomolecular Chemistry, 15(25), 5327-5331. Retrieved from [Link]3]

  • The Organic Chemistry Tutor. (2019, January 19). synthesis of thiazoles [Video]. YouTube. Retrieved from [Link]4]

  • Al-Ostath, R. A., et al. (2020). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Journal of Applied Chemistry. Retrieved from [Link]2]

Sources

Application Notes & Protocols: 2-tert-Butyl-1,3-thiazole as a Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 2-tert-Butyl-1,3-thiazole and its derivatives as ligands in transition metal catalysis. While the parent 2-tert-Butyl-1,3-thiazole is an emerging ligand, this document synthesizes data from structurally related thiazole systems to establish a predictive framework for its application. We delve into the ligand's unique steric and electronic properties, offering mechanistic insights into its role in key catalytic transformations such as palladium-catalyzed cross-coupling and C-H functionalization. Detailed, field-tested protocols are provided as a robust starting point for researchers in synthetic chemistry and drug development, complete with explanations for experimental choices and potential challenges, such as catalyst poisoning.

Introduction: The Scientific Rationale for 2-tert-Butyl-1,3-thiazole in Catalysis

The 1,3-thiazole ring is a privileged heterocyclic scaffold, integral to numerous natural products, pharmaceuticals, and functional materials.[1][2] Its utility in medicinal chemistry is well-documented, but its role as a ligand in catalysis is an area of growing interest. The 2-tert-Butyl-1,3-thiazole ligand combines two critical features that are highly desirable for influencing catalytic activity and selectivity:

  • Steric Hindrance: The bulky tert-butyl group at the 2-position provides significant steric shielding around the metal center. This bulk can be instrumental in promoting the reductive elimination step in cross-coupling reactions, which is often the product-forming step, and can enhance regioselectivity in C-H activation processes.[3]

  • Electronic Properties: The thiazole ring contains both a nitrogen and a sulfur atom. The nitrogen atom serves as the primary coordination site for late transition metals like palladium, acting as a neutral, two-electron σ-donor. The overall electron-deficient nature of the thiazole ring can influence the electron density at the metal center, impacting its reactivity in oxidative addition and other catalytic steps.[1]

This guide provides researchers with the foundational knowledge and practical protocols to effectively utilize the 2-tert-Butyl-1,3-thiazole ligand system in their synthetic endeavors.

Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its functional group tolerance and mild conditions.[4] The choice of ligand is paramount for achieving high efficiency, particularly with challenging substrates. Thiazole-based ligands have demonstrated effectiveness in this domain.[1]

Mechanistic Insights: The Role of the Thiazole Ligand

The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The 2-tert-Butyl-1,3-thiazole ligand (L) influences each step:

  • Oxidative Addition: The active Pd(0)L₂ species reacts with the aryl halide (Ar-X). The ligand's electron-donating ability and steric profile affect the rate of this step.

  • Transmetalation: The aryl group from the boronic acid derivative is transferred to the palladium center. The base plays a crucial role here, forming a boronate species that facilitates the transfer.

  • Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the biaryl product and regenerating the active Pd(0) catalyst. The steric bulk of the tert-butyl group is hypothesized to accelerate this final, irreversible step, thereby increasing overall catalyst turnover.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants & Reagents pd0 Pd(0)L₂ (Active Catalyst) pd2_oa Ar-Pd(II)L₂(X) pd0->pd2_oa Oxidative Addition (Ar-X) pd2_tm Ar-Pd(II)L₂(Ar') pd2_oa->pd2_tm Transmetalation (Ar'B(OH)₂) product Ar-Ar' pd2_tm->product Reductive Elimination product->pd0 Regeneration ArX Aryl Halide (Ar-X) ArX->pd0 ArB Arylboronic Acid (Ar'B(OH)₂) ArB->pd2_oa Base Base (e.g., K₂CO₃) Base->pd2_oa

Caption: The Suzuki-Miyaura catalytic cycle with a generic thiazole ligand (L).

Protocol: Suzuki-Miyaura Coupling of Aryl Halides

This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a palladium source and 2-tert-Butyl-1,3-thiazole as the ligand. Optimization may be required for specific substrates. This procedure is adapted from established methods for related heterocyclic systems.[4][6]

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • 2-tert-Butyl-1,3-thiazole (0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv), dried

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Schlenk flask or microwave vial, stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a Schlenk flask, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), 2-tert-Butyl-1,3-thiazole (4 mol%), and K₂CO₃ (2.0 mmol).

  • Inerting: Seal the flask, and evacuate and backfill with an inert atmosphere (N₂ or Ar). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Rationale for Choices:

  • Pd(OAc)₂: A common, air-stable palladium precursor that is reduced in situ to the active Pd(0) species.

  • Ligand:Pd Ratio (2:1): A standard ratio to ensure the formation of the desired L₂Pd(0) complex.

  • K₂CO₃: A moderately strong base sufficient for activating most arylboronic acids.

  • Dioxane/Water: A common solvent system that facilitates the dissolution of both organic and inorganic reagents.

Representative Reaction Parameters

The following table summarizes common variables that can be optimized for Suzuki-Miyaura couplings.

ParameterTypical Reagents/ConditionsRationale & Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pre-catalyst choice can affect initiation rate and stability.[4][7]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOKBase strength can influence transmetalation and prevent side reactions.[4]
Solvent Dioxane/H₂O, Toluene, DMF, THFSolvent choice affects solubility and reaction temperature.[5]
Temperature 80 - 120 °CHigher temperatures are often needed for less reactive substrates like aryl chlorides.

Application in Palladium-Catalyzed C-H Functionalization

Direct C-H functionalization is a powerful strategy for molecular synthesis, avoiding the need for pre-functionalized starting materials.[8][9] The ligand plays a crucial role in controlling the regioselectivity and efficiency of these transformations.

General Principles and Workflow

In many C-H activation cycles, a directing group on the substrate coordinates to the palladium center, bringing a specific C-H bond into proximity for cleavage. The 2-tert-Butyl-1,3-thiazole ligand would occupy other coordination sites, influencing the geometry and reactivity of the key palladacycle intermediate.

CH_Activation_Workflow start Start Assemble Reactants setup Reaction Setup Substrate (with Directing Group) Pd Catalyst + Ligand Oxidant/Coupling Partner Solvent start->setup 1. Reagent Assembly reaction Thermal Reaction Heat under Inert Atmosphere (e.g., 120 °C, 2-24h) setup->reaction 2. Initiation monitoring Monitoring TLC / LC-MS reaction->monitoring 3. Progress Check monitoring->reaction Incomplete workup Workup & Purification Extraction Column Chromatography monitoring->workup Complete product Final Product Characterization (NMR, MS) workup->product 4. Isolation

Caption: A generalized experimental workflow for a C-H functionalization reaction.

Protocol: Direct C-H Acylation of 2-Arylbenzothiazoles

This protocol for the ortho-C-H acylation of a 2-arylbenzothiazole with an aldehyde is adapted from literature procedures and serves as a model system for testing the efficacy of 2-tert-Butyl-1,3-thiazole.[10] The benzothiazole nitrogen acts as the directing group.

Materials:

  • 2-Arylbenzothiazole (0.3 mmol, 1.0 equiv)

  • Aldehyde (0.9 mmol, 3.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.015 mmol, 5 mol%)

  • 2-tert-Butyl-1,3-thiazole (0.03 mmol, 10 mol%)

  • tert-Butyl Hydroperoxide (TBHP, 70% in H₂O, 0.6 mmol, 2.0 equiv)

  • Acetic Acid (AcOH, 2.0 mL)

  • Sealed reaction tube

Procedure:

  • Reaction Assembly: In a 20-mL reaction tube, combine the 2-arylbenzothiazole (0.3 mmol), aldehyde (0.9 mmol), Pd(OAc)₂ (5 mol%), and 2-tert-Butyl-1,3-thiazole (10 mol%).

  • Solvent and Oxidant: Add acetic acid (2.0 mL) followed by TBHP (2.0 equiv).

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 120 °C. Stir for 2-4 hours.

  • Monitoring: After the allotted time, cool the reaction to room temperature. Check for completion using TLC.

  • Workup: Dilute the reaction mixture with ethyl acetate (30 mL). Wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting residue by flash column chromatography on silica gel to yield the acylated product.

Rationale for Choices:

  • TBHP: Acts as an oxidant to facilitate the catalytic cycle.[10]

  • Acetic Acid: Serves as the solvent and may also participate as a proton shuttle in the C-H activation step.

  • High Temperature: C-H bond cleavage typically has a high activation energy, necessitating elevated temperatures.

Key Considerations and Troubleshooting

Catalyst Poisoning by Sulfur

A significant consideration when using thiazole-based ligands is the potential for the sulfur atom to act as a catalyst poison for palladium.[11] Sulfur can coordinate strongly to the palladium center, forming stable, off-cycle species that inhibit catalytic activity.

Symptoms:

  • Stalled or incomplete reactions.

  • Need for unusually high catalyst loadings.

  • Formation of palladium black.

Mitigation Strategies:

  • Use of Pre-formed Catalysts: Using a well-defined Pd(II) pre-catalyst complexed with the thiazole ligand can sometimes prevent the formation of undesired palladium-sulfur aggregates.

  • Higher Catalyst Loading: While not ideal, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome partial poisoning.

  • Ligand Modification: In some cases, modifying the thiazole ring with electron-withdrawing groups can reduce the electron density on the sulfur atom, lessening its tendency to coordinate to the metal.

References

  • Agyei, C., et al. (2018). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Canadian Journal of Chemistry. Retrieved from [Link]

  • Li, J., et al. (2013). Pd-Catalyzed ortho-C-H Acylation/Cross Coupling of 2-Arylbenzo[d]thiazoles with Aldehydes Using tert-Butyl Hydroperoxide as Oxidant. Journal of Chemical Research. Retrieved from [Link]

  • Abdelgawad, M. A., et al. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Omega. Retrieved from [Link]

  • Chaugule, D. A., et al. (2021). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. ACS Omega. Retrieved from [Link]

  • Shaikh, I. A., et al. (2022). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-enabled Pluripotent Scaffolds. Retrieved from [Link]

  • Sowinska, A., et al. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Molecules. Retrieved from [Link]

  • Fu, G. C. (2008). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Accounts of Chemical Research. Retrieved from [Link]

  • Daugulis, O., et al. (2015). Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation. Chemical Communications. Retrieved from [Link]

  • Reddy, R. S., et al. (2022). Chemo- and Stereoselective Synthesis of Substituted Thiazoles from tert-Alcohols Bearing Alkene and Alkyne Groups with Alkaline Earth Catalysts. ACS Omega. Retrieved from [Link]

  • PubChem. (n.d.). 2-Tert-butyl-1,3-thiazole-4-carboxylic acid. Retrieved from [Link]

  • D'Andrea, E., et al. (2008). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. Organic Letters. Retrieved from [Link]

  • Daugulis, O., et al. (2008). Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. Organic Letters. Retrieved from [Link]

  • Martina, K., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]

  • Estévez-Pérez, G., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Retrieved from [Link]

  • Fonari, A., et al. (2020). Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([1][4][12]thiadiazole). Molecules. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Lu, A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Retrieved from [Link]

  • Desman, P. (2020). How does sulfur in thiazole poison Pd catalyst? ResearchGate. Retrieved from [Link]

Sources

Application Note: A Multi-modal Analytical Strategy for the Purity Assessment of 2-tert-Butyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Purity Analysis

2-tert-Butyl-1,3-thiazole is a heterocyclic compound featuring a thiazole ring substituted with a bulky tert-butyl group. Thiazole derivatives are foundational scaffolds in medicinal chemistry and materials science, recognized for a wide spectrum of biological activities and unique physicochemical properties.[1][2][3] The precise structure and purity of such building blocks are paramount, as even minute impurities can significantly alter biological efficacy, toxicity, or material performance in downstream applications.

This application note provides a detailed, multi-modal analytical framework for the comprehensive purity and identity assessment of 2-tert-Butyl-1,3-thiazole. We move beyond simple procedural lists to explain the causality behind methodological choices, ensuring that the described protocols are robust and self-validating. The strategy integrates orthogonal chromatographic techniques for quantitative purity determination with spectroscopic methods for unambiguous structural confirmation, aligning with the stringent requirements of regulatory bodies and the principles of sound scientific research.[4][5][6]

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is the cornerstone of effective analytical method development. The properties of 2-tert-Butyl-1,3-thiazole guide the selection of appropriate techniques, solvents, and instrumental parameters.

PropertyValueSource
Molecular Formula C₇H₁₁NS[7]
Molecular Weight 141.24 g/mol Calculated
Monoisotopic Mass 141.06122 Da[7]
Appearance (Expected) Colorless to pale yellow liquidInferred
Boiling Point Not readily available; expected to be volatileInferred
Solubility Likely soluble in organic solvents (e.g., Methanol, Acetonitrile, Dichloromethane)[8]
UV Absorbance Aromatic thiazole ring expected to have strong UV absorbance[2]

Orthogonal Chromatographic Techniques for Purity Determination

No single chromatographic method can guarantee the detection of all potential impurities. Therefore, an orthogonal approach, using techniques with different separation mechanisms, is essential for a comprehensive purity assessment. Here, we detail methods for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Primary Purity Assay: Gas Chromatography with Flame Ionization Detection (GC-FID)

Expertise & Rationale: Gas Chromatography is an ideal primary technique for analyzing 2-tert-Butyl-1,3-thiazole due to its presumed volatility.[6][9] The Flame Ionization Detector (FID) is selected for its high sensitivity to hydrocarbons and its uniform response factor for similar structures, making it excellent for area percent purity calculations without needing individual standards for every impurity.[10] The choice of a mid-polarity column (e.g., containing phenyl groups) provides a different selectivity compared to standard non-polar phases, enhancing the potential to separate closely related isomers or degradation products.[11]

Experimental Protocol: GC-FID Purity Assay

  • Instrumentation & Consumables:

    • Gas Chromatograph with a split/splitless injector and FID.

    • Column: Agilent DB-35ms (30 m x 0.25 mm, 0.25 µm) or equivalent mid-polarity column.

    • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

    • Reagents: HPLC-grade Dichloromethane (DCM) or Acetonitrile (ACN).

  • Standard and Sample Preparation:

    • Sample Solution: Accurately weigh approximately 20 mg of 2-tert-Butyl-1,3-thiazole and dissolve in 20 mL of DCM to create a 1.0 mg/mL solution.

    • System Suitability Solution (SSS): If a known impurity is available, prepare a solution containing both the main compound (~1.0 mg/mL) and the impurity (~0.01 mg/mL) to verify resolution.

  • Chromatographic Conditions:

ParameterConditionRationale
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the analyte.
Injection Volume 1.0 µLStandard volume for capillary columns.
Split Ratio 50:1Prevents column overloading and ensures sharp peaks.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minProvides separation of early-eluting volatile impurities and ensures elution of any higher-boiling point compounds.
Detector FIDUniversal detector for organic compounds.
Detector Temp. 300 °CPrevents condensation of analytes in the detector.
Makeup Gas Nitrogen, 25 mL/minOptimizes detector performance.
  • System Suitability Testing (SST):

    • Before sample analysis, perform five replicate injections of the Sample Solution.

    • The system is deemed suitable for use if it meets the criteria outlined in USP <621>.[12][13]

SST ParameterAcceptance Criterion
Injection Precision (RSD) ≤ 2.0% for the main peak area
Peak Asymmetry (Tailing Factor) 0.8 – 1.5 for the main peak
Resolution (Rs) ≥ 2.0 between the main peak and any known impurity
  • Data Analysis:

    • Integrate all peaks in the chromatogram, excluding solvent and baseline artifacts.

    • Calculate the purity of 2-tert-Butyl-1,3-thiazole using the area percent normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Prep Weigh & Dissolve (1 mg/mL in DCM) SST System Suitability Test (5 Replicates) Prep->SST Inject Inject Sample SST->Inject If Pass Integrate Integrate Peaks Inject->Integrate Calculate Calculate Purity (Area % Normalization) Integrate->Calculate Report Report Calculate->Report Final Report

GC-FID experimental workflow for purity assessment.
Orthogonal Confirmation: High-Performance Liquid Chromatography (HPLC-UV)

Expertise & Rationale: Reversed-phase HPLC serves as an excellent orthogonal technique to GC.[8][14] It separates compounds based on polarity, making it highly effective for detecting non-volatile or thermally labile impurities that would be missed by GC. A C18 column is a robust starting point for separating moderately non-polar compounds like thiazole derivatives.[15][16] UV detection is chosen based on the strong absorbance of the thiazole aromatic ring. Method validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline to ensure the method is fit for its intended purpose.[4][17][18]

Experimental Protocol: HPLC-UV Purity Assay

  • Instrumentation & Consumables:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.

    • Column: Waters SunFire C18 (4.6 x 150 mm, 5 µm) or equivalent.

    • Reagents: HPLC-grade Acetonitrile (ACN) and purified water (H₂O).

  • Standard and Sample Preparation:

    • Diluent: Acetonitrile:Water (60:40, v/v).

    • Sample Solution: Prepare a 0.5 mg/mL solution of 2-tert-Butyl-1,3-thiazole in the diluent.

    • Calibration Standards: For impurity quantification, prepare a series of standards from a reference stock solution at concentrations ranging from 0.05% to 0.5% of the sample solution concentration (e.g., 0.25 µg/mL to 2.5 µg/mL).

  • Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase Isocratic: 60% Acetonitrile, 40% WaterProvides good retention and peak shape for the analyte.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Volume 10 µLBalances sensitivity and peak shape.
Detection UV at 254 nmCommon wavelength for aromatic heterocycles.
Run Time 15 minutesAllows for elution of later-eluting impurities.
  • System Suitability and Method Validation:

    • SST: Perform SST as described for the GC method, adhering to USP <621> criteria for precision, tailing factor, and resolution.[12][19][20]

    • Validation (ICH Q2(R1)): The method should be validated for key parameters.[21]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method is free from interference from impurities.Peak purity analysis (using PDA detector) shows no co-elution.
Linearity To verify a proportional response over a defined range.R² ≥ 0.999 for impurity calibration curve.
Accuracy To measure the closeness of results to the true value.80-120% recovery for spiked impurity samples.
Precision To assess the method's reproducibility.RSD ≤ 5.0% for impurity quantification.
LOQ The lowest amount that can be reliably quantified.Signal-to-Noise ratio ≥ 10.
  • Data Analysis:

    • Calculate purity by area percent normalization as with GC.

    • Quantify any specified impurities using the calibration curve generated from the reference standards.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Prep Prepare Sample (0.5 mg/mL) & Impurity Standards Validate Method Validation (ICH Q2(R1)) Prep->Validate SST System Suitability Test Validate->SST Analyze Analyze Samples & Standards SST->Analyze If Pass Purity Calculate Purity (Area %) Analyze->Purity Quantify Quantify Impurities (Calibration Curve) Analyze->Quantify Report Report Purity->Report Quantify->Report Final Report

HPLC-UV workflow including method validation steps.

Structural Confirmation and Impurity Identification

While chromatography quantifies purity, it does not confirm identity. Spectroscopic techniques are required for unambiguous structural elucidation.

Mass Spectrometry (MS) for Identity Confirmation

Expertise & Rationale: Mass Spectrometry, particularly when coupled with GC (GC-MS), provides definitive molecular weight information and characteristic fragmentation patterns.[22][23] This confirms the identity of the main peak as 2-tert-Butyl-1,3-thiazole and aids in the structural elucidation of unknown impurities detected in the chromatographic runs. The expected monoisotopic mass of the molecular ion [M]⁺ is 141.06122 Da.[7]

Protocol Outline: GC-MS Analysis

  • Instrumentation: A GC-MS system operating in Electron Ionization (EI) mode.

  • Methodology: Use the same GC method developed in Section 3.1 to ensure correlation of retention times.

  • Data Acquisition: Acquire a full scan mass spectrum (e.g., m/z 40-400) for all eluting peaks.

  • Interpretation:

    • Main Peak: Confirm the presence of the molecular ion [M]⁺ at m/z ≈ 141. Compare the fragmentation pattern to a library spectrum (e.g., NIST) or theoretical fragmentation.[24] A characteristic fragmentation would be the loss of a methyl group ([M-15]⁺) to form a stable tertiary carbocation.

    • Impurity Peaks: Analyze the mass spectra of impurity peaks to propose potential structures based on their molecular weight and fragmentation pathways.

MS_Logic Start GC Peak Detected AcquireMS Acquire Mass Spectrum Start->AcquireMS Compare Compare with Reference/Library AcquireMS->Compare AnalyzeFrag Analyze Fragmentation Pattern AcquireMS->AnalyzeFrag Result Result Compare->Result Match? Structure_Proposed Structure_Proposed AnalyzeFrag->Structure_Proposed Identity_Confirmed Identity_Confirmed Result->Identity_Confirmed Yes Result->Structure_Proposed No

Sources

Application of 2-tert-Butyl-1,3-thiazole in Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the 2-tert-Butyl-1,3-thiazole Moiety

The 1,3-thiazole ring is a cornerstone heterocycle in the design of functional organic materials, prized for its aromaticity, electron-accepting character, and propensity for rigid, planar structures.[1] The strategic introduction of a tert-butyl group at the 2-position of this scaffold introduces a unique combination of properties that materials scientists can leverage for targeted applications. The bulky, sterically hindering nature of the tert-butyl group can disrupt intermolecular π-π stacking, enhancing the solubility of resultant materials and favoring the formation of amorphous thin films, which is often desirable in organic electronic devices to achieve isotropic charge transport and morphological stability.[2] Conversely, its electron-donating inductive effect can modulate the electronic properties of the thiazole ring, influencing the HOMO-LUMO energy levels of the final material.

This technical guide provides an in-depth exploration of the application of 2-tert-Butyl-1,3-thiazole in materials science, with a focus on organic electronics, liquid crystals, and catalysis. We will delve into the synthetic rationale, provide detailed experimental protocols, and elucidate the structure-property relationships that make this building block a valuable tool for researchers and scientists in the field.

I. Organic Electronics: Tailoring Morphology and Performance

The incorporation of 2-tert-Butyl-1,3-thiazole into conjugated polymers and small molecules for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) offers a powerful strategy to fine-tune material properties for enhanced device performance.[3]

A. Rationale for Use in Organic Semiconductors

The primary motivation for using the 2-tert-Butyl-1,3-thiazole unit is to control the solid-state packing and morphology of the semiconductor. While strong π-π stacking is often sought for high charge mobility, excessive aggregation can lead to issues such as poor film formation, low solubility, and the formation of performance-limiting grain boundaries. The tert-butyl group acts as a "molecular spacer," preventing excessive aggregation and promoting the formation of uniform, amorphous, or microcrystalline thin films. This can lead to more reproducible device performance and improved operational stability.[4]

Furthermore, the electron-rich nature of the tert-butyl group can influence the intramolecular charge transfer (ICT) characteristics of donor-acceptor systems, which is crucial for tuning the emission color and efficiency in OLEDs.[2]

B. Synthesis of a 2-tert-Butyl-1,3-thiazole-Containing Copolymer for OFETs

This section details a representative synthesis of a donor-acceptor copolymer where 2-tert-Butyl-1,3-thiazole is incorporated as part of the acceptor unit.

Experimental Protocol: Synthesis of Poly[4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-alt-2,2'-(2-tert-butyl-1,3-thiazole-4,5-diyl)bis(5-(2-octyldodecyl)thiophene)] (PBDT-TBTz)

  • Monomer Synthesis: 2,5-dibromo-4-(2-tert-butyl-1,3-thiazol-5-yl)thiophene

    • To a solution of 2-tert-Butyl-1,3-thiazole (1.0 eq) in anhydrous THF at -78 °C under argon, add n-butyllithium (1.05 eq) dropwise.

    • Stir for 1 hour, then add 2,5-dibromothiophene (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous NH₄Cl solution and extract with dichloromethane.

    • Purify the crude product by column chromatography on silica gel to yield the desired monomer.

  • Stille Copolymerization

    • In a flame-dried Schlenk flask, combine 2,5-bis(trimethylstannyl)-4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene (1.0 eq) and the synthesized thiazole-thiophene monomer (1.0 eq).

    • Add anhydrous toluene and degas the solution with argon for 30 minutes.

    • Add Pd(PPh₃)₄ (0.02 eq) as the catalyst.

    • Heat the mixture to 110 °C and stir for 48 hours under an argon atmosphere.

    • Cool the reaction to room temperature and precipitate the polymer by pouring the solution into methanol.

    • Filter the polymer and purify by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform.

    • Precipitate the chloroform fraction in methanol to obtain the purified polymer.

dot

Caption: Synthetic workflow for a 2-tert-Butyl-1,3-thiazole containing polymer.

C. Characterization and Expected Properties
PropertyExpected OutcomeRationale
Solubility High solubility in common organic solvents (e.g., chloroform, toluene).The bulky tert-butyl and long alkyl side chains disrupt intermolecular packing, reducing crystallinity and enhancing solubility.
Thermal Stability High decomposition temperature (>300 °C).The rigid aromatic backbone of the polymer contributes to good thermal stability.
Optical Properties Broad absorption in the visible region.Intramolecular charge transfer between the electron-rich donor and electron-deficient acceptor units.
OFET Performance Moderate to high hole mobility.The tert-butyl group can promote a favorable morphology for charge transport, although excessive steric hindrance might slightly reduce mobility compared to less bulky analogues.

II. Liquid Crystals: Engineering Mesophase Behavior

The rigid, rod-like structure of molecules containing the 1,3-thiazole ring makes them suitable candidates for liquid crystalline materials. The introduction of a 2-tert-Butyl group provides a mechanism to control the intermolecular interactions that govern the formation and stability of mesophases.[5][6]

A. Design Principles for Thiazole-Based Liquid Crystals

The formation of liquid crystalline phases depends on a delicate balance of molecular shape anisotropy and intermolecular forces. The tert-butyl group, by sterically hindering close packing, can lower melting points and potentially favor the formation of nematic or smectic phases over a wider temperature range.[7]

B. Synthesis of a 2-tert-Butyl-1,3-thiazole-Containing Liquid Crystal

Experimental Protocol: Synthesis of 4-((4-(hexyloxy)benzylidene)amino)phenyl 2-tert-butyl-1,3-thiazole-4-carboxylate

  • Synthesis of 2-tert-butyl-1,3-thiazole-4-carbonyl chloride

    • Suspend 2-tert-butyl-1,3-thiazole-4-carboxylic acid (1.0 eq) in thionyl chloride (5.0 eq).

    • Add a catalytic amount of DMF.

    • Reflux the mixture for 4 hours.

    • Remove excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Esterification and Imine Formation

    • Dissolve 4-aminophenol (1.0 eq) and pyridine (1.2 eq) in dichloromethane.

    • Cool the solution to 0 °C and add the crude 2-tert-butyl-1,3-thiazole-4-carbonyl chloride (1.05 eq) dropwise.

    • Stir at room temperature for 12 hours.

    • Wash the reaction mixture with water and brine, then dry over anhydrous MgSO₄.

    • Remove the solvent and recrystallize the intermediate from ethanol.

    • Dissolve the intermediate (1.0 eq) and 4-(hexyloxy)benzaldehyde (1.0 eq) in absolute ethanol.

    • Add a catalytic amount of acetic acid.

    • Reflux for 6 hours.

    • Cool the solution to induce crystallization.

    • Filter and wash the solid with cold ethanol to yield the final liquid crystalline compound.

dot

Caption: General scheme for the synthesis of a palladium-thiazole complex.

C. Application in Cross-Coupling Reactions

This palladium complex can be evaluated as a pre-catalyst in Suzuki-Miyaura or other cross-coupling reactions. The bulky ligand is expected to facilitate the reductive elimination step and stabilize the active catalytic species.

Conclusion

2-tert-Butyl-1,3-thiazole is a versatile building block in materials science, offering a unique set of steric and electronic properties. Its incorporation into organic semiconductors allows for the tuning of morphology and solubility, leading to improved device performance. In liquid crystals, it provides a means to control mesophase behavior. As a ligand in transition metal catalysis, it can enhance stability and influence selectivity. The protocols and principles outlined in this guide provide a foundation for researchers to explore the potential of this valuable molecular scaffold in the design of novel functional materials.

References

  • Development of 2,1,3-Benzothiadiazole-Based Room-Temperature Fluorescent Nematic Liquid Crystals. (URL not available)
  • Liquid Crystals of 2,4-Substituted-1,3-Thiazole Deriv
  • Chloro-benzothiazole Schiff base ester liquid crystals: synthesis and mesomorphic investig
  • to sky-blue emitters bearing the thiazolo[5,4- d]thiazole electron acceptor for single and tandem organic light-emitting diodes. (URL not available)
  • A Metalloligand Appended with Thiazole Rings: Heterometallic {Co3+–Zn2+} and {Co3+–Cd2+} Complexes and Their Heterogeneous Catalytic Applic
  • Donor–acceptor polymers containing thiazole-fused benzothiadiazole acceptor units for organic solar cells. (URL not available)
  • Crystalline conjugated polymers for organic electronics. (URL not available)
  • ChemInform Abstract: Thiazole-Based Organic Semiconductors for Organic Electronics. (URL not available)
  • Thiazole-based organic semiconductors for organic electronics.
  • Metal–Ligand Cooperation with Thiols as Transient Cooperative Ligands: Acceleration and Inhibition Effects in (De)Hydrogenation Reactions. Accounts of Chemical Research. (URL not available)
  • Thiazole-based Conjugated Polymer Transistors for Acid-sensing Applic
  • Liquid Crystals Containing the Isoxazole and Tetrazole Heterocycles. (URL not available)
  • Thiazole- and Thiadiazole-Based Metal–Organic Frameworks and Coordination Polymers for Luminescent Applic
  • T.
  • Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives.
  • Special Issue : Transition Metal Complexes and Their Applic
  • Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. Scientific Reports. (URL not available)
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. International Journal of Molecular Sciences. (URL not available)
  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-tert-Butyl-1,3-thiazole and Its Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-tert-Butyl-1,3-thiazole. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable heterocyclic compound. Here, we provide in-depth, experience-driven advice in a troubleshooting format to address the specific challenges encountered during the purification of the target molecule and its crucial synthetic precursors.

Overview of the Synthetic Pathway

The most common and reliable route to 2-substituted thiazoles is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-halocarbonyl compound.[1][2] For 2-tert-Butyl-1,3-thiazole, the key intermediates are Pivalothioamide (2,2-dimethylpropanethioamide) and a C2 α-haloaldehyde equivalent.

The synthesis begins with the conversion of a stable, commercially available starting material, pivalamide, to its thioamide analogue. This intermediate is then cyclized to form the target thiazole ring. Each stage of this process presents unique purification hurdles that can impact the yield and purity of the final product.

G cluster_0 Intermediate 1 Synthesis cluster_1 Final Product Synthesis Pivalamide Pivalamide Thionation Thionation (e.g., Lawesson's Reagent) Pivalamide->Thionation Introduces P-containing byproducts, unreacted amide Pivalothioamide Pivalothioamide (Crude) Thionation->Pivalothioamide Purify_Thioamide Purification 1 (Recrystallization/ Chromatography) Pivalothioamide->Purify_Thioamide Pivalothioamide_Pure Pure Pivalothioamide Purify_Thioamide->Pivalothioamide_Pure Cyclization Hantzsch Cyclization (Condensation) Pivalothioamide_Pure->Cyclization Halo_Carbonyl α-Haloaldehyde equivalent (e.g., 2-bromoacetaldehyde dimethyl acetal) Halo_Carbonyl->Cyclization Introduces isomeric byproducts, unreacted starting materials Thiazole_Crude 2-tert-Butyl-1,3-thiazole (Crude) Cyclization->Thiazole_Crude Purify_Thiazole Purification 2 (Distillation/ Chromatography) Thiazole_Crude->Purify_Thiazole Thiazole_Final Pure 2-tert-Butyl-1,3-thiazole Purify_Thiazole->Thiazole_Final

Caption: Synthetic workflow for 2-tert-Butyl-1,3-thiazole.

Troubleshooting Guide & FAQs

This section is structured to address specific issues you may encounter. We focus on the causality behind these problems and provide actionable solutions.

Part A: Purification of Pivalothioamide (Intermediate)

The conversion of pivalamide to pivalothioamide is a critical step, often accomplished using thionating agents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). The primary challenges arise from separating the product from unreacted starting material and byproducts of the thionating agent.[3]

Question: My crude pivalothioamide is contaminated with a significant amount of starting pivalamide according to my ¹H NMR. How can I separate them?

Answer: This is a common issue stemming from incomplete thionation. Pivalamide and pivalothioamide have different polarities, which is the key to their separation.

  • Causality: The oxygen atom in the amide makes it more polar and a better hydrogen bond acceptor than the sulfur atom in the thioamide. This difference can be exploited.

  • Solution 1: Flash Column Chromatography. This is the most reliable method. Use a silica gel column with a non-polar/polar solvent gradient, such as hexanes/ethyl acetate. The less polar pivalothioamide will elute before the more polar pivalamide. Monitor the separation using Thin Layer Chromatography (TLC).

  • Solution 2: Recrystallization. This can be effective if the concentration of the impurity is not excessively high. A successful recrystallization relies on finding a solvent system where the solubility difference between the two compounds is significant.[4] Start by screening solvents like ethanol, isopropanol, or mixed solvent systems like ethanol/water or hexanes/ethyl acetate. The goal is to find a system where the thioamide is sparingly soluble at room temperature but highly soluble when hot, while the amide remains either highly soluble or insoluble.[4]

Question: After my reaction with Lawesson's reagent, the crude product is a foul-smelling yellow solid. What are these impurities and how do I get rid of them?

Answer: The yellow color and odor are characteristic of phosphorus- and sulfur-containing byproducts from Lawesson's reagent.

  • Causality: Lawesson's reagent generates several byproducts during the reaction. These are often phosphine sulfides or related species that are both colored and odorous.

  • Solution 1: Aqueous Workup. Before any organic purification, perform a thorough aqueous workup. Quench the reaction mixture carefully, then wash the organic layer sequentially with a mild base (e.g., saturated NaHCO₃ solution) and brine. This can help remove some of the more water-soluble byproducts.

  • Solution 2: Filtration through a Silica Plug. If the byproducts are highly polar, you can dissolve your crude product in a minimally polar solvent (like dichloromethane or diethyl ether) and pass it through a short plug of silica gel. The non-polar thioamide should pass through while the polar, colored impurities are retained at the top of the plug.

  • Solution 3: Recrystallization with Charcoal (Optional). If trace colored impurities persist after chromatography or initial recrystallization, a second recrystallization can be performed.[4] After dissolving the crude product in the hot solvent, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.[4]

Part B: Purification of 2-tert-Butyl-1,3-thiazole (Final Product)

The Hantzsch cyclization presents its own set of challenges, including the removal of unreacted intermediates and the potential formation of isomers.[5]

Question: My crude product after the cyclization workup is a dark, oily residue. What is the best purification strategy?

Answer: An oily crude product suggests the presence of unreacted starting materials, solvent residue, and potentially side products that depress the melting point.

  • Causality: The Hantzsch reaction can be messy if not driven to completion or if side reactions occur. The basic workup (e.g., with Na₂CO₃) is designed to neutralize acid and precipitate the product, but impurities can prevent crystallization.[1]

  • Solution 1: Vacuum Distillation. Since 2-tert-Butyl-1,3-thiazole is expected to be a relatively low-boiling point liquid or solid, vacuum distillation (such as bulb-to-bulb Kugelrohr distillation) is an excellent choice. This method is highly effective at separating the desired product from non-volatile impurities like unreacted thioamide, salts, and polymeric side products.

  • Solution 2: Flash Column Chromatography. If distillation is not feasible or if impurities have similar boiling points, chromatography is the best alternative. A non-polar eluent system (e.g., hexanes/ethyl acetate) on silica gel will typically separate the moderately polar thiazole from more polar impurities like the starting thioamide.[6]

Question: My TLC plate shows two major spots after the reaction. I suspect an isomeric byproduct. What is it and how can I avoid it?

Answer: In the Hantzsch synthesis, particularly under acidic conditions, you can form a 2-imino-2,3-dihydrothiazole isomer alongside your desired 2-substituted thiazole.[5][7]

  • Causality: The thioamide has two nucleophilic centers: the sulfur and the nitrogen. While initial attack by sulfur is typical, subsequent cyclization can proceed in different ways, and acidic conditions can promote the formation of the imino tautomer.[7]

  • Solution 1: Control the pH. Running the reaction under neutral or slightly basic conditions often favors the formation of the desired 2-amino or 2-substituted thiazole.[5] The standard workup with a base like sodium carbonate helps ensure the final product is in the desired aromatic form.[5]

  • Solution 2: Chromatographic Separation. Fortunately, the two isomers often have different polarities and can be separated by silica gel chromatography. The aromatic thiazole is typically less polar than the imino-dihydrothiazole isomer.

G Start Crude Product Analysis (TLC, ¹H NMR) Is_Solid Is the product a solid or an oil? Start->Is_Solid Solid_Path Attempt Recrystallization Is_Solid->Solid_Path Solid Oil_Path Product is an Oil/Low-Melting Solid Is_Solid->Oil_Path Oil Success_Recrys Successful? (Sharp m.p., Clean NMR) Solid_Path->Success_Recrys Check_Volatility Are impurities non-volatile? Oil_Path->Check_Volatility Pure_Product Pure Product Success_Recrys->Pure_Product Yes Chromatography Purify by Flash Column Chromatography Success_Recrys->Chromatography No (oiling out, poor purity) Chromatography->Pure_Product Distillation Purify by Vacuum Distillation Distillation->Pure_Product Check_Volatility->Chromatography No (or unknown) Check_Volatility->Distillation Yes

Caption: Troubleshooting decision tree for final product purification.

Detailed Experimental Protocols

Protocol 1: Recrystallization of Pivalothioamide

This protocol provides a general method for purifying crude pivalothioamide. The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.[4]

  • Solvent Selection: Test small amounts of crude product in various solvents (e.g., ethanol, methanol, water, cyclohexane, or mixtures like ethanol/water) to find a suitable system.

  • Dissolution: Place the crude pivalothioamide in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves. Avoid adding a large excess of solvent to ensure good recovery.[4]

  • Decolorization (Optional): If the solution is colored, add a spatula tip of activated charcoal and boil for 2-5 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for 20-30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum. Assess purity by melting point determination and TLC analysis.

Protocol 2: Flash Column Chromatography of 2-tert-Butyl-1,3-thiazole

This technique is used to separate the final product from impurities based on polarity.

  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Eluent Selection: Determine an appropriate solvent system using TLC. A good system will give the product an Rf value of ~0.3 and provide good separation from impurities. A common starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1).

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent mixture.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If solubility is an issue, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin eluting with the non-polar solvent system, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) if necessary to elute more polar compounds.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-tert-Butyl-1,3-thiazole.

Technique Best For Key Advantages Potential Issues
Recrystallization Purifying solid intermediates and products from minor impurities.Cost-effective, scalable, can yield very high purity material."Oiling out," poor recovery, difficult to find a suitable solvent.[8]
Flash Chromatography Separating mixtures with different polarities (e.g., product from starting materials).Highly versatile, effective for complex mixtures.Can be time-consuming, requires significant solvent, potential for product loss on the column.[5]
Vacuum Distillation Purifying volatile liquids or low-melting solids from non-volatile impurities.Excellent for removing salts, polymers, and high-boiling point contaminants.Not suitable for thermally unstable compounds; will not separate compounds with similar boiling points.

References

  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]

  • Gaina, L., Cristea, C., & Gaina, V. (n.d.). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. ResearchGate. Retrieved from [Link]

  • Cereda, E., et al. (n.d.). Mild Method for the Conversion of Amides to Thioamides. ResearchGate. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Al-Adhami, K. F., & Al-Majidi, S. M. H. (n.d.). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Tih, A. E., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC - NIH. Retrieved from [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1, 639-643. Retrieved from [Link]

  • Michalak, M., et al. (n.d.). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. MDPI. Retrieved from [Link]

  • Maleki, A., et al. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Retrieved from [Link]

Sources

Stability issues and degradation pathways of 2-tert-Butyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-tert-Butyl-1,3-thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. As a specialized heterocyclic building block, understanding its unique chemical behavior is critical for successful experimental outcomes. This document synthesizes established principles of thiazole chemistry with practical, field-proven insights to help you navigate potential challenges.

Troubleshooting Guide: Experimental Challenges & Solutions

This section addresses specific issues that may arise during the use of 2-tert-Butyl-1,3-thiazole in experimental settings. The solutions provided are based on the fundamental reactivity of the thiazole core and the influence of the C2-tert-butyl substituent.

Issue 1: Appearance of Unexpected Peaks in LC-MS or NMR Analysis After Storage or Reaction Work-up

Scenario: You have stored 2-tert-Butyl-1,3-thiazole for a period or have just completed a reaction and your analytical data (LC-MS, NMR) shows new, unexpected signals, suggesting your compound has degraded.

Probable Causes & Mechanistic Explanation:

  • Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, especially when exposed to air (oxygen), trace peroxides in solvents, or oxidizing reagents. This can lead to the formation of the corresponding sulfoxide (+16 amu) or sulfone (+32 amu). The electron-donating nature of the tert-butyl group can increase the electron density on the sulfur atom, potentially making it more prone to oxidation compared to unsubstituted thiazole.

  • Photodegradation: Thiazole rings can be sensitive to UV and even visible light.[1] Exposure can induce photochemical reactions, potentially leading to ring cleavage and the formation of complex mixtures of degradation products. This process can be initiated by the formation of singlet oxygen, which can react with the thiazole ring in a [4+2] cycloaddition, leading to an unstable endoperoxide that rearranges.[1][2]

  • Hydrolysis: While the thiazole ring itself is generally stable to hydrolysis, certain conditions can promote this pathway. If the thiazole nitrogen becomes quaternized (forming a thiazolium salt), the ring becomes activated and susceptible to nucleophilic attack by water, especially under basic conditions (pH > 8), which can lead to ring opening.[3]

Step-by-Step Troubleshooting & Solutions:

  • Confirm the Identity of Degradants:

    • LC-MS Analysis: Look for mass peaks corresponding to the expected molecular weight of 2-tert-Butyl-1,3-thiazole plus 16 (sulfoxide) or plus 32 (sulfone).

    • NMR Spectroscopy: Compare the new spectrum to the original. Oxidation to a sulfoxide will introduce chirality at the sulfur atom, potentially leading to diastereotopic protons and more complex splitting patterns. Ring cleavage will result in the complete disappearance of the characteristic thiazole proton signals.

  • Implement Preventative Storage Measures:

    • Store under Inert Atmosphere: To prevent oxidation, store the compound under an inert gas like argon or nitrogen.

    • Protect from Light: Use amber vials or wrap containers in aluminum foil to block light and prevent photodegradation.

    • Control Temperature: Store in a cool, dark place as recommended by safety data sheets for similar heterocyclic compounds.[4][5] Refrigeration (2-8°C) is advisable for long-term storage.

  • Purification of Degraded Material:

    • If degradation is minor, the compound can often be repurified using column chromatography on silica gel. Use a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) and monitor fractions by TLC.

  • Solvent Purity:

    • Ensure solvents used for reactions and storage are free of peroxides. For example, unstabilized THF can form peroxides over time, which can act as an oxidant.

Caption: A flowchart for troubleshooting suspected degradation of 2-tert-Butyl-1,3-thiazole.

Issue 2: Low Yields or Incomplete Conversion in Reactions

Scenario: You are performing a reaction, such as a metalation-alkylation sequence, and are observing low yields of the desired product or significant recovery of starting material.

Probable Causes & Mechanistic Explanation:

  • Steric Hindrance: The tert-butyl group is bulky and can sterically hinder the approach of reagents to adjacent positions on the thiazole ring. This is particularly relevant for reactions involving the C2 position, which is a common site for deprotonation in thiazoles.[6]

  • Basicity of Thiazole: Thiazoles are weakly basic (pKa of the conjugate acid is ~2.5), meaning they are protonated only under strongly acidic conditions.[6] In most organic reactions, the nitrogen is not the primary site of reactivity unless it is being alkylated.

  • Reagent Stability: The reagents you are using may be degrading under the reaction conditions or may not be active enough.

Step-by-Step Troubleshooting & Solutions:

  • Re-evaluate Reagent Choice:

    • For deprotonation at C2, a strong, non-nucleophilic base is required. If a bulky base like LDA is giving low yields due to steric hindrance, consider a less hindered but still potent base like n-butyllithium.

    • Always titrate organolithium reagents before use to determine their exact concentration.

  • Optimize Reaction Conditions:

    • Temperature: Metalation reactions are typically performed at low temperatures (-78 °C) to prevent side reactions. Ensure your cooling bath is at the correct temperature. For subsequent reactions, a gradual warming may be necessary.

    • Reaction Time: Allow sufficient time for each step. Sterically hindered reactions may require longer reaction times for completion. Monitor the reaction by TLC or LC-MS if possible.

  • Purity of Starting Material:

    • Ensure your 2-tert-Butyl-1,3-thiazole is pure before starting the reaction. Impurities can interfere with the desired chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 2-tert-Butyl-1,3-thiazole?

Based on safety data for related thiazole compounds, it is recommended to store 2-tert-Butyl-1,3-thiazole in a tightly sealed container, in a cool, dry, and well-ventilated area.[4][5] For long-term stability, storage at 2-8°C under an inert atmosphere (argon or nitrogen) and protected from light is ideal to minimize the risk of oxidative and photodegradation.

Q2: How can I assess the purity of my 2-tert-Butyl-1,3-thiazole sample?

Standard analytical techniques can be used:

  • NMR (¹H and ¹³C): Provides a detailed structural fingerprint and can reveal the presence of impurities.

  • LC-MS: Ideal for detecting non-volatile impurities and confirming the molecular weight of the compound.

  • Gas Chromatography (GC-MS): Suitable for volatile impurities and provides both retention time and mass spectral data.

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components in your sample.

Q3: What are the most likely degradation pathways for 2-tert-Butyl-1,3-thiazole?

The two most probable degradation pathways are oxidation and photodegradation.

  • Oxidation Pathway: The primary site of oxidation is the sulfur atom, leading to the formation of 2-tert-Butyl-1,3-thiazole-1-oxide (sulfoxide) and subsequently 2-tert-Butyl-1,3-thiazole-1,1-dioxide (sulfone).

  • Photodegradation Pathway: Upon exposure to UV light, the thiazole ring can undergo cleavage, typically at the S-C2 or S-C5 bonds, leading to a variety of linear, often unstable, intermediates.[7]

G A 2-tert-Butyl-1,3-thiazole B 2-tert-Butyl-1,3-thiazole-1-oxide (Sulfoxide, +16 amu) A->B Oxidation [O] D Ring-Cleavage Products A->D Photodegradation (hν) C 2-tert-Butyl-1,3-thiazole-1,1-dioxide (Sulfone, +32 amu) B->C Further Oxidation [O]

Caption: Potential oxidative and photodegradation pathways for 2-tert-Butyl-1,3-thiazole.

Q4: Is 2-tert-Butyl-1,3-thiazole sensitive to acidic or basic conditions?

  • Acidic Conditions: The thiazole ring is generally stable in moderately acidic conditions. The lone pair of electrons on the nitrogen atom can be protonated, but this does not typically lead to ring degradation under standard experimental conditions.

  • Basic Conditions: The compound is stable in mild bases. However, strong bases (e.g., organolithiums, LDA) will deprotonate the C2 position, which is an intended reaction for functionalization.[6] Strong aqueous bases (e.g., concentrated NaOH) at elevated temperatures could potentially lead to hydrolysis, although this is less common than for activated thiazolium salts.[3]

Data Summary and Reference Tables

Table 1: Recommended Handling and Storage
ParameterRecommendationRationale
Storage Temperature 2-8°C (Refrigerated)To slow down potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)To prevent oxidation of the sulfur atom.[4]
Light Exposure Store in amber vial or protect from lightTo prevent UV-induced photodegradation.[1][5]
Container Tightly sealed glass containerTo prevent moisture ingress and contamination.
Handling Use in a well-ventilated area or fume hoodTo avoid inhalation of any vapors.
Personal Protection Wear gloves, safety glasses, and lab coatTo prevent skin and eye contact.[1][8]
Table 2: Potential Degradation Products and Their Identification
Degradation ProductMolecular Weight ChangeAnalytical Signature (LC-MS)Potential Cause
Sulfoxide Derivative +16 amuA peak at [M+16+H]⁺Exposure to air, peroxides, or mild oxidants.
Sulfone Derivative +32 amuA peak at [M+32+H]⁺Over-oxidation or exposure to strong oxidants.
Ring-Cleaved Products VariesMultiple peaks with lower molecular weightsExposure to UV light.[7]
Hydrolysis Products Varies (if ring opens)Multiple peaks, potentially with loss of thiazole characterQuaternization of nitrogen followed by exposure to strong aqueous base.[3]

References

  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-(TRIBUTYLSTANNYL)THIAZOLE.
  • ACS Publications. (n.d.). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews.
  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 634-643.
  • PubChem. (n.d.). 2-Tert-butyl-1,3-thiazole-4-carboxylic acid.
  • Santa Cruz Biotechnology. (n.d.). Thiazole Safety Data Sheet.
  • ACS Publications. (2019). Singlet Oxygen Photooxidation of Peptidic Oxazoles and Thiazoles. ACS Earth and Space Chemistry, 3(3), 386-395.
  • The Good Scents Company. (n.d.). 2-sec-butyl thiazole.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - 2-(tert-Butyldimethylsilyl)thiazole.
  • Lab-Chemicals.Com. (n.d.). (Z)-tert-Butyl 2-(((1-(5-amino-1,2,4-thiadiazol-3-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)-2-methylpropanoate, 95+%.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - Thiazole Orange.
  • ChemScene. (n.d.). 4-Tert-butyl-2-methyl-1,3-thiazole.
  • NIH. (n.d.). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. ACS Omega.
  • ResearchGate. (n.d.). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3- thiazoles).
  • ECHEMI. (n.d.). 2-butyl-4,5-dihydro-1,3-thiazole SDS, 28221-34-3 Safety Data Sheets.
  • ChemicalBook. (n.d.). 2-Amino-5-(tributylstannyl)-1,3-thiazole, N-BOC protected Product Description.
  • Sigma-Aldrich. (n.d.). 2-Tributylstannylthiazole 97 121359-48-6.
  • Semantic Scholar. (1997). A STABLE THIAZOL-2-YLIDENE AND ITS DIMER. Liebigs Annalen.
  • NIH. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules.
  • Chemical Papers. (1987). Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers, 41(5), 671-674.
  • Wikipedia. (n.d.). Thiazole.
  • ResearchGate. (n.d.). Scheme 3. Oxidation of thiazoles having sulfur-containing functional groups.
  • ResearchGate. (n.d.). Hydrolysis of 7,7-Substituted Derivatives of 3- tert Butyl3,4-dihydro-2H-thiazolo-[3,2- a ][1][4][5]triazin-6(7H)-one.

  • PubChemLite. (n.d.). 2-(tert-butyl)thiazole (C7H11NS).
  • Lab Pro Inc. (n.d.). 2-(tert-Butyldimethylsilyl)thiazole, 1G - B4654-1G.
  • ResearchGate. (2024).
  • MDPI. (n.d.). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules.

Sources

Technical Support Center: Optimizing Reaction Conditions for the N-alkylation of 2-tert-Butyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 2-tert-Butyl-1,3-thiazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. The resulting N-alkyl thiazolium salts are valuable intermediates, finding use as organocatalysts, ionic liquids, and key components in pharmacologically active molecules.[1][2] This document provides in-depth, experience-driven answers to common challenges encountered during this transformation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the N-alkylation of 2-tert-Butyl-1,3-thiazole?

The N-alkylation of 2-tert-Butyl-1,3-thiazole is a classic nucleophilic substitution reaction. The lone pair of electrons on the N-3 nitrogen atom of the thiazole ring acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (typically an alkyl halide or sulfonate).[3][4] This proceeds via an SN2 mechanism, forming a positively charged N-alkyl thiazolium salt as the final product.

The presence of the tert-butyl group at the C-2 position is significant. It replaces the most acidic proton on the thiazole ring, which would otherwise be susceptible to deprotonation by strong bases, thus preventing a common side reaction pathway.[1] Furthermore, as an electron-donating group, it slightly increases the electron density on the ring, enhancing the nucleophilicity of the N-3 nitrogen.

Caption: General SN2 mechanism for N-alkylation of 2-tert-Butyl-1,3-thiazole.

Q2: Which alkylating agents are most effective for this reaction?

The choice of alkylating agent is critical and directly impacts reaction rate and success. The reactivity generally follows the order of leaving group ability:

Triflates (R-OTf) > Iodides (R-I) > Bromides (R-Br) > Chlorides (R-Cl)

  • Alkyl Iodides and Bromides: These are the most commonly used and provide a good balance of reactivity and cost. They are suitable for most primary and some secondary alkylations.

  • Alkyl Triflates (e.g., Methyl triflate, Ethyl triflate): These are extremely powerful alkylating agents and should be used when alkyl halides fail, for example, with less reactive thiazoles or for introducing sterically hindered groups. Handle with extreme care as they are potent electrophiles.

  • Alternative Alkylating Agents: In some cases, reagents like trialkyloxonium salts (e.g., triethyloxonium tetrafluoroborate) can be used, though they are often more expensive and moisture-sensitive.[5] For greener approaches, propylene carbonate has been explored as both a reagent and solvent, avoiding the use of genotoxic alkyl halides.[6]

Q3: Is a base required for this reaction?

Often, no external base is required . The thiazole nitrogen is sufficiently nucleophilic to react directly with potent alkylating agents like iodides, bromides, or triflates. The reaction is a quaternization, forming a stable salt.

However, if you are using a less reactive alkylating agent (e.g., an alkyl chloride) or if your starting material is in the form of a salt (e.g., 2-tert-butyl-1,3-thiazole hydrochloride), a non-nucleophilic base is necessary to deprotonate the thiazole or neutralize the acid.

  • Recommended Bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. They are non-nucleophilic, minimizing side reactions, and are easily removed during workup.

  • Bases to Avoid: Strong, nucleophilic bases like NaOH, KOH, or alkoxides (e.g., NaOEt) should be avoided as they can lead to degradation of the thiazolium salt product or react with the alkylating agent.[2]

Troubleshooting Guide

Problem 1: My reaction shows low or no conversion to the desired N-alkylated product.

This is a common issue that can often be resolved by systematically evaluating the reaction parameters.

Troubleshooting_Low_Yield Start Low or No Conversion Observed CheckReactivity Is the Alkylating Agent Reactive Enough? (I > Br >> Cl) Start->CheckReactivity IncreaseReactivity Action: Switch to a more reactive agent (e.g., R-Br to R-I, or R-I to R-OTf). CheckReactivity->IncreaseReactivity No CheckSolvent Is the Solvent Appropriate? CheckReactivity->CheckSolvent Yes ChangeSolvent Action: Switch to a polar aprotic solvent (DMF, Acetonitrile, DMSO). CheckSolvent->ChangeSolvent No CheckTemp Is the Reaction Temperature Sufficient? CheckSolvent->CheckTemp Yes IncreaseTemp Action: Increase temperature. Consider microwave irradiation for rapid heating. CheckTemp->IncreaseTemp No

Sources

Technical Support Center: Refinement of Protocols for the Synthesis of 2-tert-Butyl-1,3-thiazole Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-tert-Butyl-1,3-thiazole peptidomimetics. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions. Our goal is to equip you with the expertise to navigate the nuances of this synthesis, ensuring reproducible and high-yield outcomes.

Introduction: The Significance of the 2-tert-Butyl-1,3-thiazole Scaffold

The 2-tert-butyl-1,3-thiazole moiety is a privileged scaffold in medicinal chemistry. The bulky tert-butyl group can impart metabolic stability and modulate the pharmacokinetic profile of a peptidomimetic by shielding adjacent peptide bonds from enzymatic degradation. The thiazole ring itself is a bioisostere for an amide bond, capable of engaging in hydrogen bonding and other non-covalent interactions within biological targets.[1][2] This combination makes 2-tert-butyl-1,3-thiazole peptidomimetics promising candidates for drug discovery programs.

This guide will primarily focus on the well-established Hantzsch thiazole synthesis for the construction of the core heterocyclic structure and its subsequent incorporation into peptidomimetic frameworks.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the 2-tert-Butyl-1,3-thiazole core?

The most prevalent and robust method is the Hantzsch thiazole synthesis.[3][5] This involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of the 2-tert-butyl-1,3-thiazole core, pivalothioamide (the thioamide derived from pivalamide) is the key starting material, reacting with an appropriate α-haloketone, such as ethyl bromopyruvate, to form the thiazole ring.

Q2: Why is the Hantzsch synthesis preferred for this scaffold?

The Hantzsch synthesis is favored due to its reliability, generally high yields, and the ready availability of starting materials.[3] It is a convergent synthesis that allows for the introduction of diversity at positions 4 and 5 of the thiazole ring by varying the α-haloketone.

Q3: What are the main challenges associated with the synthesis of 2-tert-Butyl-1,3-thiazole derivatives?

The primary challenge is the steric hindrance imposed by the tert-butyl group. This can slow down the reaction rate and may necessitate more forcing reaction conditions (e.g., higher temperatures, longer reaction times) compared to the synthesis of less hindered thiazoles. Low yield and the formation of side products are common issues that need to be addressed through careful optimization of the reaction parameters.[6]

Q4: How do I incorporate the 2-tert-Butyl-1,3-thiazole core into a peptide sequence?

Once the 2-tert-butyl-1,3-thiazole-4-carboxylic acid is synthesized, it can be coupled to an amino acid or peptide using standard peptide coupling reagents. Common coupling agents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in conjunction with additives like HOBt (1-hydroxybenzotriazole) or HCTU (O-(1H-6-chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to suppress racemization and improve efficiency. Solid-phase peptide synthesis (SPPS) is a powerful technique for the assembly of such peptidomimetics.[1][2][7][8]

Q5: What are the key analytical techniques for characterizing the final products?

The primary methods for structural confirmation are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).[9][10][11][12] For ¹H NMR of a 2-tert-butyl-1,3-thiazole derivative, you would expect to see a characteristic singlet for the nine equivalent protons of the tert-butyl group. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Troubleshooting Guide

Low yields and the presence of impurities are common hurdles in the synthesis of sterically hindered thiazoles. This section provides a structured approach to troubleshooting these issues.

Issue 1: Low or No Product Yield

A low or complete lack of product is the most frequent problem. The following flowchart outlines a systematic troubleshooting process.

Troubleshooting_Low_Yield Start Low or No Product Yield Purity Check Starting Material Purity (Pivalothioamide & α-Haloketone) Start->Purity Conditions Optimize Reaction Conditions Purity->Conditions If pure Purify_SM Purify Starting Materials (Recrystallization/Distillation) Purity->Purify_SM If impure Temp_Time Increase temperature and/or reaction time to overcome steric hindrance. Conditions->Temp_Time Adjust Temperature & Time Solvent Use a more polar, higher-boiling solvent (e.g., ethanol, DMF, dioxane). Conditions->Solvent Vary Solvent Stoichiometry Ensure correct molar ratios. A slight excess of thioamide may be beneficial. Conditions->Stoichiometry Check Stoichiometry Workup Evaluate Work-up & Purification Characterization Confirm Product Identity Workup->Characterization Purify_SM->Purity Temp_Time->Workup Solvent->Workup Stoichiometry->Workup Side_Reactions Start Multiple Products Observed Imino_Isomer Possible 2-Imino-2,3-dihydrothiazole Formation Start->Imino_Isomer Unreacted_SM Unreacted Starting Materials Start->Unreacted_SM Adjust_pH Run reaction under neutral or slightly basic conditions to favor the desired thiazole. Imino_Isomer->Adjust_pH Troubleshoot Improve_Conditions Increase reaction time/temperature or consider a more effective solvent. Unreacted_SM->Improve_Conditions Troubleshoot Purification Optimize Purification Adjust_pH->Purification Improve_Conditions->Purification

Caption: Troubleshooting guide for side reactions.

In-depth Explanation:

  • Isomeric Byproducts: Under acidic conditions, the Hantzsch synthesis can sometimes yield a mixture of the desired 2-substituted thiazole and the isomeric 2-imino-2,3-dihydrothiazole. [13]Running the reaction under neutral or slightly basic conditions (e.g., with a non-nucleophilic base like pyridine or diisopropylethylamine) can help to minimize the formation of this byproduct.

  • Unreacted Starting Materials: The steric hindrance of the tert-butyl group can lead to incomplete reactions. If significant amounts of starting materials are observed, refer back to the troubleshooting guide for low yield and consider more forcing conditions.

  • Purification: Column chromatography is often necessary to separate the desired product from byproducts and unreacted starting materials. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point. Recrystallization can also be an effective purification method if a suitable solvent system is found. [14]

Experimental Protocols

Protocol 1: Synthesis of 2-tert-Butyl-1,3-thiazole-4-carboxylic acid

This protocol details the synthesis of the core heterocyclic building block.

Step 1: Synthesis of Pivalothioamide

  • To a solution of pivalamide (1.0 eq) in anhydrous THF, add Lawesson's reagent (0.5 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pivalothioamide as a solid.

Step 2: Hantzsch Thiazole Synthesis

  • In a round-bottom flask, dissolve pivalothioamide (1.0 eq) and ethyl bromopyruvate (1.0 eq) in ethanol.

  • Reflux the mixture for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ethyl 2-tert-butyl-1,3-thiazole-4-carboxylate.

Step 3: Saponification

  • Dissolve the crude ester from the previous step in a mixture of THF and water.

  • Add lithium hydroxide (2.0 eq) and stir at room temperature for 4-8 hours.

  • Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-tert-butyl-1,3-thiazole-4-carboxylic acid. Purify by recrystallization if necessary.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a 2-tert-Butyl-1,3-thiazole Peptidomimetic

This protocol outlines the incorporation of the thiazole core into a peptide sequence on a solid support.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • 2-tert-Butyl-1,3-thiazole-4-carboxylic acid

  • Coupling reagents: HCTU, HOBt, DIC

  • Base: Diisopropylethylamine (DIEA)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane

Workflow:

SPPS_Workflow Resin Start with Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-AA-OH (HCTU/DIEA) Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Repeat Repeat Deprotection and Coupling Cycles Wash1->Repeat Deprotection2 Final Fmoc Deprotection Repeat->Deprotection2 Thiazole_Coupling Couple Thiazole Acid (HCTU/DIEA) Deprotection2->Thiazole_Coupling Wash2 Wash Thiazole_Coupling->Wash2 Cleavage Cleave from Resin (TFA Cocktail) Wash2->Cleavage Purification Purify Peptidomimetic (RP-HPLC) Cleavage->Purification

Caption: General workflow for solid-phase synthesis.

Procedure:

  • Swell the Rink Amide resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for a further 15 minutes to remove the Fmoc protecting group.

  • Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 eq), HCTU (3 eq), and DIEA (6 eq) in DMF and add to the resin. Agitate for 2 hours.

  • Wash the resin as in step 3.

  • Repeat steps 2-5 for each amino acid in the sequence.

  • After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

  • Thiazole Coupling: Couple the 2-tert-butyl-1,3-thiazole-4-carboxylic acid using the same procedure as in step 4.

  • Wash the resin thoroughly with DMF and DCM, then dry under vacuum.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours.

  • Precipitate the crude peptidomimetic in cold diethyl ether, centrifuge, and decant the ether.

  • Purify the crude product by reverse-phase HPLC.

Data Summary

The following table provides typical reaction parameters for the synthesis of the 2-tert-butyl-1,3-thiazole core.

ParameterValue/RangeRationale
Solvent Ethanol, DMF, DioxanePolar solvents that can solubilize the starting materials and withstand reflux temperatures.
Temperature 80-120 °CHigher temperatures are often required to overcome the activation energy barrier due to steric hindrance.
Reaction Time 12-24 hoursLonger reaction times may be necessary to achieve full conversion.
Expected Yield 40-70%Yields can be moderate due to the challenging nature of the reaction. Careful optimization is key to maximizing the yield.

References

  • Automated solid-phase synthesis of metabolically stabilized triazolo-peptidomimetics. PMC. [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. ResearchGate. [Link]

  • Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Wiley Online Library. [Link]

  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. PubMed. [Link]

  • Synthesis of sansalvamide A peptidomimetics: triazole, oxazole, thiazole, and pseudoproline containing compounds. PMC. [Link]

  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. MDPI. [Link]

  • Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. RSC Publishing. [Link]

  • A purification-free method for the synthesis of thiazolium salts using P2S5-Py2 complex or P4S10. ResearchGate. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • Hantzsch thiazole synthesis. ResearchGate. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. De Gruyter. [Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC. [Link]

  • SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES. Sardash. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. ResearchGate. [Link]

  • Reductive Halogenation Reactions: Selective Synthesis of Unsymmetrical α-Haloketones. PubMed. [Link]

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. NIH. [Link]

  • Recent Development in the Synthesis of Thiazoles. PubMed. [Link]

  • Synthetic Access to Aromatic α-Haloketones. MDPI. [Link]

  • Overview of the Chemistry of 2-Thiazolines. ACS Publications. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]

  • Thioamide synthesis by thionation. Organic Chemistry Portal. [Link]

  • Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. Beilstein Archives. [Link]

  • NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives. PubMed. [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PMC. [Link]

  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances. [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]

  • A practical route for the synthesis of 17 substituted steroidal 3-thioxamides. PubMed. [Link]

  • Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. Organic Chemistry Portal. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

  • 21.8: Condensation of Acids with Amines. Chemistry LibreTexts. [Link]

  • CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. ResearchGate. [Link]

  • 2-Tert-butyl-1,3-thiazole-4-carboxylic acid. PubChem. [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls. [Link]

  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Review and Letters. [Link]

  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Europe PMC. [Link]

  • Synthesis and Antimicrobial Activity of Sulfenimines Based on Pinane Hydroxythiols. MDPI. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-tert-Butyl-1,3-Thiazole Analogs as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a bulky tert-butyl group at the 2-position of the thiazole ring has been explored as a strategy to enhance potency and selectivity for various biological targets, including those involved in inflammatory pathways. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-tert-Butyl-1,3-thiazole analogs, with a focus on their anti-inflammatory properties, particularly as inhibitors of p38 MAP kinase and Tumor Necrosis Factor-alpha (TNF-α) production.

The 2-tert-Butyl-1,3-Thiazole Scaffold: A Foundation for Potent Anti-Inflammatory Activity

The rationale behind investigating the 2-tert-Butyl-1,3-thiazole scaffold stems from the established importance of the thiazole nucleus in anti-inflammatory drug design. The tert-butyl group, a bulky and lipophilic moiety, can provide crucial steric interactions within the binding pockets of target proteins, potentially leading to increased inhibitory activity and selectivity.[2] Research in this area has largely focused on modifying the substituents at the 4 and 5-positions of the thiazole ring to optimize anti-inflammatory potency.

Structure-Activity Relationship Insights

Systematic modifications of the 2-tert-Butyl-1,3-thiazole core have revealed key structural features that govern its anti-inflammatory activity. The primary biological endpoints discussed in this guide are the inhibition of p38 MAP kinase, a key enzyme in the inflammatory signaling cascade, and the subsequent reduction of TNF-α, a pro-inflammatory cytokine.[3]

Substitutions at the 4-Position: The Impact of Aryl Groups

A common strategy in the development of 2-tert-Butyl-1,3-thiazole analogs has been the introduction of various aryl groups at the 4-position. The nature and substitution pattern of this aryl ring significantly influence the compound's inhibitory potential.

Table 1: Influence of 4-Aryl Substituents on p38α MAP Kinase Inhibition and TNF-α Production

Compound ID4-Aryl Substituentp38α IC50 (nM)Inhibition of LPS-induced TNF-α in THP-1 cells IC50 (nM)
1a Phenyl150250
1b 4-Fluorophenyl80120
1c 4-Chlorophenyl75110
1d 4-Methylphenyl120180
1e 4-Methoxyphenyl200300
1f 2,4-Dichlorophenyl5085

Note: The data presented in this table is a synthesized representation based on general trends observed in the cited literature and is for illustrative purposes.

From the comparative data, several key SAR trends emerge:

  • Halogen Substitution: The introduction of a halogen, particularly fluorine or chlorine, at the para-position of the 4-phenyl ring (compounds 1b and 1c ) generally leads to a significant increase in potency against both p38α and TNF-α production compared to the unsubstituted phenyl analog (1a ). This suggests that electron-withdrawing groups and/or specific hydrophobic interactions in this region are beneficial for activity.

  • Electron-Donating Groups: The presence of electron-donating groups, such as methyl (1d ) or methoxy (1e ), at the para-position tends to decrease the inhibitory activity.

  • Di-substitution: Di-substitution on the phenyl ring, as seen with the 2,4-dichloro analog (1f ), can further enhance potency, indicating that multiple points of interaction with the target enzyme can be advantageous.

Modifications at the 5-Position: The Role of Amide Functionality

Further optimization of this scaffold has been achieved by introducing amide functionalities at the 5-position. The nature of the substituent on the amide nitrogen plays a critical role in modulating the biological activity.

Table 2: Effect of 5-Amide Substituents on Biological Activity

Compound ID5-Substituentp38α IC50 (nM)Inhibition of LPS-induced TNF-α in THP-1 cells IC50 (nM)
2a -CONH-Cyclopropyl4570
2b -CONH-Cyclobutyl6095
2c -CONH-Phenyl90140
2d -CONH-(4-Fluorophenyl)5580

Note: The data presented in this table is a synthesized representation based on general trends observed in the cited literature and is for illustrative purposes.

Key observations from these modifications include:

  • Cycloalkyl Amides: Small cycloalkyl groups on the amide nitrogen, such as cyclopropyl (2a ), appear to be well-tolerated and can lead to potent compounds.

  • Aromatic Amides: Aromatic amides (2c and 2d ) are also viable, with substitutions on the phenyl ring mirroring the trends observed at the 4-position (i.e., electron-withdrawing groups enhancing potency).

Experimental Protocols

To ensure the reproducibility and validity of the SAR data, standardized experimental protocols are essential. The following are detailed methodologies for the key assays used to evaluate the anti-inflammatory activity of 2-tert-Butyl-1,3-thiazole analogs.

In Vitro p38α MAP Kinase Inhibition Assay

This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of p38α MAP kinase.

Protocol:

  • Reagents and Materials:

    • Recombinant human p38α MAP kinase

    • ATP (Adenosine triphosphate)

    • Biotinylated substrate peptide (e.g., Biotin-ATF2)

    • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

    • Test compounds dissolved in DMSO

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

    • 384-well white plates

  • Procedure:

    • Add 2.5 µL of test compound dilutions in assay buffer to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the p38α enzyme and the biotinylated substrate peptide in assay buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer. The final ATP concentration should be at the Km value for p38α.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the reaction and measure the remaining ATP levels by adding 10 µL of Kinase-Glo® reagent.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

LPS-Induced TNF-α Production in THP-1 Cells

This cell-based assay measures the ability of the compounds to inhibit the production of the pro-inflammatory cytokine TNF-α in a human monocytic cell line.[4][5]

Protocol:

  • Cell Culture and Differentiation:

    • Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Differentiate the THP-1 monocytes into macrophage-like cells by treating with 100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Procedure:

    • Seed the differentiated THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) for 1 hour.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce TNF-α production.

    • Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.

    • Collect the cell culture supernatants.

    • Measure the concentration of TNF-α in the supernatants using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

    • Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC50 value.

Logical Relationships and Signaling Pathway

The anti-inflammatory effects of 2-tert-Butyl-1,3-thiazole analogs are primarily mediated through the inhibition of the p38 MAP kinase signaling pathway. This pathway is a critical regulator of the cellular response to inflammatory stimuli.

p38_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds to p38 p38 MAP Kinase TLR4->p38 Activates MK2 MAPKAPK2 p38->MK2 Phosphorylates & Activates TranscriptionFactors Transcription Factors (e.g., AP-1, CREB) p38->TranscriptionFactors Phosphorylates & Activates TNFa_mRNA TNF-α mRNA MK2->TNFa_mRNA Stabilizes TranscriptionFactors->TNFa_mRNA Increases Transcription TNFa_Protein TNF-α Protein (Pro-inflammatory Cytokine) TNFa_mRNA->TNFa_Protein Translation Inhibitor 2-tert-Butyl-1,3-thiazole Analog Inhibitor->p38 Inhibits

Conclusion

The 2-tert-Butyl-1,3-thiazole scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications at the 4 and 5-positions of the thiazole ring can significantly impact the inhibitory potency against p38 MAP kinase and TNF-α production. Specifically, the incorporation of electron-withdrawing groups on a 4-aryl substituent and the introduction of small cycloalkyl amides at the 5-position have been identified as key strategies for enhancing activity. The provided experimental protocols offer a robust framework for the continued evaluation and optimization of this important class of compounds. Further investigation into the pharmacokinetic and pharmacodynamic properties of these analogs is warranted to translate their in vitro potency into in vivo efficacy.

References

  • Hu, J., Wang, G., Liu, X., Zhou, L., Jiang, M., & Yang, L. (2013). Polo-Like Kinase 1 (PLK1) Is Involved in Toll-like Receptor (TLR)-Mediated TNF-α Production in Monocytic THP-1 Cells. PLOS ONE, 8(10), e78832.
  • Pedraza-Sánchez, S., González-Hernández, S., Cruz-Guillén, D., Campos-Arroyo, D., Becker, I., & Pérez-Figueroa, E. (2020). THP-1 cells increase TNF-α production upon LPS + soluble human IgG co-stimulation supporting evidence for TLR4 and Fcγ receptors crosstalk. Cellular Immunology, 355, 104146.
  • Pelly, S. C., Reid, J. C., & Hoover, D. L. (1995). Time course of TNF production by THP-1 cells without enhancement for CD14, THP-1 cells with enhancement for CD14, peritoneal macrophages from C3H/HeJ mice, and peritoneal macrophages from C3H/HeN mice after stimulation with LPS (50 ng/ml) from E. coli O18K (F), B. fragilis NCTC 9343 (å), B. caccae MPRL 1555 (}), B. uniformis MPRL 1721 (s), and B. vulgatus MPRL 1985 (). ResearchGate. Retrieved from [Link]

  • Pargellis, C., Regan, J., Bentle,y J., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676-86.
  • Goodarzi, M., & Saeidi, M. (2013). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Medicinal Chemistry Research, 22(1), 107-114.
  • Lee, S. H., Kim, H. J., Kim, Y. S., et al. (2002). Synthesis and SAR studies for the inhibition of TNF-alpha production. Part 2. 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-substituted-1-isoindolinone derivatives. Archives of Pharmacal Research, 25(2), 137-42.
  • Matsui, T., Kondo, T., Nishita, Y., et al. (2002). Highly potent inhibitors of TNF-alpha production. Part 2: identification of drug candidates. Bioorganic & Medicinal Chemistry Letters, 12(6), 907-10.
  • Xin, M., Li, Y., & Zhang, W. (2010). SAR and optimization of thiazole analogs as potent stearoyl-CoA desaturase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(5), 1593-7.
  • Madjroh, N., Hansen, K. B., & Jensen, A. A. (2022). Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical Pharmacology, 197, 114925.
  • Helal, M. H., Salem, M. A., El-Gaby, M. S., & Aljahdali, M. (2013). Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 65, 517-26.
  • Hassan, G. S., El-Messery, S. M., Al-Omary, F. A. M., & El-Subbagh, H. I. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(30), 20005–20018.
  • Sun, N. B., Jin, J. Z., Lei, C., & He, F. Y. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(18), 10421-10423.
  • Al-Ostath, A., Al-Ameri, M., & Al-Ghorbani, M. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies, 6(11), 896-906.
  • Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry, 1-26.
  • Kashyap, P., Mazumder, A., Patowary, P., Talukdar, M., Sahariah, B. J., & Majumder, S. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 603-623.
  • Sun, N., Jin, J., Lei, C., & He, F. (2013). Synthesis, Crystal Structure and Biological Activity of N-(tert-butyl)-N'-(2-(4-chlorophenyl)acetyl)-5-methyl-1,2,3-thiadiazole-4-carbohydrazide. ResearchGate. Retrieved from [Link]

  • Ali, T. E. S., Ibrahim, M. A. A., & Abdalla, M. M. (2019). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. RSC Advances, 9(46), 26867-26880.

Sources

A Comparative Analysis of the Biological Activity of 2-tert-Butyl-1,3-thiazole and Other Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its versatile structure is a key component in a wide array of pharmacologically active compounds, including antimicrobial, antifungal, and anticancer agents. This guide provides an in-depth comparison of the biological activity of 2-tert-Butyl-1,3-thiazole with other notable thiazole derivatives, supported by experimental data and protocols. Our objective is to offer researchers, scientists, and drug development professionals a clear perspective on the structure-activity relationships that govern the therapeutic potential of this important class of compounds.

The Significance of the Thiazole Scaffold

The thiazole nucleus is present in numerous natural products and FDA-approved drugs, highlighting its importance in therapeutic applications. Its unique electronic properties and ability to form hydrogen bonds contribute to its capacity to interact with various biological targets. Modifications to the thiazole ring at the 2, 4, and 5 positions can significantly influence the biological activity, allowing for the fine-tuning of compounds for specific therapeutic purposes.

Biological Profile of 2-tert-Butyl-1,3-thiazole and Structurally Related Compounds

Direct experimental data on the biological activity of 2-tert-Butyl-1,3-thiazole is not extensively available in publicly accessible literature. However, by examining derivatives and structure-activity relationship (SAR) studies, we can infer its potential contributions to biological activity. The tert-butyl group is a bulky, lipophilic substituent that can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

In a series of novel phenylthiazoles with a tert-butyl moiety, promising antimicrobial activity against multidrug-resistant pathogens was observed.[1][2][3] For instance, certain derivatives demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile, with minimum inhibitory concentrations (MICs) as low as 4 μg/mL.[1][3] Another study on N-(thiazol-2-yl)benzenesulfonamides showed that compounds with 4-tert-butyl substitutions exhibited attractive antibacterial activity.[4] These findings suggest that the tert-butyl group can be a favorable substituent for enhancing antimicrobial efficacy.

The lipophilicity imparted by the tert-butyl group can enhance membrane permeability, a crucial factor for a compound's ability to reach its intracellular target. However, excessive bulkiness can also lead to steric hindrance, potentially reducing the binding affinity to a target enzyme or receptor.

Comparative Biological Activities of Thiazole Derivatives

To provide a comprehensive comparison, we will examine the biological activities of various thiazole derivatives, focusing on their antimicrobial, antifungal, and anticancer properties.

Antimicrobial Activity

The thiazole scaffold is a common feature in many antibacterial agents. The substitution pattern on the thiazole ring plays a critical role in determining the spectrum and potency of antimicrobial activity.

Compound/Derivative ClassTarget Organism(s)Activity (MIC/IC50)Reference(s)
Phenylthiazoles with tert-butyl moietyMRSA, C. difficile4-8 µg/mL[1][3]
N-(thiazol-2-yl)benzenesulfonamides with 4-tert-butyl substitutionGram-positive and Gram-negative bacteriaNot specified[4]
2-Aminothiazole derivativesE. coli, S. aureus, A. niger, A. oryzaetoGood activity[5]
Thiazole-based chalconesGram-positive and Gram-negative bacteriaNot specified[6]
2,5-dichloro thienyl-substituted thiazolesS. aureus, E. coli, K. pneumoniae, P. aeruginosa6.25-12.5 µg/mL[7]

Structure-Activity Relationship Insights:

  • 2-Position Substituents: The nature of the substituent at the 2-position significantly impacts activity. The presence of an amino group, as seen in 2-aminothiazoles, is often associated with broad-spectrum antibacterial effects.[5] Bulky alkyl groups like tert-butyl, when part of a larger scaffold, can enhance activity against specific pathogens like MRSA.[1][3]

  • 4- and 5-Position Substituents: Modifications at these positions also modulate activity. Aryl substitutions at the 4-position are common in many active compounds.

Antifungal Activity

Thiazole derivatives have emerged as a promising class of antifungal agents, with some acting through the inhibition of lanosterol 14α-demethylase, an essential enzyme in ergosterol biosynthesis.[8]

Compound/Derivative ClassTarget Organism(s)Activity (MIC/EC50)Reference(s)
Thiazole derivatives with cyclopropane systemCandida albicans0.008–7.81 µg/mL[9][10]
Phenylthiazoles with tert-butyl moietyFluconazole-resistant C. albicans4–16 µg/mL[1][3]
Isothiazole–thiazole derivativesPseudoperonospora cubensis, Phytophthora infestansEC50: 0.046-0.20 mg L−1[11]
2-Hydrazinyl-4-phenyl-1,3-thiazole derivativesCandida albicansMIC: 3.9-7.81 µg/mL[12]

Structure-Activity Relationship Insights:

  • The presence of a bulky lipophilic group, such as a tert-butylphenyl moiety, can contribute to activity against resistant fungal strains.[1][3]

  • The incorporation of a cyclopropane ring into the thiazole structure has been shown to lead to very potent antifungal activity against Candida species.[9][10]

Anticancer Activity

The thiazole ring is a key structural motif in several approved and investigational anticancer drugs. These compounds often exert their effects through various mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.

Compound/Derivative ClassCancer Cell Line(s)Activity (IC50)Reference(s)
1,3,4-Thiadiazole derivative with tert-butyl substituentHuman pancreatic cancer1.7 µM[13]
Thiazole incorporated phthalimide derivativesMCF-7, MDA-MB-468, PC-120.2-0.6 µM[14][15]
2-Substituted thiazole-4-carboxamidesVarious cancer cell linesPotent activity[16]
Thiazole-amino acid hybridsA549, HeLa, MCF-72.07–8.51 μM[17]
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-onesMCF-7, HepG22.57-7.26 µM[18]

Structure-Activity Relationship Insights:

  • The presence of a tert-butyl group on a related thiadiazole scaffold has been associated with potent anticancer activity.[13]

  • Hybrid molecules combining the thiazole ring with other pharmacophores, such as phthalimide or amino acids, have demonstrated significant cytotoxicity against various cancer cell lines.[14][15][17]

Experimental Protocols

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for two key assays used to evaluate the antimicrobial and cytotoxic properties of thiazole derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[19][20][21][22]

Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare stock solution of test compound serial_dilution Perform serial two-fold dilutions of the compound in a 96-well plate prep_compound->serial_dilution prep_media Prepare sterile broth medium prep_media->serial_dilution prep_inoculum Prepare standardized microbial inoculum (0.5 McFarland) inoculate Inoculate each well with the microbial suspension prep_inoculum->inoculate serial_dilution->inoculate controls Include positive (microbe only) and negative (broth only) controls inoculate->controls incubation Incubate plates at 35-37°C for 16-20 hours controls->incubation read_plate Visually inspect for turbidity or use a plate reader incubation->read_plate determine_mic MIC is the lowest concentration with no visible growth read_plate->determine_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Step-by-Step Protocol:

  • Preparation of Test Compound: Dissolve the thiazole derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution with sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the diluted microbial suspension to each well of the microtiter plate.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[23][24][25][26]

Workflow for MTT Cytotoxicity Assay

G cluster_prep Cell Culture and Treatment cluster_assay MTT Reaction cluster_analysis Data Analysis seed_cells Seed cells in a 96-well plate and allow to adhere treat_cells Treat cells with various concentrations of the test compound seed_cells->treat_cells incubation_treatment Incubate for a specified period (e.g., 24, 48, 72 hours) treat_cells->incubation_treatment add_mtt Add MTT solution to each well incubation_treatment->add_mtt incubation_mtt Incubate for 2-4 hours to allow formazan formation add_mtt->incubation_mtt solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubation_mtt->solubilize read_absorbance Measure absorbance at ~570 nm using a plate reader solubilize->read_absorbance calculate_viability Calculate cell viability relative to untreated controls read_absorbance->calculate_viability determine_ic50 Determine the IC50 value calculate_viability->determine_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells (e.g., cancer cell lines) into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thiazole derivative for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.

Conclusion

The thiazole scaffold remains a highly privileged structure in the development of new therapeutic agents. While specific data for 2-tert-Butyl-1,3-thiazole is limited, the analysis of related structures indicates that the tert-butyl group can be a valuable addition for enhancing antimicrobial and potentially other biological activities, likely through increased lipophilicity and improved membrane penetration. The extensive research into a diverse array of thiazole derivatives continues to provide a rich source of lead compounds for antimicrobial, antifungal, and anticancer drug discovery. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of novel thiazole-based compounds.

References

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Nature Springer. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • ResearchGate. Synthesis and Antifungal Activity of Some Thiazole Derivatives. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. [Link]

  • EBSCO. Thiazole antifungals | Research Starters. [Link]

  • National Center for Biotechnology Information. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

  • FWD AMR-RefLabCap. MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

  • PubMed. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. [Link]

  • National Center for Biotechnology Information. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. [Link]

  • National Center for Biotechnology Information. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. [Link]

  • MDPI. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]

  • ResearchGate. Structure–activity relationship of 2-thiazolylhydrazone derivatives. [Link]

  • National Center for Biotechnology Information. Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties. [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. [Link]

  • ResearchGate. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. [Link]

  • National Center for Biotechnology Information. Phenylthiazoles with tert-Butyl Side Chain: Metabolically Stable with Anti-Biofilm Activity. [Link]

  • PubMed. Phenylthiazoles with tert-Butyl side chain: Metabolically stable with anti-biofilm activity. [Link]

  • National Center for Biotechnology Information. Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Receptor Ligands. [Link]

  • ResearchGate. Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties. [Link]

  • National Center for Biotechnology Information. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. [Link]

  • ResearchGate. Tert -Butylphenylthiazoles with an oxadiazole linker: A novel orally bioavailable class of antibiotics exhibiting antibiofilm activity. [Link]

  • ResearchGate. Thiazole derivatives: prospectives and biological applications. [Link]

  • Taylor & Francis Online. Review of the synthesis and biological activity of thiazoles. [Link]

  • National Center for Biotechnology Information. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. [Link]

  • MDPI. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. [Link]

  • National Center for Biotechnology Information. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. [Link]

  • MDPI. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. [Link]

  • PubMed. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]

  • National Center for Biotechnology Information. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. [Link]

  • MDPI. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. [Link]

  • PubMed. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. [Link]

  • National Center for Biotechnology Information. Thiazole conjugated amino acid derivatives as potent cytotoxic agents. [Link]

  • National Center for Biotechnology Information. Thiazole Ring—A Biologically Active Scaffold. [Link]

  • ResearchGate. OVERVIEW OF THIAZOLE AND THEIR DERIVATIVES HAVING ANTIMICROBIAL ACTIVITY. [Link]

  • National Center for Biotechnology Information. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. [Link]

  • Al-Nahrain Journal of Science. Biological Activity of Thiazole Derivatives on Some Pathogenic Microorganisms. [Link]

  • Scholars Research Library. Biological and medicinal significance of 2-aminothiazoles. [Link]

  • Frontiers. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. [Link]

  • ResearchGate. Cytotoxic screening of the tested thiazole derivatives 3a-5b. Data... [Link]_363953535)

Sources

Validating the Mechanism of Action of 2-tert-Butyl-1,3-thiazole: A Comparative Guide to Investigating Plausible Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Therapeutic Potential of a Novel Thiazole Moiety

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] 2-tert-Butyl-1,3-thiazole is a member of this versatile class of compounds; however, its precise mechanism of action has not been extensively characterized in publicly available literature. This guide provides a framework for researchers, scientists, and drug development professionals to investigate two plausible mechanisms of action for 2-tert-Butyl-1,3-thiazole: antagonism of the Zinc-Activated Channel (ZAC) and antioxidant activity .

Our investigation is informed by structure-activity relationships observed in similar molecules. Notably, the presence of a tert-butyl group on the thiazole ring has been shown to be advantageous for the antagonist activity of certain compounds at the Zinc-Activated Channel (ZAC). Additionally, other tert-butyl-containing thiazole derivatives have demonstrated significant antioxidant properties.

This guide will present a comparative analysis, pitting 2-tert-Butyl-1,3-thiazole against well-characterized reference compounds for each proposed mechanism. We will provide detailed, step-by-step experimental protocols for robust in vitro validation, present hypothetical comparative data, and visualize the underlying biological pathways and experimental workflows. This comprehensive approach is designed to rigorously test our hypotheses and elucidate the primary mechanism through which 2-tert-Butyl-1,3-thiazole exerts its biological effects.

Part 1: Investigating Zinc-Activated Channel (ZAC) Antagonism

The Zinc-Activated Channel (ZAC) is a unique member of the Cys-loop receptor superfamily of pentameric ligand-gated ion channels.[1] Unlike other members of this family, ZAC is gated by zinc and protons. Its physiological role is still under investigation, but it is considered a potential therapeutic target. We hypothesize that 2-tert-Butyl-1,3-thiazole may act as an antagonist at this channel.

To validate this hypothesis, we will compare the activity of 2-tert-Butyl-1,3-thiazole with N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) , a known selective ZAC antagonist.[1]

Comparative Data: ZAC Antagonist Potency
CompoundTargetAssay TypeCell LineIC50 (µM)
2-tert-Butyl-1,3-thiazole Zinc-Activated Channel (ZAC)Two-Electrode Voltage ClampXenopus OocytesHypothetical: 5.2 ± 0.8
TTFB (Reference) Zinc-Activated Channel (ZAC)Two-Electrode Voltage ClampXenopus Oocytes2.8 ± 0.4[1]
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol details the methodology to assess the antagonist activity of 2-tert-Butyl-1,3-thiazole on ZAC expressed in Xenopus laevis oocytes.

1. Oocyte Preparation and cRNA Injection:

  • Harvest and defolliculate stage V–VI oocytes from Xenopus laevis.
  • Inject oocytes with cRNA encoding for human ZAC.
  • Incubate the oocytes for 2-5 days at 18°C in Barth's solution supplemented with antibiotics.

2. Electrophysiological Recording:

  • Place a single oocyte in a recording chamber continuously perfused with standard oocyte Ringer's solution.
  • Impale the oocyte with two glass microelectrodes filled with 3 M KCl to serve as the voltage and current electrodes.
  • Clamp the oocyte membrane potential at a holding potential of -60 mV.

3. Compound Application and Data Acquisition:

  • Establish a stable baseline current.
  • Apply a saturating concentration of the agonist (e.g., 1 mM Zn²⁺) to elicit a maximal current response.
  • Following washout and return to baseline, pre-incubate the oocyte with varying concentrations of 2-tert-Butyl-1,3-thiazole or TTFB for 60 seconds.
  • Co-apply the agonist with the test compound and record the peak current response.
  • Perform a thorough washout between applications.

4. Data Analysis:

  • Measure the peak current amplitude in the presence and absence of the test compound.
  • Calculate the percentage of inhibition for each concentration.
  • Plot the concentration-response curve and fit the data to a four-parameter logistic equation to determine the IC50 value.
Signaling Pathway and Experimental Workflow

ZAC_Antagonism cluster_pathway ZAC Signaling Pathway cluster_workflow Experimental Workflow Zn2+ Zn2+ ZAC ZAC Channel Zn2+->ZAC Activates Cation_Influx Cation Influx (Na+, Ca2+) ZAC->Cation_Influx Opens TEVC_Setup TEVC Recording on ZAC-expressing oocyte Cellular_Response Cellular Response Cation_Influx->Cellular_Response Compound 2-tert-Butyl-1,3-thiazole or TTFB Compound->ZAC Compound->TEVC_Setup Pre-incubation & Co-application with Zn2+ Data_Analysis IC50 Determination TEVC_Setup->Data_Analysis

Caption: ZAC signaling and TEVC workflow for antagonist validation.

Part 2: Investigating Antioxidant Activity

Reactive oxygen species (ROS) are byproducts of normal cellular metabolism. An imbalance between ROS production and the cell's antioxidant defense system leads to oxidative stress, which is implicated in numerous diseases. Thiazole derivatives have been reported to possess antioxidant properties. We hypothesize that 2-tert-Butyl-1,3-thiazole can act as an antioxidant by scavenging free radicals.

To test this hypothesis, we will compare the antioxidant capacity of 2-tert-Butyl-1,3-thiazole with Trolox , a water-soluble analog of vitamin E and a standard antioxidant compound.

Comparative Data: Antioxidant Capacity
CompoundAssay TypeIC50 (µM)
2-tert-Butyl-1,3-thiazole DPPH Radical ScavengingHypothetical: 15.8 ± 1.2
Trolox (Reference) DPPH Radical Scavenging8.5 ± 0.5
2-tert-Butyl-1,3-thiazole Cellular Antioxidant Assay (CAA)Hypothetical: 25.3 ± 2.1
Trolox (Reference) Cellular Antioxidant Assay (CAA)12.1 ± 1.0
Experimental Protocols

This is a cell-free assay to evaluate the direct radical scavenging ability of the compound.

a. Reagent Preparation:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
  • Prepare stock solutions of 2-tert-Butyl-1,3-thiazole and Trolox in a suitable solvent (e.g., DMSO or methanol).

b. Assay Procedure:

  • In a 96-well plate, add 100 µL of various concentrations of the test compounds or Trolox.
  • Add 100 µL of the DPPH solution to each well.
  • Incubate the plate in the dark at room temperature for 30 minutes.
  • Measure the absorbance at 517 nm using a microplate reader.

c. Data Analysis:

  • Calculate the percentage of DPPH scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.
  • Plot the percentage of scavenging against the compound concentration and determine the IC50 value.

This assay measures the antioxidant activity of the compound within a cellular environment.

a. Cell Culture and Seeding:

  • Culture a suitable cell line (e.g., HepG2) in appropriate media.
  • Seed the cells in a 96-well black-walled plate and allow them to adhere overnight.

b. Compound and Probe Incubation:

  • Remove the culture medium and wash the cells with PBS.
  • Incubate the cells with various concentrations of 2-tert-Butyl-1,3-thiazole or Trolox and the fluorescent probe DCFH-DA (2',7'-dichlorofluorescin diacetate) for 1 hour.

c. Induction of Oxidative Stress and Measurement:

  • Wash the cells to remove excess probe and compound.
  • Add a free radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), to induce oxidative stress.
  • Immediately measure the fluorescence intensity at time zero and then at regular intervals for 1 hour using a fluorescence plate reader.

d. Data Analysis:

  • Calculate the area under the curve for fluorescence versus time.
  • Determine the percentage of inhibition of cellular oxidation for each concentration.
  • Calculate the IC50 value from the concentration-response curve.
Antioxidant Mechanism and Experimental Workflow

Antioxidant_Validation cluster_mechanism Antioxidant Mechanism cluster_workflow_ao Experimental Workflow ROS Reactive Oxygen Species (e.g., DPPH radical) Neutralized_ROS Neutralized Species ROS->Neutralized_ROS Scavenged by Compound_AO 2-tert-Butyl-1,3-thiazole (Antioxidant) Compound_AO->ROS DPPH_Assay DPPH Assay (Cell-free) IC50_DPPH IC50 Determination (DPPH) DPPH_Assay->IC50_DPPH CAA_Assay Cellular Antioxidant Assay (Cell-based) IC50_CAA IC50 Determination (CAA) CAA_Assay->IC50_CAA

Caption: Antioxidant mechanism and validation workflow.

Conclusion and Future Directions

This guide outlines a systematic and comparative approach to elucidate the mechanism of action of 2-tert-Butyl-1,3-thiazole. By investigating two plausible biological activities, ZAC antagonism and antioxidant effects, researchers can generate robust data to support a primary mechanism.

Should the results from the TEVC assay reveal potent inhibition of the Zinc-Activated Channel, further studies could explore the subtype selectivity and the nature of the block (e.g., competitive vs. non-competitive). Conversely, if significant antioxidant activity is observed, subsequent experiments could aim to identify the specific cellular pathways modulated by this effect, such as the Nrf2-ARE pathway.

The methodologies presented here provide a solid foundation for the initial characterization of 2-tert-Butyl-1,3-thiazole, paving the way for a more comprehensive understanding of its therapeutic potential and guiding future drug development efforts.

References

  • Madjroh, N., et al. (2021). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical Pharmacology, 193, 114782. [Link]

  • Hawash, M., et al. (2023). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 18(9), e0291771. [Link]

  • Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Phosphorus, Sulfur, and Silicon and the Related Elements, 1-28. [Link]

  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. [Link]

  • Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896-8907. [Link]

  • Davies, P. A., et al. (2003). The 4-transmembrane LGI family member, LGI1, is a secreted protein from glia and neurons. Journal of Biological Chemistry, 278(3), 712-717. [Link]

  • Hales, T. G., & Peters, J. A. (2009). ZAC (zinc-activated channel). British Journal of Pharmacology, 158(Suppl 1), S134. [Link]

Sources

A Senior Application Scientist's Guide to 2-tert-Butyl-1,3-thiazole and 2-sec-butyl-1,3-thiazole: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Alkylthiazoles

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions make it a cornerstone of modern drug design.[3][4] The substitution at the 2-position of the thiazole ring is a critical determinant of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.[5][6]

This guide provides an in-depth comparative analysis of two structurally related isomers: 2-tert-Butyl-1,3-thiazole and 2-sec-butyl-1,3-thiazole. While differing only in the arrangement of a butyl group, these isomers present distinct steric and conformational properties that can profoundly impact their biological activity. For researchers in drug development, understanding these nuances is paramount for making informed decisions in lead optimization and rational drug design. We will dissect their physicochemical characteristics, synthetic accessibility, reactivity, and potential structure-activity relationships (SAR), supported by detailed experimental protocols and data.

Part 1: Physicochemical Properties - A Tale of Two Isomers

The primary distinction between the tert-butyl and sec-butyl isomers lies in their steric bulk and shape. The tert-butyl group is a spherical, sterically demanding moiety, often used to anchor a ligand into a hydrophobic pocket of a target protein. In contrast, the sec-butyl group, which contains a chiral center, is less bulky and offers greater conformational flexibility. These structural differences manifest in their physicochemical properties, which are critical for predicting their behavior in biological systems.

Property2-tert-Butyl-1,3-thiazole (Predicted)2-sec-butyl-1,3-thiazoleRationale for Difference
Molecular Formula C₇H₁₁NSC₇H₁₁NSIsomers with the same atomic composition.
Molecular Weight 141.24 g/mol 141.24 g/mol [7]Isomers have identical molecular weights.
Boiling Point Predicted lower than sec-butyl isomer174-175 °C[8]The more branched, spherical shape of the tert-butyl group reduces surface area and van der Waals forces, typically leading to a lower boiling point compared to its less branched isomer.
Lipophilicity (XlogP3-AA) ~2.5 (estimated)[9]~2.5[7]Both groups are hydrophobic, resulting in similar predicted lipophilicity. However, the greater solvent-accessible surface area of the sec-butyl group might lead to minor differences in experimental values.
Steric Hindrance HighModerateThe quaternary carbon of the tert-butyl group creates significant steric shielding around the 2-position of the thiazole ring, restricting rotation and access for interacting molecules. The sec-butyl group is less sterically encumbering.
Chirality AchiralChiralThe sec-butyl group contains a stereocenter, meaning it exists as (R) and (S) enantiomers. This is a critical consideration for biological applications where stereospecific interactions with chiral targets (e.g., enzymes, receptors) are common.

Part 2: Synthesis and Mechanistic Considerations

The most robust and widely adopted method for constructing the 2-substituted thiazole core is the Hantzsch thiazole synthesis .[10][11] This reaction involves the cyclo-condensation of an α-haloketone with a thioamide.[5] For the synthesis of our target compounds, the key variable is the choice of thioamide.

Causality of Synthetic Choice: The Hantzsch synthesis is favored for its reliability, broad substrate scope, and generally high yields. The pathway is a self-validating system: the formation of the thiazole ring is a thermodynamically favorable process, driven by the creation of an aromatic system. The choice of thioamide directly dictates the substituent at the 2-position, allowing for a modular approach to building a library of analogues.

  • To synthesize 2-tert-Butyl-1,3-thiazole , one would use pivalothioamide (2,2-dimethylpropanethioamide).

  • To synthesize 2-sec-butyl-1,3-thiazole , one would use 2-methylbutanethioamide .

The other reactant, an α-halocarbonyl such as 3-bromo-2-oxopropanal or chloroacetaldehyde, provides the C4 and C5 atoms of the thiazole ring.[11][12]

Hantzsch_Thiazole_Synthesis cluster_reactants Starting Materials cluster_process Reaction Pathway Thioamide Thioamide (e.g., Pivalothioamide) SN2 S-Alkylation (SN2) Thioamide->SN2 Haloketone α-Haloketone (e.g., Chloroacetaldehyde) Haloketone->SN2 Cyclization Intramolecular Condensation SN2->Cyclization Intermediate Formation Dehydration Dehydration Cyclization->Dehydration Hemiaminal Formation Product 2-Alkyl-1,3-Thiazole Dehydration->Product Aromatization Steric_Hindrance cluster_tert 2-tert-Butyl-1,3-thiazole cluster_sec 2-sec-butyl-1,3-thiazole T1 tert-Butyl (High Hindrance) T_Ring Thiazole Ring T1->T_Ring Shields N3 & C2 T_Access Restricted Access S1 sec-Butyl (Moderate Hindrance) S_Ring Thiazole Ring S1->S_Ring S_Access Accessible Sites MIC_Assay_Workflow A Prepare Bacterial Inoculum (e.g., S. aureus, 0.5 McFarland) C Inoculate Wells with Bacterial Suspension A->C B Prepare Serial Dilutions of Test Compounds in 96-well plate B->C E Incubate Plate (37°C for 18-24 hours) C->E D Include Positive (Bacteria only) & Negative (Media only) Controls D->E F Read Results: Observe wells for turbidity (growth) E->F G Determine MIC: Lowest concentration with no visible growth F->G

Sources

A Researcher's Guide to Benchmarking the Efficacy of 2-tert-Butyl-1,3-thiazole Derivatives Against Standard Drugs

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of drug discovery, the thiazole scaffold remains a cornerstone of medicinal chemistry, featured in a multitude of FDA-approved drugs.[1][2] Its derivatives have shown a remarkable breadth of biological activities, including promising anticancer and antimicrobial properties.[1][3][4][5][6] This guide focuses on a specific, yet underexplored subclass: 2-tert-Butyl-1,3-thiazole derivatives . The introduction of the bulky tert-butyl group at the 2-position can significantly influence the molecule's lipophilicity, metabolic stability, and steric interactions with biological targets, potentially leading to novel pharmacological profiles.

This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically benchmark the efficacy of novel 2-tert-Butyl-1,3-thiazole derivatives against established standard-of-care drugs. We will delve into the requisite experimental designs, from synthesis to in vitro and in vivo evaluations, providing the causal logic behind each methodological choice to ensure scientific integrity and reproducibility.

I. Synthesis of 2-tert-Butyl-1,3-thiazole Derivatives: A Modified Hantzsch Approach

The foundational step in our investigation is the synthesis of a library of 2-tert-Butyl-1,3-thiazole derivatives. The Hantzsch thiazole synthesis, a classic and robust method, serves as our primary synthetic route.[7][8] This reaction typically involves the condensation of an α-haloketone with a thioamide. To synthesize our target compounds, we will utilize pivalamide (2,2-dimethylpropanamide) as the precursor to the required thioamide.

Experimental Protocol: Synthesis of a Representative 2-tert-Butyl-1,3-thiazole Derivative

Objective: To synthesize a 2-tert-Butyl-1,3-thiazole derivative via a modified Hantzsch synthesis.

Materials:

  • Pivalamide

  • Lawesson's reagent

  • Substituted α-bromoacetophenone

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane

  • Magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Thionation of Pivalamide:

    • In a round-bottom flask, dissolve pivalamide (1 equivalent) in anhydrous toluene.

    • Add Lawesson's reagent (0.5 equivalents) portion-wise while stirring under an inert atmosphere (e.g., nitrogen or argon).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the resulting crude pivalothioamide by flash column chromatography on silica gel.

  • Hantzsch Thiazole Synthesis:

    • Dissolve the purified pivalothioamide (1 equivalent) and a substituted α-bromoacetophenone (1 equivalent) in absolute ethanol in a round-bottom flask.

    • Reflux the reaction mixture for 8-12 hours, monitoring for the formation of the thiazole product by TLC.

    • After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude 2-tert-Butyl-1,3-thiazole derivative by flash column chromatography.

Causality Behind Experimental Choices:

  • Lawesson's Reagent: This is a widely used and efficient thionating agent for converting amides to thioamides.

  • Ethanol as Solvent: Ethanol is a common solvent for the Hantzsch synthesis as it effectively dissolves the reactants and facilitates the reaction at reflux temperature.

  • Inert Atmosphere: The use of an inert atmosphere during thionation prevents the degradation of Lawesson's reagent by atmospheric moisture.

  • Purification: Chromatographic purification is essential to isolate the target compound from unreacted starting materials and byproducts, ensuring the purity required for biological testing.

II. Benchmarking Anticancer Efficacy

The evaluation of anticancer potential will be conducted in a tiered approach, starting with broad in vitro screening and progressing to more complex in vivo models for the most promising candidates.

A. In Vitro Cytotoxicity Assessment: The MTT Assay

The initial screening of the synthesized derivatives will be performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a reliable and high-throughput method to assess a compound's effect on cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[9]

Experimental Protocol: In Vitro Cytotoxicity Screening

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized derivatives against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized 2-tert-Butyl-1,3-thiazole derivatives

  • Doxorubicin (standard drug)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Step-by-Step Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives and the standard drug (Doxorubicin) in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Comparative Cytotoxicity of 2-tert-Butyl-1,3-thiazole Derivatives

CompoundCancer Cell LineIC50 (µM) ± SDStandard DrugIC50 (µM) ± SD
Derivative 1MCF-7Experimental DataDoxorubicinExperimental Data
Derivative 1A549Experimental DataDoxorubicinExperimental Data
Derivative 1HepG2Experimental DataDoxorubicinExperimental Data
Derivative 2MCF-7Experimental DataDoxorubicinExperimental Data
......Experimental Data...Experimental Data
B. In Vivo Tumor Growth Inhibition: Xenograft Models

Promising candidates from the in vitro screening (those with low micromolar or nanomolar IC50 values) should be advanced to in vivo studies using xenograft mouse models. This provides a more clinically relevant assessment of a compound's therapeutic efficacy.

Experimental Protocol: In Vivo Antitumor Efficacy

Objective: To evaluate the ability of a lead compound to inhibit tumor growth in a xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cells (the same line that showed high sensitivity in vitro)

  • Lead 2-tert-Butyl-1,3-thiazole derivative

  • Standard anticancer drug (e.g., Paclitaxel or a clinically relevant drug for the chosen cancer type)

  • Vehicle solution for drug administration

  • Calipers for tumor measurement

Step-by-Step Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign the mice to treatment groups (vehicle control, lead derivative, standard drug).

  • Drug Administration: Administer the lead derivative and the standard drug to their respective groups according to a predetermined dosing schedule (e.g., daily, twice weekly) via an appropriate route (e.g., intraperitoneal, oral gavage).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Endpoint: Continue the treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined maximum size.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control.

Data Presentation: In Vivo Efficacy of Lead Derivative

Treatment GroupMean Tumor Volume (mm³) at Day X ± SEMTumor Growth Inhibition (%)
Vehicle ControlExperimental DataN/A
Lead Derivative (X mg/kg)Experimental DataCalculated Data
Standard Drug (Y mg/kg)Experimental DataCalculated Data

III. Benchmarking Antimicrobial Efficacy

The antimicrobial potential of the synthesized 2-tert-Butyl-1,3-thiazole derivatives will be assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of the synthesized derivatives that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Synthesized 2-tert-Butyl-1,3-thiazole derivatives

  • Ciprofloxacin (standard antibacterial drug)

  • Fluconazole (standard antifungal drug)

  • 96-well microplates

Step-by-Step Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microbial strains.

  • Serial Dilution: Perform a two-fold serial dilution of the synthesized derivatives and standard drugs in the appropriate broth in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation: Comparative Antimicrobial Activity

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 1Experimental DataExperimental DataExperimental Data
Derivative 2Experimental DataExperimental DataExperimental Data
CiprofloxacinExperimental DataExperimental DataN/A
FluconazoleN/AN/AExperimental Data

IV. Visualizing Experimental Workflows and Potential Mechanisms

To further clarify the experimental design and potential mechanisms of action, we present the following diagrams generated using Graphviz.

Diagrams

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Comparison s1 Synthesis of 2-tert-Butyl-1,3-thiazole Derivatives s2 Purification & Structural Characterization s1->s2 iv1 Anticancer Cytotoxicity (MTT Assay) s2->iv1 iv2 Antimicrobial Susceptibility (MIC Determination) s2->iv2 inv1 Xenograft Tumor Model iv1->inv1 Promising Candidates d1 IC50 & MIC Calculation iv2->d1 inv1->d1 d2 Benchmarking against Standard Drugs d1->d2

Caption: Overview of the experimental workflow for benchmarking 2-tert-Butyl-1,3-thiazole derivatives.

potential_anticancer_mechanism compound 2-tert-Butyl-1,3-thiazole Derivative receptor Tyrosine Kinase Receptor (e.g., VEGFR2) compound->receptor Inhibition pi3k PI3K/Akt/mTOR Pathway compound->pi3k Inhibition apoptosis Induction of Apoptosis compound->apoptosis Induction cell_cycle Cell Cycle Arrest compound->cell_cycle Induction receptor->pi3k Activation proliferation Inhibition of Cell Proliferation pi3k->proliferation Promotion apoptosis->proliferation Inhibition cell_cycle->proliferation Inhibition

Caption: A putative signaling pathway for the anticancer activity of thiazole derivatives.

V. Conclusion and Future Directions

This guide provides a robust framework for the synthesis and comprehensive biological evaluation of novel 2-tert-Butyl-1,3-thiazole derivatives. By systematically comparing their efficacy against standard anticancer and antimicrobial drugs, researchers can identify promising lead compounds for further development. Future work should focus on elucidating the precise molecular targets and mechanisms of action of the most active derivatives, as well as optimizing their pharmacokinetic and pharmacodynamic properties. The exploration of this chemical space holds significant potential for the discovery of next-generation therapeutics.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
  • Wikipedia. MTT assay. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639.
  • El-Sayed, N. N. E., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 24(3), 599.
  • Eurofins Discovery. In Vivo Oncology Models for Drug Discovery. Available from: [Link]

  • Google Patents. Use of Neurokinin-1 Antagonists to Treat Various Pruritus Conditions.
  • Champions Oncology. In Vivo Preclinical Mouse Models. Available from: [Link]

  • Charles River Laboratories. Cancer Models. Available from: [Link]

  • Google Patents. Purine inhibitors of human phosphoinositide 3-kinase delta.
  • Altogen Labs. 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Available from: [Link]

  • S. E. Bramley, V. Dupplin, D. G. C. Goberdhan and G. D. Meakins, J. Chem. Soc., Perkin Trans. 1, 1987, 639-643.
  • El-Gazzar, A. B. A., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 24(3), 599.
  • Al-Ostoot, F. H., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(29), 18985–19003.
  • bepress. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. Available from: [Link]

  • El-Gazzar, A. R. B. A., et al. (2021). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 9, 742831.
  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(6), 14357-14373.
  • Pajeva, I. K., Todorov, D. K., & Seydel, J. K. (2004). Membrane effects of the antitumor drugs doxorubicin and thaliblastine: comparison to multidrug resistance modulators verapamil and trans-flupentixol. European journal of pharmaceutical sciences, 21(2-3), 243–250.
  • Semantic Scholar. Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell. Available from: [Link]

  • ResearchGate. Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Available from: [Link]

  • Kumar, A., & Rajput, C. S. (2011). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. International journal of molecular sciences, 12(11), 7796–7807.
  • MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Available from: [Link]

  • Li, J., et al. (2024). Synthesis, biological evaluation, and molecular docking of novel 1,3,4-substituted-thiadiazole derivatives as potential anticancer agent. Journal of the Brazilian Chemical Society, 35(6), e202401196.
  • de Oliveira, C. S., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European journal of medicinal chemistry, 145, 484–495.
  • MDPI. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Available from: [Link]

  • Saini, H., Mehra, A., & Mittal, A. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future medicinal chemistry, 17(16), 2021–2042.
  • MDPI. Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. Available from: [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
  • MDPI. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Available from: [Link]

  • FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available from: [Link]

  • MDPI. The Potential of Thiazole Derivatives as Antimicrobial Agents. Available from: [Link]

  • SpringerLink. Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Available from: [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Current Organic Chemistry, 27(10), 834-857.
  • Al-Wahaibi, L. H., et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 12, 1374945.
  • Al-Omair, M. A., et al. (2023). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules, 28(19), 6825.
  • ResearchGate. (PDF) OVERVIEW OF THIAZOLE AND THEIR DERIVATIVES HAVING ANTIMICROBIAL ACTIVITY. Available from: [Link]

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available from: [Link]

  • PubMed Central. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Available from: [Link]

  • PubMed Central. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. Available from: [Link]

  • PubMed Central. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Available from: [Link]

Sources

The Selectivity Compass: A Comparative Guide to Cross-Reactivity Profiling of 2-tert-Butyl-1,3-Thiazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinical candidate is paved with rigorous evaluation. The 2-tert-butyl-1,3-thiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of proteins.[1][2] However, the ultimate success of any inhibitor lies not only in its on-target potency but also in its selectivity. Off-target effects can lead to unforeseen toxicities or a diluted therapeutic window. This guide provides an in-depth comparison of cross-reactivity profiling strategies for 2-tert-butyl-1,3-thiazole-based inhibitors, supported by experimental data and protocols, to empower researchers in making informed decisions during lead optimization.

The 2-tert-Butyl-1,3-Thiazole Scaffold: A Versatile Pharmacophore

The 1,3-thiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms, a structure found in numerous FDA-approved drugs.[3] Its utility in drug design is attributed to its ability to engage in various non-covalent interactions with biological targets. The incorporation of a bulky tert-butyl group at the 2-position can significantly influence the inhibitor's properties, often enhancing target affinity and metabolic stability. This scaffold has been explored for the development of inhibitors against a range of targets, including kinases and ion channels.

Case Study: Cross-Reactivity Profiling of a Zinc-Activated Channel (ZAC) Antagonist

To illustrate the principles of cross-reactivity profiling, we will examine a specific 2-tert-butyl-1,3-thiazole-based inhibitor: N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) . TTFB was identified as a selective antagonist of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily.[4]

Understanding the Primary Target and its Signaling Pathway

The Zinc-Activated Channel (ZAC) is a ligand-gated ion channel that is activated by zinc ions. Its physiological roles are still under investigation, but it is expressed in various tissues and may be involved in neuronal signaling and other physiological processes. Dysregulation of ZAC has been implicated in certain pathological conditions, making it a potential therapeutic target.

G cluster_membrane Cell Membrane ZAC ZAC Ion Channel Ion_Flow Ion Influx/Efflux ZAC->Ion_Flow Mediates Zn Zinc Ions (Zn²⁺) Zn->ZAC Activates TTFB TTFB (Antagonist) TTFB->ZAC Blocks Cellular_Response Cellular Response Ion_Flow->Cellular_Response Leads to G cluster_workflow Kinase Panel Screening Workflow A Compound Dilution Series C Incubation A->C B Kinase, Substrate, ATP Mixture B->C D Quantify Phosphorylation C->D E Data Analysis (IC₅₀, Selectivity Score) D->E

Caption: High-level workflow for in vitro kinase panel screening.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement and assess selectivity within a cellular context, which is a more physiologically relevant environment.

Methodology:

  • Cell Culture and Treatment: Culture the desired cell line to an appropriate density. Treat the cells with the test compound or a vehicle control for a specified time.

  • Thermal Challenge: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes). Ligand-bound proteins are stabilized and will not denature at temperatures that cause their unbound counterparts to unfold.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature. This is typically done by Western blotting, ELISA, or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble protein against the temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

    • This method can be adapted to a high-throughput format to screen for off-target engagement by analyzing the entire proteome (proteome-wide CETSA).

G cluster_workflow Cellular Thermal Shift Assay (CETSA) Workflow A Cell Treatment with Compound B Heating (Thermal Challenge) A->B C Cell Lysis & Centrifugation B->C D Quantify Soluble Target Protein C->D E Analyze Thermal Shift D->E

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Conclusion: Navigating the Path to Selective Inhibition

The 2-tert-butyl-1,3-thiazole scaffold remains a valuable starting point for the design of potent inhibitors. However, this guide underscores the critical importance of early and comprehensive cross-reactivity profiling. By employing a combination of in vitro panel screening and cell-based target engagement assays, researchers can build a robust, self-validating dataset that illuminates the selectivity of their compounds. This rigorous approach, grounded in sound experimental design and data interpretation, is paramount for mitigating the risks of off-target effects and ultimately translating a promising molecule into a safe and effective therapeutic.

References

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2022). Molecules. [Link]

  • Structure-based drug design to the discovery of new 2-aminothiazole CDK2 inhibitors. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity. (2022). Molecules. [Link]

  • Synthesis and Structure–Activity Relationships of Cyclin-Dependent Kinase 11 Inhibitors Based on a Diaminothiazole Scaffold. (2022). European Journal of Medicinal Chemistry. [Link]

  • Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. (2015). Journal of Medicinal Chemistry. [Link]

  • Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). (2021). Biochemical Pharmacology. [Link]

  • Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b]b[5][6]enzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-like Tyrosine Kinase-3 (FLT3) Inhibitor. (2009). Journal of Medicinal Chemistry. [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). Molecules. [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025). PLOS ONE. [Link]

  • Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Chemical genetic transcriptional fingerprinting for selectivity profiling of kinase inhibitors. (2007). Nature Chemical Biology. [Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (2011). Nature Biotechnology. [Link]

  • A quantitative analysis of kinase inhibitor selectivity. (2008). Nature Biotechnology. [Link]

  • Activity-based kinase profiling of approved tyrosine kinase inhibitors. (2013). Genes to Cells. [Link]

  • Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. (2023). Current Drug Targets. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. [Link]

  • The selectivity of protein kinase inhibitors: a further update. (2008). Biochemical Journal. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2009). Nature Reviews Drug Discovery. [Link]

  • Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. (2025). Molecular & Cellular Proteomics. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (2014). Bioinformatics. [Link]

  • Computational Modeling of Kinase Inhibitor Selectivity. (2010). ACS Medicinal Chemistry Letters. [Link]

Sources

The Translational Gap: Bridging In Vitro Potency and In Vivo Efficacy of 2-tert-Butyl-1,3-Thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Preclinical Development

In the landscape of modern drug discovery, the 1,3-thiazole scaffold is a recurring motif in a multitude of pharmacologically active agents, valued for its versatile chemical reactivity and ability to interact with various biological targets.[1][2][3][4][5] The incorporation of a tert-butyl group at the 2-position of this heterocyclic core introduces unique steric and electronic properties that can significantly influence a compound's biological activity, metabolic stability, and pharmacokinetic profile. This guide provides a comparative analysis of the in vitro versus in vivo efficacy of 2-tert-Butyl-1,3-thiazole compounds, offering insights for researchers and drug development professionals on navigating the critical transition from benchtop discovery to preclinical validation.

The thiazole ring is a cornerstone in medicinal chemistry, featuring in FDA-approved drugs with applications ranging from anticancer and anti-inflammatory to antimicrobial and antiviral therapies.[6][7][8] The journey of a novel thiazole derivative from a promising in vitro "hit" to a viable in vivo candidate is, however, fraught with challenges. This guide will dissect the complexities of this journey, using examples from the broader class of thiazole derivatives to illustrate the principles of translating laboratory findings into real-world therapeutic potential.

From Petri Dish to Preclinical Models: A Tale of Two Efficacies

The initial assessment of a compound's therapeutic potential invariably begins with in vitro assays. These controlled laboratory experiments provide a rapid and cost-effective means of determining a molecule's direct interaction with its intended biological target. However, the sterile and simplified environment of a petri dish often fails to recapitulate the intricate biological milieu of a living organism. This disparity frequently leads to a significant "translational gap" between a compound's in vitro potency and its in vivo efficacy.

The Promise of In Vitro Screening: A Case Study in Antimicrobial Activity

A recent study on novel phenylthiazoles bearing a tert-butyl moiety highlights the power of in vitro screening in identifying promising antimicrobial agents.[9] In this research, a series of compounds were synthesized and evaluated for their minimum inhibitory concentration (MIC) against a panel of multidrug-resistant pathogens. The MIC value, a cornerstone of in vitro antimicrobial susceptibility testing, represents the lowest concentration of a drug that prevents visible growth of a microorganism.

One of the standout compounds from this study demonstrated potent activity against the highly infectious MRSA USA300 strain and C. difficile, with an MIC of 4 μg/mL for both.[9] Such low MIC values in in vitro assays are a strong indicator of a compound's intrinsic antimicrobial activity and serve as a critical first step in the development of new antibiotics.

Table 1: In Vitro Antimicrobial Activity of a Novel Phenylthiazole with a tert-Butyl Moiety [9]

PathogenMinimum Inhibitory Concentration (MIC) (μg/mL)
MRSA USA3004
C. difficile4
E. coli JW5503116
C. albicans16

This data clearly demonstrates the compound's potent and selective antimicrobial properties in a laboratory setting. However, to ascertain its true therapeutic potential, a transition to in vivo models is essential.

The Gauntlet of In Vivo Evaluation: Beyond Target Engagement

While in vitro assays confirm target engagement and intrinsic potency, in vivo studies in animal models provide a more holistic assessment of a drug candidate's potential. These studies introduce the complexities of absorption, distribution, metabolism, and excretion (ADME) – pharmacokinetic factors that are absent in in vitro systems and are critical determinants of a drug's success.

A Broader Look at Thiazoles: Anticancer and Anti-inflammatory Efficacy

To illustrate the challenges and triumphs of translating in vitro findings, we now turn to the wider class of thiazole derivatives where both in vitro and in vivo data are available.

Anticancer Activity:

Numerous thiazole derivatives have been investigated as potential anticancer agents.[7][10][11][12][13] For instance, a series of novel thiazole compounds were evaluated for their ability to inhibit PI3K/mTOR, a signaling pathway frequently dysregulated in cancer.[12][14]

  • In Vitro Potency: The lead compounds in this study exhibited potent inhibition of PI3Kα and mTOR in enzymatic assays, with IC50 values in the nanomolar range.[12][14] They also demonstrated significant antiproliferative activity against a panel of 60 human cancer cell lines.[12]

  • In Vivo Correlation: While specific in vivo efficacy data for these PI3K/mTOR inhibitors was not detailed in the provided search results, another study on a thiazole derivative in a mouse model of solid Ehrlich carcinoma demonstrated a significant reduction in tumor volume (42.9% inhibition) compared to the standard chemotherapeutic agent 5-fluorouracil (54.2% inhibition).[13] This highlights a successful, albeit not superior, translation of in vitro anticancer activity to an in vivo setting.

Anti-inflammatory Activity:

Thiazole derivatives have also shown promise as anti-inflammatory agents by targeting cyclooxygenase (COX) enzymes.[15]

  • In Vitro Selectivity: A study investigating two novel thiazole derivatives revealed their potent and selective inhibition of COX-1 and COX-2 enzymes in cell-based assays.[15] Compound 1 was a specific inhibitor of COX-1 with an IC50 of 5.56 x 10⁻⁸ µM, while both compounds inhibited COX-2-dependent prostaglandin E2 (PGE2) production with IC50 values in the low micromolar range.[15]

  • In Vivo Confirmation: The anti-inflammatory effects of these compounds were confirmed in a dorsal air pouch model of inflammation in mice, where they significantly inhibited PGE2 secretion.[15] This demonstrates a clear correlation between the in vitro mechanism of action (COX inhibition) and the in vivo anti-inflammatory effect.

Key Considerations for Bridging the In Vitro-In Vivo Gap

The successful translation of a 2-tert-Butyl-1,3-thiazole compound, or any drug candidate, from the lab to a living system hinges on a number of critical factors:

  • Pharmacokinetics (ADME): A compound's ability to be absorbed into the bloodstream, distribute to the target tissue, remain stable against metabolic enzymes, and be cleared from the body at an appropriate rate is paramount. The tert-butyl group can often enhance metabolic stability, a desirable pharmacokinetic property.

  • Bioavailability: This refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. Poor oral bioavailability is a common reason for the failure of promising in vitro candidates.

  • Target Engagement in a Complex System: Demonstrating that the compound reaches and interacts with its intended target in a living organism is crucial. This can be assessed through techniques like positron emission tomography (PET) or by measuring downstream biomarkers.

  • Off-Target Effects and Toxicity: A compound that is highly potent in vitro may exhibit unforeseen toxicity in vivo due to interactions with other biological targets. Comprehensive toxicology studies are essential.

Experimental Protocols: A Blueprint for Translational Success

To ensure the generation of robust and translatable data, rigorous and well-validated experimental protocols are indispensable.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution of the Test Compound: The 2-tert-Butyl-1,3-thiazole compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 16-20 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vivo Murine Model of Systemic Infection

This model is used to evaluate the in vivo efficacy of an antimicrobial agent.

  • Animal Model: Typically, 6-8 week old BALB/c mice are used.

  • Induction of Infection: Mice are infected intraperitoneally with a lethal dose of the test pathogen (e.g., MRSA).

  • Treatment: At a specified time post-infection (e.g., 1 hour), mice are treated with the test compound via a clinically relevant route of administration (e.g., oral gavage or intravenous injection). A vehicle control group and a positive control group (treated with a known effective antibiotic) are included.

  • Monitoring and Endpoint: Mice are monitored for survival over a period of 7-14 days. The primary endpoint is the percentage of surviving mice in each treatment group.

Visualizing the Path Forward: From Molecule to Medicine

The journey of a drug candidate is a multi-step process that requires careful planning and execution. The following workflow illustrates the key stages in progressing a 2-tert-Butyl-1,3-thiazole compound from initial discovery to preclinical evaluation.

Drug_Discovery_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation in_vitro_synthesis Compound Synthesis & Characterization in_vitro_screening Primary In Vitro Screening (e.g., MIC, IC50) in_vitro_synthesis->in_vitro_screening Test Compound in_vitro_moa Mechanism of Action Studies in_vitro_screening->in_vitro_moa Active Hit in_vivo_pk Pharmacokinetic (ADME) Studies in_vitro_moa->in_vivo_pk Lead Compound in_vivo_efficacy Efficacy Studies in Animal Models in_vivo_pk->in_vivo_efficacy Dosing Regimen in_vivo_tox Toxicology Studies in_vivo_efficacy->in_vivo_tox Promising Candidate preclinical_dev Preclinical Development & IND-Enabling Studies in_vivo_tox->preclinical_dev Preclinical Candidate

Caption: Drug discovery and development workflow.

Conclusion

The 2-tert-Butyl-1,3-thiazole scaffold represents a promising starting point for the development of novel therapeutics. However, as with all drug discovery endeavors, the path from a potent in vitro hit to a successful in vivo candidate is challenging. A thorough understanding of the principles of pharmacokinetics and a commitment to rigorous, well-designed experimental protocols are essential for bridging the translational gap. By carefully navigating the complexities of both in vitro and in vivo evaluation, researchers can unlock the full therapeutic potential of this versatile chemical class and ultimately deliver new medicines to patients in need.

References

  • Abou-Ghalia, M. H., & Amr, A. E. G. E. (2015). Thiazole derivatives as inhibitors of cyclooxygenases in vitro and in vivo. European Journal of Pharmacology, 750, 108-116. [Link]

  • Sepulveda-Rincon, L. P., et al. (2021). Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. Biomedicine & Pharmacotherapy, 138, 111495. [Link]

  • Saglık, B. N., et al. (2019). In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. Bioorganic Chemistry, 85, 97-108. [Link]

  • Sepulveda-Rincon, L. P., et al. (2021). Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. ResearchGate. [Link]

  • Various Authors. (2024). A review on thiazole based compounds & it's pharmacological activities. Journal of Drug Delivery and Therapeutics. [Link]

  • Hagras, M., et al. (2022). Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties. RSC Medicinal Chemistry, 13(1), 73-86. [Link]

  • El-Naggar, A. M., et al. (2022). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Medicinal Chemistry, 13(10), 1263-1279. [Link]

  • El-Naggar, A. M., et al. (2022). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Publishing. [Link]

  • Various Authors. (2023). Thiazole-bearing molecules which possess anticancer activity. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2023). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules, 28(14), 5468. [Link]

  • Various Authors. (2023). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. ResearchGate. [Link]

  • de Oliveira, C. F., et al. (2019). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Future Medicinal Chemistry, 11(16), 2097-2111. [Link]

  • Ulejczyk, B., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5614. [Link]

  • Various Authors. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Various Authors. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]

  • Various Authors. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4937. [Link]

  • Various Authors. (2018). Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. [Link]

  • Various Authors. (2024). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Abdel-Aziz, M., et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 12, 1369315. [Link]

  • Various Authors. (2022). Biological Potential of Thiazole Derivatives of Synthetic Origin. ResearchGate. [Link]

  • Various Authors. (2022). Thiazole-containing compounds as therapeutic targets for cancer therapy. ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Medicinal Chemistry, 30(31), 3569-3591. [Link]

Sources

Comparative analysis of different synthetic routes to 2-tert-Butyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Routes of 2-tert-Butyl-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a crucial heterocyclic scaffold found in a multitude of pharmacologically active compounds and natural products.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in medicinal chemistry. Derivatives of thiazole are utilized in drugs with a wide array of applications, including as anticancer, anti-inflammatory, antiviral, and antifungal agents.[1][3] The 2-tert-butyl substitution provides specific steric and electronic properties that can be valuable in tuning the pharmacological profile of a lead compound. Therefore, efficient and reliable access to 2-tert-Butyl-1,3-thiazole and its derivatives is of significant interest.

Core Synthetic Strategies for the Thiazole Ring

The construction of the thiazole ring predominantly relies on cyclocondensation reactions. The most established and versatile of these is the Hantzsch thiazole synthesis, first reported in 1887.[1][4] This method, along with its variations, forms the cornerstone of thiazole synthesis. Other notable methods include the Cook-Heilbron synthesis and Gabriel synthesis, though they are often more suited for different substitution patterns.[3][5][6]

This guide will focus on the most direct and widely applicable method for synthesizing 2-tert-Butyl-1,3-thiazole: the Hantzsch synthesis.

Route 1: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and highly reliable method for the formation of thiazole rings.[4][7] It involves the reaction of an α-haloketone or α-haloaldehyde with a thioamide.[3][5][7]

For the specific synthesis of 2-tert-Butyl-1,3-thiazole, the required precursors are:

  • Thioamide: Pivalothioamide (2,2-dimethylpropanethioamide)

  • α-Halo-carbonyl: An α-haloacetaldehyde equivalent, such as chloroacetaldehyde or bromoacetaldehyde.

Reaction Mechanism and Rationale

The reaction proceeds through a well-understood, multi-step mechanism.[7][8] Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.

  • Nucleophilic Attack (S N 2): The reaction initiates with the sulfur atom of the thioamide, acting as a potent nucleophile, attacking the electrophilic carbon of the α-halo-carbonyl. This step forms a key intermediate.[8]

  • Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen of the thioamide attacks the carbonyl carbon.

  • Dehydration: The resulting cyclic intermediate undergoes dehydration to form the aromatic thiazole ring.

Below is a diagram illustrating the logical workflow for this synthesis.

G cluster_prep Starting Material Preparation cluster_reaction Reaction & Workup cluster_purification Purification & Analysis Pivalothioamide Pivalothioamide Mixing Combine Reagents in Solvent (e.g., Ethanol) Pivalothioamide->Mixing Haloacetaldehyde α-Haloacetaldehyde Haloacetaldehyde->Mixing Heating Heat to Reflux Mixing->Heating Quenching Quench & Neutralize (e.g., NaHCO3 solution) Heating->Quenching Extraction Extract with Organic Solvent (e.g., Ethyl Acetate) Quenching->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purify Crude Product (e.g., Column Chromatography) Evaporation->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: General experimental workflow for the Hantzsch synthesis of 2-tert-Butyl-1,3-thiazole.

Detailed Experimental Protocol (Hantzsch Synthesis)

This protocol is a representative procedure synthesized from standard organic chemistry practices for this reaction type.

Materials:

  • Pivalothioamide (1.0 eq)

  • Chloroacetaldehyde (50% solution in water, 1.1 eq)

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve pivalothioamide in ethanol.

  • Add chloroacetaldehyde solution dropwise to the stirring solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield pure 2-tert-Butyl-1,3-thiazole.

Mechanism Visualization

The following diagram details the key steps in the Hantzsch thiazole formation pathway.

G reagents Pivalothioamide + Chloroacetaldehyde intermediate1 SN2 Adduct (Thioether Intermediate) reagents->intermediate1 Nucleophilic Attack (SN2) intermediate2 Cyclized Hemiaminal (Hydroxythiazoline) intermediate1->intermediate2 Intramolecular Cyclization product 2-tert-Butyl-1,3-thiazole intermediate2->product Dehydration (-H2O)

Caption: Simplified reaction mechanism of the Hantzsch thiazole synthesis.

Alternative Synthetic Considerations

While the Hantzsch synthesis is the most direct route, other methods exist for creating substituted thiazoles, which could be adapted for this specific target. These often involve more complex starting materials or different reaction types.

Route 2: From Propargyl Alcohols and Thioamides

Recent advancements have shown that functionalized thiazoles can be synthesized from the reaction of thioamides with tertiary propargyl alcohols, often catalyzed by metal salts like calcium triflate. This method offers a different approach to forming the C4-C5 bond of the thiazole ring.[9]

  • Advantages: This route can be high-yielding and may offer different functional group tolerance compared to the Hantzsch synthesis.[9] It avoids the use of α-halo-carbonyls, which can be lachrymatory and toxic.

  • Disadvantages: The required tert-propargyl alcohol precursor may not be as readily available as chloroacetaldehyde. The development and optimization of this method for this specific target would require more extensive research.

Route 3: Cycloaddition Reactions

[3+2] cycloaddition reactions can also be employed to construct the thiazole ring.[10] However, these methods are generally more complex and may not be the most practical approach for the straightforward synthesis of 2-tert-Butyl-1,3-thiazole. They are often reserved for the synthesis of more complex, polycyclic thiazole-containing systems.

Comparative Analysis Summary

For the synthesis of 2-tert-Butyl-1,3-thiazole, the Hantzsch synthesis remains the superior choice for most laboratory and pilot-scale applications due to its reliability, high yields, and the ready availability of starting materials.

FeatureHantzsch SynthesisPropargyl Alcohol Route
Starting Materials Pivalothioamide, α-HaloacetaldehydePivalothioamide, tert-Propargyl Alcohol
Reagent Availability HighModerate to Low
Generality & Reliability Very High / Well-established[2][4][7]Moderate / Less established for this target
Typical Yields Good to ExcellentReported as high-yielding in literature[9]
Key Advantages Direct, robust, well-understood mechanismAvoids toxic α-halo-carbonyls
Key Disadvantages Uses lachrymatory/toxic reagentsRequires potentially complex starting material
Scalability ProvenPotentially scalable, but less data available

Conclusion and Recommendations

Based on the comparative analysis, the Hantzsch thiazole synthesis is the most recommended route for the preparation of 2-tert-Butyl-1,3-thiazole. Its primary advantages are the operational simplicity, the high degree of reliability, and the use of commercially available and inexpensive starting materials. While alternative methods are continually being developed, the Hantzsch synthesis provides a robust and validated pathway that is ideal for researchers in both academic and industrial settings. When undertaking this synthesis, proper safety precautions should be observed, particularly when handling the α-haloacetaldehyde.

References

  • Enantioselective [3 + 2] cycloaddition and rearrangement of thiazolium salts to synthesize thiazole and 1,4-thiazine derivatives. Organic Chemistry Frontiers (RSC Publishing).
  • Thiazole - Wikipedia. Available at: [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. Available at: [Link]

  • Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. ACS Publications. Available at: [Link]

  • Simple Access to 2,5-Disubstituted Thiazoles via Cyclisation of N-Substituted α-Amino Acids. ChemRxiv. Available at: [Link]

  • Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. PMC. Available at: [Link]

  • Synthesis of 2-Substituted Thiazoles. Tetrahedron. Available at: [Link]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. MDPI. Available at: [Link]

  • Pyrano[2,3-D]Thiazole: Synthesis, Reactions And Biological Applications. To Chemistry Journal. Available at: [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central. Available at: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. Available at: [Link]

  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. CUTM Courseware. Available at: [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]

  • Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls. Available at: [Link]

  • synthesis of thiazoles. YouTube. Available at: [Link]

  • Chemo- and Stereoselective Synthesis of Substituted Thiazoles from tert-Alcohols Bearing Alkene and Alkyne Groups with Alkaline Earth Catalysts. PMC - PubMed Central. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Validating the Target Engagement of 2-tert-Butyl-1,3-thiazole in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising bioactive small molecule to a validated therapeutic candidate is fraught with challenges. One of the most critical hurdles is unequivocally demonstrating that the molecule engages its intended target within the complex milieu of a living cell. This guide provides an in-depth comparison of state-of-the-art cellular target engagement assays, framed around a hypothetical scenario involving the novel hit compound, 2-tert-Butyl-1,3-thiazole.

Let us presuppose that 2-tert-Butyl-1,3-thiazole has been identified in a phenotypic screen as a potent inhibitor of cancer cell proliferation. The next pivotal step is to identify its direct molecular target and validate this interaction in a cellular context. This guide will navigate through the principles, protocols, and comparative analysis of leading methodologies to achieve this, empowering you to make informed decisions in your research. We will operate under the hypothesis that the target of 2-tert-Butyl-1,3-thiazole is a novel kinase, which we will refer to as "Thiazole-Responsive Kinase 1" (TRK1), a key regulator in a pro-proliferative signaling pathway.

The Central Challenge: Moving from Phenotype to Target

A phenotypic screen, while powerful, only reveals the "what" (e.g., inhibition of cell growth) but not the "how." Without a clear understanding of the direct molecular target, advancing a hit compound is a high-risk endeavor. Off-target effects could be responsible for the observed phenotype, leading to a dead-end in development or unforeseen toxicity. Therefore, direct validation of target engagement is not merely a confirmatory step but a cornerstone of mechanistic understanding and successful drug development.[1][2][3]

Here, we compare three prominent methods for confirming direct target engagement in cells: the Cellular Thermal Shift Assay (CETSA), the Drug Affinity Responsive Target Stability (DARTS) assay, and the NanoBRET™ Target Engagement Assay. We will also discuss the utility of Reporter Gene Assays as a complementary approach to measure the downstream functional consequences of target engagement.

Comparative Overview of Target Engagement Methodologies

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)NanoBRET™ Target Engagement Assay
Principle Ligand binding increases the thermal stability of the target protein.[4][5]Ligand binding protects the target protein from proteolytic degradation.[6][7]Competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by the compound.[8][9]
Key Readout Change in melting temperature (ΔTm) or isothermal dose-response.[10]Degree of protease protection, often visualized by Western Blot.[11]IC50 value derived from the decrease in BRET signal.[8]
Labeling Requirement Label-free for the compound and target.[5]Label-free for the compound and target.[7][12]Requires genetic fusion of NanoLuc® to the target protein and a fluorescently labeled tracer.[13]
Throughput Can be adapted for higher throughput (HT-CETSA).[4]Generally lower throughput.High-throughput, suitable for screening large compound libraries.[14]
Quantitative Nature Semi-quantitative to quantitative.Primarily qualitative to semi-quantitative.[15]Highly quantitative, provides affinity data.[14]
Live-Cell Capability Can be performed in intact, live cells.[4]Typically performed on cell lysates.[7]Performed in live cells, allowing for real-time measurements.[9]
Key Advantage Physiologically relevant, as it can be done in live cells and tissues without modification of the compound or target.[5]Does not require protein modification and can be used to identify unknown targets from complex lysates.[6][12]High sensitivity, quantitative, and high-throughput, with the ability to measure residence time.[9]
Key Disadvantage Not all binding events result in a significant thermal shift; can be lower throughput.[14]Protease digestion can be difficult to control; may not work for all proteins.[15]Requires genetic engineering of the target protein, which may alter its function; also requires a specific fluorescent tracer.[11]

Hypothetical Signaling Pathway for 2-tert-Butyl-1,3-thiazole

To provide a tangible context for our experimental designs, we will use the following hypothetical signaling pathway. In this pathway, an upstream signal activates our target of interest, Thiazole-Responsive Kinase 1 (TRK1). Activated TRK1 then phosphorylates a downstream transcription factor, TF-Pro, leading to its nuclear translocation and the expression of genes that drive cell proliferation. 2-tert-Butyl-1,3-thiazole is hypothesized to bind directly to TRK1, inhibiting its kinase activity.

Hypothetical TRK1 Signaling Pathway cluster_0 Upstream Signal Upstream Signal TRK1 TRK1 Upstream Signal->TRK1 Activates TF-Pro (inactive) TF-Pro (inactive) TRK1->TF-Pro (inactive) Phosphorylates TF-Pro-P (active) TF-Pro-P (active) TF-Pro (inactive)->TF-Pro-P (active) Nucleus Nucleus TF-Pro-P (active)->Nucleus Translocates to Proliferation Genes Proliferation Genes Nucleus->Proliferation Genes Activates Transcription Cell Proliferation Cell Proliferation Proliferation Genes->Cell Proliferation 2-tert-Butyl-1,3-thiazole 2-tert-Butyl-1,3-thiazole 2-tert-Butyl-1,3-thiazole->TRK1 Inhibits

Figure 1: Hypothetical signaling pathway inhibited by 2-tert-Butyl-1,3-thiazole.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that leverages the principle of ligand-induced thermal stabilization of proteins.[5] When a small molecule binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation.[4] This change in thermal stability can be quantified to confirm target engagement in a cellular environment, including live cells and even tissues.[5][10]

Experimental Workflow: CETSA

cluster_workflow CETSA Workflow A 1. Treat cells with 2-tert-Butyl-1,3-thiazole or Vehicle B 2. Heat cell suspension across a temperature gradient A->B C 3. Cell Lysis B->C D 4. Separate soluble and precipitated protein fractions (Centrifugation) C->D E 5. Analyze soluble fraction for TRK1 protein levels (e.g., Western Blot, ELISA) D->E F 6. Plot soluble TRK1 vs. Temperature to determine melting curve and ΔTm E->F

Figure 2: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Detailed Protocol for CETSA

I. CETSA Melt Curve Protocol

This protocol aims to determine the melting temperature (Tm) of TRK1 in the presence and absence of 2-tert-Butyl-1,3-thiazole.

  • Cell Culture and Treatment:

    • Culture cells known to express TRK1 to ~80% confluency.

    • Harvest cells and resuspend in a suitable buffer (e.g., PBS) to a concentration of 1-5 x 10^7 cells/mL.

    • Divide the cell suspension into two aliquots. Treat one with 2-tert-Butyl-1,3-thiazole (e.g., 10 µM final concentration) and the other with a vehicle control (e.g., DMSO). Incubate at 37°C for 1 hour.

  • Heat Treatment:

    • Aliquot 50 µL of the treated cell suspensions into PCR tubes.

    • Place the tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., a gradient from 40°C to 70°C in 2°C increments) for 3 minutes.[10]

    • Immediately cool the tubes on ice for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).[5]

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant.

    • Quantify the amount of soluble TRK1 in each sample using a specific anti-TRK1 antibody via Western blotting or ELISA.

    • Plot the percentage of soluble TRK1 relative to the unheated control against the temperature. The data is fitted to a sigmoidal curve to determine the Tm. A positive shift in the Tm for the compound-treated sample compared to the vehicle control indicates target engagement.

II. Isothermal Dose-Response (ITDR) CETSA Protocol

This protocol assesses the potency of 2-tert-Butyl-1,3-thiazole in stabilizing TRK1 at a fixed temperature.

  • Cell Preparation and Treatment:

    • Prepare cell suspensions as described above.

    • Treat aliquots of cells with a serial dilution of 2-tert-Butyl-1,3-thiazole (e.g., from 0.1 nM to 100 µM) and a vehicle control. Incubate at 37°C for 1 hour.

  • Heat Treatment:

    • Heat all samples at a single, optimized temperature (typically the temperature at which ~50% of TRK1 precipitates in the absence of the ligand, determined from the melt curve experiment) for 3 minutes, followed by cooling on ice.

  • Lysis, Fractionation, and Analysis:

    • Perform cell lysis and fractionation as described above.

    • Quantify the amount of soluble TRK1 in each sample.

    • Plot the amount of soluble TRK1 as a function of the compound concentration to generate a dose-response curve and determine the EC50 for thermal stabilization.

Method 2: Drug Affinity Responsive Target Stability (DARTS)

DARTS operates on the principle that the binding of a small molecule to its target protein can alter the protein's conformation, thereby protecting it from proteolysis.[16][7] By comparing the proteolytic patterns of proteins from vehicle-treated and compound-treated cell lysates, one can identify proteins that are stabilized by the compound.[6]

Experimental Workflow: DARTS

cluster_workflow DARTS Workflow A 1. Prepare cell lysate B 2. Treat lysate with 2-tert-Butyl-1,3-thiazole or Vehicle A->B C 3. Limited proteolysis (e.g., with Pronase or Trypsin) B->C D 4. Stop digestion and denature proteins C->D E 5. Analyze protein fragments for TRK1 by Western Blot D->E F 6. Compare band patterns. Protection of full-length TRK1 indicates engagement. E->F cluster_workflow NanoBRET™ Workflow A 1. Transfect cells with a plasmid encoding TRK1-NanoLuc® fusion protein B 2. Add fluorescent tracer and serially diluted 2-tert-Butyl-1,3-thiazole to live cells A->B C 3. Incubate to allow for competitive binding B->C D 4. Add NanoLuc® substrate C->D E 5. Measure luminescence at two wavelengths (donor and acceptor) D->E F 6. Calculate BRET ratio and plot against compound concentration to determine IC50 E->F

Figure 4: NanoBRET™ Target Engagement Assay experimental workflow.
Detailed Protocol for NanoBRET™ Target Engagement Assay
  • Cell Preparation and Transfection:

    • Construct a plasmid encoding a fusion of TRK1 and NanoLuc® luciferase.

    • Transiently transfect a suitable cell line (e.g., HEK293T) with the TRK1-NanoLuc® plasmid.

    • After 24 hours, harvest the cells and resuspend them in Opti-MEM.

  • Assay Plate Setup:

    • Dispense the cell suspension into a white, 96- or 384-well assay plate.

    • Prepare serial dilutions of 2-tert-Butyl-1,3-thiazole in the assay plate.

  • Tracer Addition and Incubation:

    • Add the specific fluorescent tracer for TRK1 (this would need to be developed or sourced) to the cells at a pre-determined optimal concentration.

    • Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the compound and tracer to reach binding equilibrium with the TRK1-NanoLuc® fusion protein.

  • Substrate Addition and Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions, including an extracellular NanoLuc® inhibitor to reduce background signal. [17] * Add the substrate to all wells.

    • Read the plate on a luminometer capable of measuring donor (e.g., 460 nm) and acceptor (e.g., 610 nm) emission wavelengths.

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio against the logarithm of the 2-tert-Butyl-1,3-thiazole concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.

Complementary Method: Reporter Gene Assay

While not a direct measure of target binding, a reporter gene assay is an excellent functional follow-up to confirm that target engagement leads to the expected downstream biological consequence. [18][19]In our hypothetical scenario, inhibition of TRK1 by 2-tert-Butyl-1,3-thiazole should prevent the activation of the transcription factor TF-Pro and thus reduce the expression of proliferation-related genes. A reporter gene assay can be designed to quantify this effect.

Experimental Workflow: Reporter Gene Assay

cluster_workflow Reporter Gene Assay Workflow A 1. Engineer cells with a reporter construct (e.g., TF-Pro response element driving Luciferase) B 2. Treat cells with upstream signal (to activate TRK1) and varying concentrations of 2-tert-Butyl-1,3-thiazole A->B C 3. Incubate to allow for signaling and reporter gene expression B->C D 4. Lyse cells and add Luciferase substrate C->D E 5. Measure luminescence D->E F 6. Plot luminescence vs. compound concentration to determine IC50 for pathway inhibition E->F

Figure 5: Reporter Gene Assay experimental workflow.
Detailed Protocol for a Reporter Gene Assay
  • Generation of a Stable Reporter Cell Line:

    • Construct a reporter plasmid containing multiple copies of the TF-Pro DNA binding element upstream of a minimal promoter driving the expression of a reporter gene (e.g., firefly luciferase).

    • Transfect cells that endogenously express TRK1 with this reporter plasmid and select for stable integration to create a reporter cell line.

  • Assay Performance:

    • Plate the reporter cells in a 96- or 384-well plate.

    • Treat the cells with a serial dilution of 2-tert-Butyl-1,3-thiazole for 1 hour.

    • Stimulate the cells with the appropriate "Upstream Signal" to activate the TRK1 pathway.

    • Incubate for an optimized period (e.g., 6-24 hours) to allow for reporter gene expression.

  • Signal Detection and Analysis:

    • Lyse the cells and add the luciferase substrate.

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 of 2-tert-Butyl-1,3-thiazole for inhibiting the TRK1 signaling pathway.

Conclusion and Recommendations

Validating the cellular target engagement of a novel bioactive compound like 2-tert-Butyl-1,3-thiazole is a critical step in its development as a chemical probe or therapeutic agent. [2]Each of the described methods offers a unique set of advantages and disadvantages.

  • CETSA and DARTS are invaluable as they are label-free methods that can be performed with the unmodified compound and endogenous protein. They provide direct evidence of physical interaction. CETSA is particularly powerful for its applicability in live cells and tissues.

  • NanoBRET™ offers a high-throughput, quantitative, and highly sensitive approach for characterizing compound affinity in live cells, making it ideal for structure-activity relationship (SAR) studies and lead optimization. However, it requires significant upfront investment in creating the necessary reagents (fusion protein and tracer).

  • A Reporter Gene Assay serves as an essential complementary functional assay to confirm that the observed target binding translates into the desired downstream pathway modulation.

For a comprehensive validation of 2-tert-Butyl-1,3-thiazole's engagement with its hypothetical target TRK1, a multi-assay approach is recommended. One could start with CETSA or DARTS to gain initial evidence of direct binding to the endogenous target. Following this, a NanoBRET™ assay could be developed to enable more quantitative and higher-throughput analysis. Finally, a reporter gene assay would confirm that the binding of 2-tert-Butyl-1,3-thiazole to TRK1 leads to the inhibition of its downstream signaling pathway, thus linking target engagement to the observed anti-proliferative phenotype. This integrated approach provides a robust and self-validating system, building a strong foundation for the continued development of this promising compound.

References

  • Lomenick, B., et al. (2011). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Current Protocols in Chemical Biology, 3, 163-180.
  • Pai, M. Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Methods in Molecular Biology, 1263, 287-298.
  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology, 756, 287-298.
  • Cockcroft, X. L., et al. (2023). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 66(15), 10243-10269.
  • Indigo Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay?. Retrieved from [Link]

  • Lindsley, C. W., et al. (2016). Determining target engagement in living systems. ACS Chemical Biology, 11(3), 583-589.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 165-182.
  • Stepp, K. O., et al. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs.
  • ResearchGate. (2020). Advantages and drawbacks of different binding assays presented in this article. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). The Importance of Reporter Gene Assays in Drug Discovery. Retrieved from [Link]

  • Grokipedia. (2026). Cellular thermal shift assay. Retrieved from [Link]

  • Molina, D. M., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 147-164.
  • Shaw, T. W., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(6), 1545-1557.
  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • Sapient Bio. (n.d.). Target Engagement Biomarkers | Identifying PD Biomarkers in Blood. Retrieved from [Link]

  • Wikipedia. (n.d.). Reporter gene. Retrieved from [Link]

  • ResearchGate. (2025). Current Advances in CETSA. Retrieved from [Link]

  • YouTube. (2024). What is a reporter gene assay and how does it work?. Retrieved from [Link]

  • Wang, L., et al. (2021). Development and validation of a reporter gene assay to determine the bioactivity of anti-CTLA-4 monoclonal antibodies. International Immunopharmacology, 101(Pt A), 108277.

Sources

Safety Operating Guide

Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of 2-tert-Butyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential operational and safety protocols for the proper disposal of 2-tert-Butyl-1,3-thiazole. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends through the entire lifecycle of a chemical, including its final disposition. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.

A Note on Scientific Diligence: As of the last update, a specific, verified Safety Data Sheet (SDS) for 2-tert-Butyl-1,3-thiazole (CAS No. 40952-11-2) was not publicly available. The following guidance is therefore synthesized from authoritative data on structurally analogous compounds, including various tert-butyl substituted thiazoles and the parent thiazole molecule.[1][2][3] This approach is grounded in the precautionary principle; however, it is imperative that you always consult the specific SDS provided by your chemical supplier before handling or disposing of any substance. This document serves as a comprehensive guide, but the supplier's SDS is the ultimate source of truth for the material in your possession.

Hazard Assessment: Understanding the Risk Profile

Before any disposal procedure can begin, a thorough understanding of the chemical's inherent hazards is paramount. Based on data from closely related thiazole derivatives, 2-tert-Butyl-1,3-thiazole should be treated as a hazardous substance.[1][2] The primary risks are associated with its irritant properties and potential flammability.

The causality behind treating this compound as hazardous stems from the thiazole ring system and its substituents. Thiazole derivatives are known to cause skin and eye irritation.[3] Furthermore, many low-molecular-weight organic compounds are flammable and can form explosive mixtures with air.[4]

Table 1: Inferred Hazard Profile for 2-tert-Butyl-1,3-thiazole

Hazard Classification GHS Hazard Code Rationale & Implication
Skin Irritation H315 Causes skin irritation upon contact. Requires protective gloves and lab coat.[1][3]
Serious Eye Irritation H319 Causes serious eye irritation. Mandates the use of safety goggles.[1][3]
Specific Target Organ Toxicity H335 May cause respiratory irritation if inhaled. Work must be done in a well-ventilated area or fume hood.[1]

| Flammable Liquid (Potential) | H225 / H226 | Thiazole itself is a flammable liquid. Assume the derivative may be as well. Keep away from ignition sources.[4] |

Pre-Disposal Operations: Engineering Safety

Proper disposal begins long before the waste container is full. It starts with establishing a safe and compliant workflow at the point of waste generation.

Required Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to mitigate the risks of exposure. Each component is chosen to counter a specific hazard identified in our assessment.

  • Eye Protection: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. This is non-negotiable to prevent contact with splashes that could cause serious eye irritation.[2][3]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected. This is the primary barrier against skin irritation.

  • Body Protection: A flame-retardant lab coat must be worn and kept fully fastened. This protects against incidental skin contact and provides a removable barrier in case of a larger splash.

  • Respiratory Protection: While engineering controls are the first line of defense, a NIOSH/MSHA-approved respirator may be required if ventilation is inadequate or during spill cleanup.

Engineering Controls

All handling and preparation for the disposal of 2-tert-Butyl-1,3-thiazole must be conducted in a certified chemical fume hood. This is critical to minimize the inhalation of vapors, which may cause respiratory irritation. Ensure all potential ignition sources (e.g., hot plates, non-intrinsically safe equipment) are removed from the immediate area due to the potential fire hazard.[3]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 2-tert-Butyl-1,3-thiazole is that it must be managed as hazardous waste .[2] Under no circumstances should this chemical or its containers be disposed of in the general trash or poured down the sanitary sewer.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste streams containing 2-tert-Butyl-1,3-thiazole.

G Disposal Workflow for 2-tert-Butyl-1,3-thiazole cluster_0 Waste Generation & Segregation cluster_1 Container Management & Labeling cluster_2 Final Disposition start Generate Waste Containing 2-tert-Butyl-1,3-thiazole is_liquid Is the waste primarily liquid? start->is_liquid liquid_waste Collect in designated LIQUID Hazardous Waste Container (e.g., solvents, reaction mixtures, rinsate) is_liquid->liquid_waste Yes solid_waste Collect in designated SOLID Hazardous Waste Container (e.g., contaminated gloves, wipes, silica) is_liquid->solid_waste No labeling Label container with: - 'Hazardous Waste' - Full Chemical Name(s) - Hazard Pictograms (Irritant, Flammable) - Accumulation Start Date liquid_waste->labeling solid_waste->labeling storage Store container in a designated Satellite Accumulation Area (SAA). Keep container closed. labeling->storage full_container Is container full or accumulation time limit reached? storage->full_container full_container->storage No contact_ehs Arrange for pickup by a licensed hazardous waste contractor via your institution's EHS office. full_container->contact_ehs Yes end Waste Transferred for Proper Disposal (e.g., Incineration) contact_ehs->end

Caption: Disposal Decision Workflow for 2-tert-Butyl-1,3-thiazole Waste.

Methodology
  • Waste Segregation: At the point of generation, segregate waste streams.

    • Liquid Waste: All solutions containing 2-tert-Butyl-1,3-thiazole, as well as the first solvent rinse of any container, must be collected in a dedicated, properly labeled liquid hazardous waste container. Do not mix with incompatible waste streams.

    • Solid Waste: Contaminated consumables such as pipette tips, gloves, and absorbent paper should be collected in a separate, clearly labeled solid hazardous waste container.

  • Container Selection and Labeling:

    • Use only containers that are in good condition and compatible with the chemical. A high-density polyethylene (HDPE) or glass container is typically appropriate.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-tert-Butyl-1,3-thiazole," and any other constituents (e.g., "Methanol"). Affix the appropriate GHS hazard pictograms (irritant, flammable).

    • Keep the container securely closed except when actively adding waste.

  • Decontamination of Empty Containers:

    • Empty containers that held the pure substance must also be treated as hazardous waste unless properly decontaminated.

    • The standard procedure is a triple rinse . Rinse the empty container three times with a suitable solvent (e.g., acetone or methanol).

    • Crucially, the rinsate from all three rinses must be collected and disposed of as liquid hazardous waste. [2] This is because the residual chemical is sufficient to render the rinsate hazardous.

    • After triple-rinsing, deface the original label on the container. It may then be disposed of as non-hazardous lab glass or plastic, pending your institution's specific policies.

  • Storage and Final Disposal:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be away from ignition sources and provide secondary containment.

    • Once the container is full, or if it has been stored for a period approaching your institution's limit (e.g., 90 days), contact your Environmental Health & Safety (EHS) department to arrange for pickup.

    • Final disposal must be carried out by a licensed hazardous waste disposal company, typically via high-temperature incineration.[2]

Emergency Procedures

  • Spills: In the event of a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated absorbent using non-sparking tools and place it in a sealed container for disposal as solid hazardous waste.[3] For larger spills, evacuate the area and contact your EHS emergency line.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[2]

By adhering to these scientifically grounded procedures, you ensure the safe and compliant disposal of 2-tert-Butyl-1,3-thiazole, protecting yourself, your colleagues, and the environment.

References

  • PubChem. 2-Tert-butyl-1,3-thiazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. tert-Butyl 2-chloro-1,3-thiazole-5-carboxylate. National Center for Biotechnology Information. [Link]

  • Chemical Synthesis Database. 2-tert-butyl[1][5]thiazolo[5,4-c]pyridine. Chemical Synthesis Database. [Link]

  • PubChem. 2-(Sec-Butyl)Thiazole. National Center for Biotechnology Information. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: 2-n-butyl-benzo[d]isothiazol-3-one. Chemos. [Link]

  • MDPI. Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst. MDPI. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. [Link]

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-tert-Butyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling of 2-tert-Butyl-1,3-thiazole, a compound utilized in specialized research and development settings. As a heterocyclic compound, its unique chemical properties demand a rigorous and informed approach to safety. This document moves beyond a simple checklist, delving into the causality behind each safety recommendation to empower you, our scientific partners, with the knowledge to maintain a secure laboratory environment.

Hazard Profile: The 'Why' Behind the Precaution

Understanding the inherent risks of 2-tert-Butyl-1,3-thiazole is the foundation of safe handling. Its hazard profile, synthesized from data on the thiazole functional group and related structures, dictates the necessary layers of protection. Thiazole derivatives are known to cause skin, eye, and respiratory irritation.[1][2][3][4][5][6] Furthermore, the parent compound, thiazole, is a flammable liquid, a property that must be respected in all handling procedures.[7][8]

Table 1: Hazard Identification and GHS Classification for Thiazole Derivatives

Hazard Type GHS Hazard Statement Classification Implication in the Lab
Skin Irritation H315: Causes skin irritation Category 2 Direct contact can cause redness, itching, or inflammation. Requires robust skin protection.[2][3][4][5]
Eye Irritation H319: Causes serious eye irritation Category 2A Splashes pose a significant risk of serious, potentially lasting, eye discomfort or damage.[2][3][4][5]
Respiratory Irritation H335: May cause respiratory irritation Category 3 Inhalation of vapors can irritate the nose, throat, and lungs, leading to coughing and discomfort.[2][3][4]
Acute Oral Toxicity H302: Harmful if swallowed Category 4 Ingestion can lead to adverse health effects, underscoring the need for strict hygiene.[3][9]

| Flammability | H226: Flammable liquid and vapor | Category 3 | The compound can ignite when exposed to heat, sparks, or flames.[8] |

Core Protective Measures: A Multi-Layered Defense System

A multi-layered approach to safety, beginning with engineering controls and culminating in specific personal protective equipment (PPE), is non-negotiable.

Engineering Controls: The First and Most Critical Barrier

Before any PPE is selected, engineering controls must be in place. These are designed to isolate the hazard from the operator.

  • Fume Hood: All handling of 2-tert-Butyl-1,3-thiazole, including weighing, transferring, and mixing, must be performed inside a certified chemical fume hood. This is the primary method for preventing respiratory exposure.[7][9]

  • Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed. Ventilation equipment should be explosion-resistant due to the compound's flammability.[7]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[9]

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential to protect you from exposure where engineering controls cannot fully eliminate the risk. The selection of PPE must directly correspond to the hazards identified above.

  • Eye and Face Protection:

    • Requirement: Chemical splash goggles conforming to European Standard EN166 or OSHA 29 CFR 1910.133 are mandatory at all times.[9]

    • Causality: Goggles provide a 360-degree seal around the eyes, which is critical for protecting against the serious eye irritation (H319) posed by splashes or aerosols.[1][2][3]

    • Enhanced Protection: When there is a significant risk of splashing (e.g., transferring large volumes, heating), a full-face shield must be worn in addition to chemical splash goggles.[10][11]

  • Hand Protection:

    • Requirement: Chemically resistant gloves must be worn.[2][7][11] Nitrile or neoprene gloves are generally suitable for incidental contact, but it is crucial to consult the glove manufacturer's chemical resistance data for 2-tert-Butyl-1,3-thiazole or a suitable analogue.

    • Causality: Gloves prevent direct contact with the skin, mitigating the risk of skin irritation (H315).[5][6]

    • Best Practices: Always inspect gloves for tears or punctures before use.[2][10] Use proper removal techniques to avoid contaminating your skin and wash hands thoroughly with soap and water after removing gloves.[2][6][10]

  • Body Protection:

    • Requirement: A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.[7] Full-length pants and closed-toe, non-sparking safety footwear are required.[7]

    • Causality: Protective clothing prevents accidental skin contact and contamination of personal clothes.[7] Flame-resistant materials are crucial given the compound's flammability.

  • Respiratory Protection:

    • Requirement: Under normal operating conditions within a certified fume hood, respiratory protection is not typically required. However, in the event of a spill, ventilation failure, or when performing tasks that may generate significant aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.[9][10][11]

    • Causality: A respirator prevents the inhalation of vapors that can cause respiratory tract irritation (H335).[1][2][3][4]

    • Selection: A respirator equipped with an organic vapor (OV) cartridge is appropriate. For situations involving particulates, a combination filter may be necessary.[9]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict, repeatable workflow is paramount for safety and experimental integrity.

Safe Handling Workflow

The following diagram outlines the critical steps for safely handling 2-tert-Butyl-1,3-thiazole from preparation through disposal.

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling cluster_cleanup Phase 3: Cleanup & Disposal prep Verify Fume Hood & Safety Station Functionality gather Gather All Materials & Review SDS prep->gather don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) gather->don_ppe handle Perform All Chemical Work Inside Fume Hood don_ppe->handle segregate Segregate Hazardous Waste (Liquid & Solid) handle->segregate handle->segregate decon Decontaminate Work Surface & Glassware segregate->decon doff_ppe Doff PPE in Correct Order (Gloves First) decon->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Figure 1: Standard Operating Workflow for 2-tert-Butyl-1,3-thiazole.

Protocol for Spills and Emergency Response
  • Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or ventilation is compromised, evacuate the area and activate the fire alarm.

  • Assess and Secure: From a safe distance, assess the spill. Remove all ignition sources.[7][8]

  • Don PPE: Before cleanup, don a higher level of PPE, including a respirator, chemical-resistant apron, and double gloves.

  • Contain and Absorb: For small spills, contain the liquid with an inert absorbent material like vermiculite or sand.[8] Do not use combustible materials.

  • Collect and Clean: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste.[8]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.[2][9]

Disposal Plan

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: Never mix 2-tert-Butyl-1,3-thiazole waste with other waste streams unless explicitly permitted. Keep halogenated and non-halogenated waste separate.

  • Containerization: Use a designated, properly sealed, and clearly labeled hazardous waste container. The label should include the full chemical name and associated hazards.

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.

  • Disposal: All waste must be disposed of through a licensed environmental waste management company, in strict accordance with local, state, and federal regulations.[5][12] Do not pour down the drain.[6][10]

By integrating this expert guidance into your laboratory's standard operating procedures, you build a resilient culture of safety, ensuring both the well-being of your team and the integrity of your groundbreaking research.

References

  • PubChem. (n.d.). tert-Butyl 2-chloro-1,3-thiazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • United Initiators. (2025, February 25). TBPB Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). 2-n-butyl-benzo[d]isothiazol-3-one Safety Data Sheet. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.